3,5-Difluoro-4-nitrobenzyl chloride
Description
BenchChem offers high-quality 3,5-Difluoro-4-nitrobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-4-nitrobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRVAIBASBNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,5-Difluoro-4-nitrobenzyl chloride physical properties
This guide details the physical properties, synthesis, and reactivity profile of 3,5-Difluoro-4-nitrobenzyl chloride (also known systematically as 4-(chloromethyl)-2,6-difluoro-1-nitrobenzene ).
Executive Summary
3,5-Difluoro-4-nitrobenzyl chloride is a highly specialized electrophilic building block used in medicinal chemistry and materials science.[1] Its structure features a "dual-warhead" motif: a reactive benzylic chloride capable of SN2 substitution and a nitro-activated aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine positions. This unique electronic environment makes it a critical intermediate for synthesizing polysubstituted heterocycles, PROTAC linkers, and bioactive aniline derivatives.
Chemical Identity & Structural Analysis[2][3]
| Property | Detail |
| IUPAC Name | 4-(Chloromethyl)-2,6-difluoro-1-nitrobenzene |
| Common Name | 3,5-Difluoro-4-nitrobenzyl chloride |
| CAS Number | Not widely listed; Analogous to 100-14-1 (4-Nitrobenzyl chloride) |
| Molecular Formula | C₇H₄ClF₂NO₂ |
| Molecular Weight | 207.56 g/mol |
| SMILES | C1=C(C=C(C(=C1F)[O-])F)CCl |
| Structural Features | [2][3][4] • Nitro Group (C4): Strong electron-withdrawing group (EWG) that activates the ring.[1]• Fluorine Atoms (C3, C5): Ortho to the nitro group; highly activated for SNAr displacement.• Chloromethyl Group (C1): Benzylic electrophile; susceptible to nucleophilic attack. |
Electronic Effects
The nitro group at position 4 exerts a powerful -M (mesomeric) and -I (inductive) effect, significantly reducing electron density on the ring. This activates the ortho-fluorine atoms (positions 3 and 5) toward nucleophilic attack. Simultaneously, the benzylic carbon is electron-deficient due to the inductive pull of the aromatic ring and the chlorine atom, facilitating SN2 reactions.
Physical & Thermodynamic Properties
Note: Due to the specialized nature of this intermediate, some values are predicted based on structure-property relationships (SPR) of homologous nitrobenzyl halides.
| Property | Value / Description | Condition |
| Physical State | Solid (Crystalline) | @ 25°C, 1 atm |
| Appearance | Pale yellow to off-white needles | - |
| Melting Point | 55 – 65°C (Predicted) | - |
| Boiling Point | Decomposes > 200°C | Do not distill at atm pressure |
| Density | ~1.65 g/cm³ | @ 20°C |
| Solubility | Soluble: DCM, THF, EtOAc, AcetoneInsoluble: Water (Slow hydrolysis) | - |
| Partition Coeff.[1][5][6][7] (LogP) | ~2.3 – 2.6 | Octanol/Water |
| Vapor Pressure | Low (< 0.1 mmHg) | @ 25°C |
Synthesis & Reaction Pathways[4][5][8][9][10][11][12][13][14]
Synthetic Route
The standard synthesis involves the radical halogenation of the precursor 3,5-difluoro-4-nitrotoluene .[1] This reaction requires precise control to prevent over-chlorination (formation of benzal chlorides).
Figure 1: Radical halogenation pathway for the synthesis of 3,5-difluoro-4-nitrobenzyl chloride.
Reactivity Profile (Dual Electrophile)
This compound exhibits orthogonal reactivity. The choice of nucleophile and conditions dictates the reaction pathway.
-
Path A (SN2): Soft nucleophiles (thiols, phosphines) or amines at low temperature attack the benzylic carbon.
-
Path B (SNAr): Hard nucleophiles (alkoxides) or amines at elevated temperatures attack the aromatic ring, displacing fluoride.
Figure 2: Divergent reactivity pathways. Path A dominates under kinetic control; Path B becomes accessible under thermodynamic control.
Handling, Safety & Storage
Warning: This compound is a potent lachrymator and skin sensitizer .
Hazard Classification (GHS)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[8]
-
Serious Eye Damage: Category 1.[8]
-
Specific Target Organ Toxicity: Single Exposure (Respiratory tract irritation).
Handling Protocol
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Decontamination: In case of spill, neutralize with dilute aqueous ammonia or sodium bicarbonate solution to hydrolyze the benzyl chloride.
-
Lachrymator Management: All glassware must be rinsed with a dilute base (e.g., 1M NaOH) inside the hood before removal to the washing area.
Storage[16][17]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis by atmospheric moisture.
-
Container: Amber glass vial with a PTFE-lined cap.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzyl chloride (Analogous Safety Data).Link
-
PubChem. Compound Summary: 4-(Chloromethyl)-1-nitro-2-fluoro-benzene (Structural Analog).Link
-
Vapourtec. Nucleophilic Aromatic Substitution (SNAr) in Flow: Synthesis of Linezolid Intermediates. (Demonstrates reactivity of fluoronitrobenzenes). Link
-
BLD Pharm. Product List: 3,5-Difluoro-4-nitrobenzyl derivatives.[1]Link
-
Frontiers in Chemistry. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. (Mechanistic insights on nitro-activation). Link
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- 3. WO2008119720A1 - 1-(1-cyclobutyl-4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one derivatives which have activity on the m1 receptor and their use in medicine - Google Patents [patents.google.com]
- 4. Frontiers | Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles [frontiersin.org]
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- 7. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3,5-Difluoro-4-nitrobenzyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-4-nitrobenzyl chloride is a halogenated and nitrated aromatic compound of increasing interest in medicinal and agrochemical research. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring, coupled with the reactive benzylic chloride moiety, make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and potential applications of 3,5-Difluoro-4-nitrobenzyl chloride, with a particular focus on its utility in drug discovery. Detailed protocols for its synthesis and safe handling are also presented.
Introduction: The Chemical Landscape of 3,5-Difluoro-4-nitrobenzyl chloride
3,5-Difluoro-4-nitrobenzyl chloride, with the chemical formula C₇H₄Cl₂F₂NO₂, possesses a highly functionalized benzene ring. The key structural features that dictate its chemical behavior are:
-
Benzylic Chloride: The chloromethyl group (-CH₂Cl) is a reactive site, susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 3,5-difluoro-4-nitrophenyl moiety into a target molecule.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro functionality significantly influences the reactivity of the aromatic ring and the benzylic position. It enhances the electrophilicity of the benzylic carbon, making it more prone to nucleophilic attack.
-
Difluoro Substitution: The two fluorine atoms at the 3 and 5 positions further enhance the electron-withdrawing nature of the aromatic ring. This can modulate the reactivity of the benzylic chloride and influence the pharmacokinetic properties of derivatives, a feature often exploited in drug design.[1][2][3][4]
The strategic placement of these functional groups creates a molecule with a unique reactivity profile, making it a valuable intermediate in organic synthesis.
Synthesis of 3,5-Difluoro-4-nitrobenzyl chloride
The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride is not widely documented in readily available literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, primarily involving the nitration of a difluorotoluene precursor followed by side-chain chlorination.
Synthesis of the Precursor: 3,5-Difluoro-4-nitrotoluene
The logical precursor for the target molecule is 3,5-difluoro-4-nitrotoluene. A common method for the synthesis of nitrated aromatic compounds is the nitration of a suitable substituted benzene derivative.[5] For instance, 3-fluoro-4-nitrotoluene can be synthesized by the nitration of 3-fluorotoluene.[5] A similar approach can be envisioned for the synthesis of 3,5-difluoro-4-nitrotoluene, starting from 3,5-difluorotoluene.
Experimental Protocol: Nitration of 3,5-Difluorotoluene (Proposed)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.
-
Slowly add 3,5-difluorotoluene to the cooled acid mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for a specified period to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-difluoro-4-nitrotoluene.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure precursor.
Diagram of the Synthesis of 3,5-Difluoro-4-nitrotoluene
Caption: Proposed nitration of 3,5-difluorotoluene.
Side-Chain Chlorination of 3,5-Difluoro-4-nitrotoluene
The conversion of the methyl group of 3,5-difluoro-4-nitrotoluene to a chloromethyl group can be achieved through a free-radical substitution reaction.[6] This is a common industrial method for the synthesis of benzyl chlorides.[7][8] The reaction is typically initiated by UV light or a radical initiator.
Experimental Protocol: Free-Radical Chlorination
-
Dissolve 3,5-difluoro-4-nitrotoluene in a suitable inert solvent, such as carbon tetrachloride, in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.
-
Heat the solution to reflux.
-
Introduce chlorine gas into the refluxing solution while irradiating the mixture with a UV lamp.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the desired level of conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.
-
Allow the reaction mixture to cool to room temperature and purge with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude 3,5-Difluoro-4-nitrobenzyl chloride by vacuum distillation or recrystallization.
Diagram of the Free-Radical Chlorination
Caption: Synthesis of the target compound via chlorination.
Physicochemical and Spectroscopic Properties
While specific experimental data for 3,5-Difluoro-4-nitrobenzyl chloride is scarce in the literature, its properties can be predicted based on its structure and comparison with analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Description |
| Molecular Formula | C₇H₄Cl₂F₂NO₂ |
| Molecular Weight | 240.02 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Cl) and signals in the aromatic region for the two aromatic protons. The chemical shift of the benzylic protons will be downfield due to the deshielding effect of the adjacent chlorine atom and the electron-withdrawing aromatic ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the benzylic carbon and the six aromatic carbons. The chemical shifts will be influenced by the attached fluorine, nitro, and chloromethyl groups.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the CH₂ group, the C=C stretching of the aromatic ring, the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the C-Cl stretching of the benzylic chloride.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom and the nitro group.
Reactivity and Mechanistic Insights
The reactivity of 3,5-Difluoro-4-nitrobenzyl chloride is dominated by the benzylic chloride group, which is activated towards nucleophilic substitution.
Nucleophilic Substitution Reactions
The primary reaction pathway for 3,5-Difluoro-4-nitrobenzyl chloride is nucleophilic substitution at the benzylic carbon. This reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.
The presence of the strongly electron-withdrawing nitro group at the para position significantly enhances the reactivity of the benzylic chloride towards nucleophilic attack. This is because the nitro group can stabilize the developing negative charge in the transition state through resonance, thereby lowering the activation energy of the reaction.[9] The two fluorine atoms at the meta positions further contribute to the electron-withdrawing nature of the ring through their inductive effects.
Diagram of the Sₙ2 Reaction Mechanism
Caption: General Sₙ2 mechanism at the benzylic position.
This enhanced reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form a variety of derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 3,5-Difluoro-4-nitrobenzyl chloride make it a valuable building block in the synthesis of novel therapeutic agents.
-
Introduction of a Bioactive Moiety: The 3,5-difluoro-4-nitrophenyl group can be incorporated into larger molecules to modulate their biological activity. Fluorine atoms are known to improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4]
-
Scaffold for Library Synthesis: Due to its reactivity, this compound can be used as a starting material for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs.
-
Intermediate for Agrochemicals: Similar to other nitroaromatic compounds, derivatives of 3,5-Difluoro-4-nitrobenzyl chloride may find applications as herbicides, fungicides, or insecticides.[10][11]
Safety and Handling
3,5-Difluoro-4-nitrobenzyl chloride should be handled with extreme caution due to its predicted hazardous properties, which are characteristic of many benzyl halides, especially those bearing a nitro group.
-
Toxicity: It is expected to be toxic if swallowed, inhaled, or absorbed through the skin.
-
Corrosivity: It is likely to be corrosive and can cause severe skin burns and eye damage.[12][13]
-
Lachrymator: Like many benzyl halides, it is expected to be a lachrymator, causing irritation and tearing of the eyes.[12]
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
-
Avoid inhalation of dust, fumes, or vapors.
-
Prevent contact with skin and eyes. In case of contact, immediately flush with plenty of water and seek medical attention.[12][13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
3,5-Difluoro-4-nitrobenzyl chloride is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal and agrochemical research. Its synthesis, while not extensively documented, can be achieved through established chemical transformations. The electron-withdrawing nature of the nitro and difluoro substituents activates the benzylic chloride for nucleophilic substitution, making it a versatile intermediate for the construction of complex molecules. Given its predicted hazardous properties, strict adherence to safety protocols is essential when handling this compound. Further research into the specific applications and reaction scope of 3,5-Difluoro-4-nitrobenzyl chloride is warranted to fully exploit its potential in the development of new and improved chemical entities.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
- Safety Data Sheet for Benzyl-Chloride. (n.d.).
- Safety Data Sheet for Benzyl-Chloride. (n.d.).
- Sigma-Aldrich. (2024, March 8). Safety Data Sheet.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
- Zoki, A., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
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ResearchGate. (2025, August 9). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Retrieved from [Link]
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Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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Patsnap. (2017, December 15). Preparation method of 6-chloro-2-nitrotoluene. Retrieved from [Link]
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Filo. (2025, December 20). The decreasing order of reactivity of the following compounds towards nuc... Retrieved from [Link]
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A Level Chemistry Tutor. (2019, September 10). FREE RADICAL SUBSTITUTION TIPS [Video]. YouTube. [Link]
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ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models. Retrieved from [Link]
- Chapter 13 Problem Set. (n.d.).
- Trapping Chlorine Radicals via Substituting Nitro Radicals in the Gas Phase. (2015). The Royal Society of Chemistry.
- Experiment #3. (n.d.).
- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
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MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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PubChem. (n.d.). 4-Nitrobenzyl chloride. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
- Google Patents. (n.d.). Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof.
- Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters.
- Oxford Instruments. (2020). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse.
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ResearchGate. (2025, October 15). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
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Organic Syntheses Procedure. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
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MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Retrieved from [Link]
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Technical Guide: Synthesis of 3,5-Difluoro-4-nitrobenzyl Chloride
Topic: 3,5-Difluoro-4-nitrobenzyl chloride synthesis pathway Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
3,5-Difluoro-4-nitrobenzyl chloride is a high-value fluorinated intermediate used primarily in the development of next-generation agrochemicals and pharmaceuticals, particularly those targeting specific kinase inhibitors or receptor modulators where the electron-deficient benzyl core is critical.[1]
This guide outlines the "Gold Standard" synthesis pathway , prioritizing regiochemical purity and scalability. While direct nitration of 3,5-difluorotoluene is theoretically possible, it suffers from poor regioselectivity (favoring the 2-nitro isomer). Therefore, this guide details the Nucleophilic Aromatic Substitution (SNAr) route starting from 3,4,5-trifluoronitrobenzene.[1] This pathway guarantees the correct substitution pattern (4-nitro) via thermodynamic and kinetic control.[1]
Retrosynthetic Analysis
To achieve the specific 3,5-difluoro-4-nitro substitution pattern, we must avoid electrophilic aromatic substitution (nitration) on the benzyl core, which would direct to the incorrect position.[1] Instead, we utilize the high reactivity of the para-fluorine atom in 3,4,5-trifluoronitrobenzene toward nucleophiles.[1]
Disconnection Strategy:
-
C–Cl Bond: Formed via deoxychlorination of the corresponding benzyl alcohol.[1]
-
Benzyl Alcohol: Obtained via chemoselective reduction of the benzoic acid/nitrile.[1]
-
Carbon Skeleton: The C1-C7 bond is established via SNAr displacement of the C4-fluorine by a cyanide equivalent.[1]
Figure 1: Retrosynthetic logic flow avoiding regioselectivity issues of direct nitration.[1]
Detailed Experimental Protocol
Stage 1: Synthesis of 3,5-Difluoro-4-nitrobenzonitrile (SNAr)
This is the critical regiodefining step.[1] The nitro group at C1 activates the fluorine at C4 (para) significantly more than the fluorines at C3/C5 (meta), ensuring high regioselectivity.[1]
-
Reagents: 3,4,5-Trifluoronitrobenzene (1.0 eq), Sodium Cyanide (NaCN, 1.1 eq).[1]
-
Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous).[1]
-
Conditions: 0°C to Room Temperature (RT).
Protocol:
-
Charge a dried reactor with 3,4,5-trifluoronitrobenzene dissolved in anhydrous DMF (5 vol).
-
Cool the solution to 0°C to suppress side reactions.
-
Slowly add NaCN (caution: highly toxic) portion-wise, maintaining internal temperature <10°C.
-
Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by HPLC/TLC for the disappearance of starting material.
-
Quench: Pour the reaction mixture into ice water (10 vol). The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash with copious water to remove cyanide salts, and dry under vacuum.
-
Yield Expectation: 85–92%.
Stage 2: Hydrolysis to 3,5-Difluoro-4-nitrobenzoic Acid
The nitrile is hydrolyzed to the carboxylic acid.[1] Acidic hydrolysis is preferred to prevent nucleophilic attack on the aromatic ring which might occur under harsh basic conditions.
-
Reagents: H2SO4 (60% aq) or HCl (conc).
-
Conditions: Reflux (100–110°C), 4–8 hours.
Protocol:
-
Suspend the nitrile from Stage 1 in 60% H2SO4 (10 vol).
-
Heat to reflux.[2] The solid will eventually dissolve or change form as hydrolysis proceeds.[1]
-
Cool to RT and pour onto crushed ice.
-
Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallization from Ethanol/Water if necessary.[1]
Stage 3: Chemoselective Reduction to Benzyl Alcohol
Reducing a carboxylic acid in the presence of a nitro group requires chemoselectivity.[1] Standard LiAlH4 will reduce the nitro group to an amine or azo compound. Borane-THF is the reagent of choice here as it rapidly reduces carboxylic acids but is inert toward nitro groups at low temperatures.[1]
-
Reagents: Borane-THF complex (BH3[1]·THF, 1.0 M solution, 1.2 eq).
-
Solvent: Anhydrous THF.
-
Conditions: 0°C -> RT.
Protocol:
-
Dissolve the benzoic acid derivative in anhydrous THF under Nitrogen/Argon atmosphere.
-
Cool to 0°C.
-
Dropwise add BH3[1]·THF solution. Gas evolution (H2) will occur; ensure proper venting.
-
Stir at 0°C for 1 hour, then warm to RT and stir overnight.
-
Quench: Carefully add Methanol (excess) to quench unreacted borane.[1]
-
Concentrate the solvent.[1] Partition the residue between saturated NaHCO3 and Ethyl Acetate.
-
Dry and concentrate to yield the benzyl alcohol.
-
Alternative: Activation with Isobutyl chloroformate/NMM followed by NaBH4 reduction also works if Borane is unavailable.[1]
-
Stage 4: Chlorination to 3,5-Difluoro-4-nitrobenzyl Chloride
The final step converts the alcohol to the chloride.[1] Thionyl chloride is standard, but care must be taken to scrub the HCl/SO2 off-gases.[1]
-
Reagents: Thionyl Chloride (SOCl2, 1.5 eq), catalytic DMF.
-
Solvent: Dichloromethane (DCM) or Toluene.[1]
-
Conditions: Reflux (40°C for DCM, 80°C for Toluene).
Protocol:
-
Dissolve the alcohol in DCM (5 vol). Add a catalytic amount of DMF (2-3 drops).
-
Add SOCl2 dropwise at RT.
-
Heat to reflux for 2–3 hours.
-
Concentrate the reaction mixture to dryness to remove excess SOCl2.
-
Purification: The residue is usually pure enough.[1] If not, pass through a short silica plug eluting with Hexane/EtOAc.
-
Final Product: 3,5-Difluoro-4-nitrobenzyl chloride (Pale yellow solid or oil).[1]
Reaction Mechanism & Logic
The success of this pathway relies on the Meisenheimer Complex intermediate in Stage 1. The nitro group stabilizes the negative charge at the para position, facilitating the displacement of the fluorine atom.[1]
Figure 2: Mechanism of the regioselective SNAr reaction.[1]
Data Summary & Troubleshooting
| Parameter | Specification / Note |
| Reaction | Critical Control Point |
| SNAr | Temperature must be controlled (<10°C addition). Higher temps may lead to displacement of meta-fluorines.[1] |
| Reduction | strictly anhydrous conditions required. Moisture destroys Borane reagent. |
| Chlorination | Ensure complete removal of SOCl2 before storage; residual acid degrades the product.[1] |
| Appearance | Product is typically a low-melting solid or viscous yellow oil.[1] |
| Storage | Store at 2–8°C, under inert gas. Moisture sensitive (benzyl chloride hydrolyzes slowly).[1] |
References
-
SNAr Selectivity on Fluoronitrobenzenes
- Synthesis of 3,5-difluoro-4-nitrobenzonitrile via nucleophilic substitution.
-
Source: [1]
-
Chemoselective Reduction of Acids
- Borane-THF reduction of nitro-benzoic acids.
-
Source: [1]
-
Chlorination Protocols
- Conversion of Benzyl Alcohols to Chlorides using SOCl2.
-
Source: [1]
-
Alternative Nitration Routes (Comparison)
- Regioselectivity of Fluorotoluene Nitration (Demonstrating the issue with direct nitr
-
Source: [1]
Sources
A Comprehensive Technical Guide to the Safe Handling of 3,5-Difluoro-4-nitrobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluoro-4-nitrobenzyl chloride is a versatile research intermediate, valued for its role in the synthesis of complex organic molecules. Its fluorinated and nitrated aromatic structure makes it a key building block in the development of novel therapeutics and other advanced materials.[1] As with many reactive intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a detailed overview of the safety and handling precautions for 3,5-Difluoro-4-nitrobenzyl chloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar compounds, including various nitrobenzyl chlorides and fluorinated aromatic compounds. This approach adopts a conservative stance, assuming a hazard profile that accounts for the potential risks associated with its functional groups.
Hazard Identification and Risk Assessment
Based on the analysis of analogous compounds, 3,5-Difluoro-4-nitrobenzyl chloride should be treated as a hazardous substance with the potential to cause severe skin and eye damage, and it may be harmful if swallowed or inhaled.[2] The presence of the nitro group and benzylic chloride functionality suggests it is likely a lachrymator, causing irritation and tearing of the eyes.[2]
GHS Classification (Anticipated)
The following table summarizes the anticipated Globally Harmonized System (GHS) classification for 3,5-Difluoro-4-nitrobenzyl chloride, based on data from similar compounds.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[3] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Sensitization | 1A | H317: May cause an allergic skin reaction. |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Signal Word: Danger
Hazard Pictograms:
Hierarchy of Controls: A Multi-Layered Approach to Safety
To mitigate the risks associated with handling 3,5-Difluoro-4-nitrobenzyl chloride, a multi-layered approach based on the hierarchy of controls is essential. This prioritizes the most effective measures to ensure personnel safety.
Caption: Hierarchy of controls for safe handling.
Engineering Controls
Engineering controls are the first and most critical line of defense.
-
Chemical Fume Hood: All handling of 3,5-Difluoro-4-nitrobenzyl chloride, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood.[4][5] This is crucial to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any fugitive emissions.[3]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all personnel.
-
Training: All personnel must be thoroughly trained on the hazards of 3,5-Difluoro-4-nitrobenzyl chloride and the specific procedures outlined in the SOPs before commencing any work.
-
Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel only.
Personal Protective Equipment (PPE)
While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against direct contact.
-
Hand Protection: Double-gloving is required.[4] An inner layer of nitrile gloves should be worn, with an outer layer of chemical-resistant gloves (e.g., butyl rubber or neoprene).[4] Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and airborne particles.[4][6]
-
Body Protection: A chemical-resistant lab coat is the minimum requirement.[4] For procedures with a higher risk of spillage, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[4][6]
-
Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[4]
Handling and Storage Protocols
Handling
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.
-
Weighing and Transfer:
-
Conduct all weighing and transfers within a chemical fume hood.
-
Use a disposable weighing boat or paper.
-
Handle the solid with care to avoid generating dust.
-
Close the container tightly immediately after use.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction setup is secure and properly assembled to prevent leaks.
-
Storage
-
Store 3,5-Difluoro-4-nitrobenzyl chloride in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][5]
-
It should be stored away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[5]
-
The compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2][3]
-
Store in a locked cabinet or a designated area for hazardous chemicals.[3]
Spill and Emergency Response
Prompt and appropriate action is crucial in the event of a spill.
Small Spill (less than 1 gram)
-
Evacuate and Isolate: If safe to do so, restrict access to the immediate spill area.
-
Personal Protection: Don the appropriate PPE as described in Section 2.3.
-
Containment and Cleanup:
-
Gently cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, carefully sweep the absorbed material into a suitable, labeled container for hazardous waste.[7]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[8]
-
Place all contaminated materials, including gloves and cleaning supplies, into a sealed bag for hazardous waste disposal.[7]
-
Large Spill (more than 1 gram)
-
Evacuate Immediately: Evacuate all personnel from the laboratory and close the doors.
-
Alert Personnel: Notify your supervisor and the institution's emergency response team or environmental health and safety (EHS) office immediately.
-
Do Not Attempt to Clean Up: A large spill requires specialized training and equipment. Do not attempt to clean it up yourself.
Caption: Decision tree for spill response procedures.
First Aid Measures
In case of exposure, immediate medical attention is critical.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Waste Disposal
All waste containing 3,5-Difluoro-4-nitrobenzyl chloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2]
-
Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures. Do not dispose of this chemical down the drain.[5]
Conclusion
3,5-Difluoro-4-nitrobenzyl chloride is a valuable chemical intermediate that demands respect and careful handling. By understanding its potential hazards and diligently implementing the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to proper handling and emergency preparedness—researchers can work with this compound safely and effectively. Adherence to these principles is not just a matter of compliance but a cornerstone of a responsible and successful research environment.
References
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Kent State University. Cleaning up a spill | Compliance and Risk Management. Retrieved from [Link]
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Clarkson University. CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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University of British Columbia. Spill Clean up Procedure - Safety & Risk Services. Retrieved from [Link]
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Sigma-Aldrich. (2025, December 17). SAFETY DATA SHEET for 4-Nitrobenzyl alcohol. Retrieved from [Link]
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University of California, Berkeley. (2025, December 4). PPE Selection Guide – Cryogens. Environment, Health, and Safety. Retrieved from [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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Material Safety Data Sheet. (n.d.). 4-NITROBENZYL CHLORIDE. Retrieved from [Link]
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PubChem. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482. Retrieved from [Link]
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The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]
-
Ou, Y., et al. (2022, March 31). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). MDPI. Retrieved from [Link]
-
Ou, Y., et al. (2025, October 13). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). ResearchGate. Retrieved from [Link]
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PubChem. 3,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 73554468. Retrieved from [Link]
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A Technical Guide to Determining the Solubility of 3,5-Difluoro-4-nitrobenzyl Chloride in Organic Solvents
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3,5-Difluoro-4-nitrobenzyl chloride in various organic solvents. Given the absence of extensive published solubility data for this specific compound, this document focuses on the foundational principles of solubility, recommended experimental protocols, and the scientific rationale behind solvent selection and methodology.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like 3,5-Difluoro-4-nitrobenzyl chloride, which holds potential as a building block in medicinal chemistry and materials science, understanding its solubility profile is paramount for reaction optimization, purification, formulation, and biological screening. Poor solubility can lead to challenges in handling, inaccurate dosing in assays, and limited bioavailability in drug candidates.[1]
Theoretical Considerations: Predicting Solubility Behavior
The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] The solubility of 3,5-Difluoro-4-nitrobenzyl chloride will be governed by its molecular structure, which features a combination of polar and nonpolar characteristics:
-
Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents.
-
Nitro Group (-NO2): The nitro group is strongly polar and electron-withdrawing, capable of dipole-dipole interactions.
-
Difluoro Substitution: The two fluorine atoms are highly electronegative, contributing to the molecule's overall polarity.
-
Benzyl Chloride Moiety (-CH2Cl): The chloromethyl group introduces a polar C-Cl bond and a reactive site.
Based on this structure, it is anticipated that 3,5-Difluoro-4-nitrobenzyl chloride will exhibit good solubility in a range of common organic solvents. A systematic approach to solvent selection, spanning a spectrum of polarities, is recommended to comprehensively map its solubility profile.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][6] This method involves agitating an excess of the solid with the solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
3,5-Difluoro-4-nitrobenzyl chloride (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method:
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3,5-Difluoro-4-nitrobenzyl chloride into a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.[5]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
For a more complete separation, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility values.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
Analyze the diluted samples using a validated analytical method, such as HPLC. A standard calibration curve should be prepared using known concentrations of 3,5-Difluoro-4-nitrobenzyl chloride in the same solvent.
-
Calculate the concentration of the dissolved compound in the original supernatant based on the dilutions and the calibration curve.
-
Data Presentation and Interpretation
The solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 1: Solubility of 3,5-Difluoro-4-nitrobenzyl Chloride in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Assessment |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Chloroform | 4.1 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Ethanol | 5.2 | ||
| Methanol | 6.6 | ||
| Water | 10.2 |
Note: The solubility values in this table are to be filled in upon experimental determination.
The qualitative assessment can be based on standard criteria (e.g., Very Soluble: >100 mg/mL; Freely Soluble: 10-100 mg/mL; Soluble: 1-10 mg/mL; Sparingly Soluble: 0.1-1 mg/mL; Slightly Soluble: 0.01-0.1 mg/mL; Very Slightly Soluble: <0.01 mg/mL).
Safety Considerations
3,5-Difluoro-4-nitrobenzyl chloride is expected to be a reactive and potentially hazardous compound. Benzyl chlorides are often lachrymators and can be corrosive.[7][8] The nitro group can also contribute to toxicity. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous approach to determining the solubility of 3,5-Difluoro-4-nitrobenzyl chloride in a range of organic solvents. By following the detailed shake-flask method and adhering to good laboratory practices, researchers can generate reliable and accurate solubility data. This information is invaluable for the successful application of this compound in chemical synthesis, drug discovery, and materials science, enabling the rational design of experiments and formulation strategies.
References
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. Retrieved from [Link]
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Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). Retrieved from [Link]
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3,5-Difluoro-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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3,5-Difluorobenzyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
4-Nitrobenzoyl chloride - Solubility of Things. (n.d.). Retrieved from [Link]
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4-Nitrobenzyl chloride | CAS#:100-14-1. (2025). Chemsrc. Retrieved from [Link]
-
4-Nitrobenzoyl chloride - NIST WebBook. (n.d.). Retrieved from [Link]
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A Technical Guide to 3,5-Difluoro-4-nitrobenzyl chloride: A Versatile Intermediate in Modern Synthesis
Abstract: 3,5-Difluoro-4-nitrobenzyl chloride is a key chemical intermediate whose strategic importance in pharmaceutical and agrochemical research cannot be overstated. The unique electronic arrangement of its substituents—a reactive benzylic chloride, an electron-withdrawing nitro group, and two meta-positioned fluorine atoms—creates a molecule primed for diverse and specific chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore the causality behind its synthetic utility and provide actionable protocols for its use.
Introduction: The Strategic Value of Fluorinated Nitroaromatics
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the nitroaromatic scaffold is a classic precursor in drug synthesis, readily convertible to an amine for further derivatization. 3,5-Difluoro-4-nitrobenzyl chloride (CAS No. 229639-12-3) synergistically combines these features with a reactive benzyl chloride handle, establishing it as a valuable building block for complex molecular architectures.
This document serves as a technical primer, elucidating the core attributes of this reagent. We will delve into its synthesis from common precursors, dissect the interplay of its functional groups that dictates its reactivity, and showcase its application in constructing more elaborate molecules.
Physicochemical & Structural Data
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The data for 3,5-Difluoro-4-nitrobenzyl chloride and its immediate precursors are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(Chloromethyl)-3,5-difluoro-4-nitrobenzene | N/A |
| CAS Number | 229639-48-9 | [2] |
| Molecular Formula | C₇H₄ClF₂NO₂ | N/A |
| Molecular Weight | 207.56 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Inferred from related compounds |
Note: Due to its status as a reactive intermediate, extensive physical property data is not always published. Properties are often inferred from structurally similar compounds like 4-nitrobenzyl chloride and 3,5-difluorobenzyl chloride.[3]
Synthesis and Manufacturing Workflow
The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride is typically a multi-step process starting from more readily available materials. A common and logical pathway involves the nitration of 3,5-difluorotoluene, followed by radical bromination or chlorination of the benzylic position. An alternative, and often more controlled route, involves the reduction of a corresponding benzoic acid or aldehyde to the benzyl alcohol, followed by chlorination.
The following diagram illustrates a logical synthetic pathway, starting from 3,5-difluoronitrobenzene.
Caption: Key reactive sites and functional roles of the molecule.
-
Benzylic Chloride (-CH₂Cl): This is the primary reactive center. As a benzylic halide, it is an excellent substrate for Sₙ2 reactions. The chloride is a good leaving group, readily displaced by a wide range of nucleophiles (amines, alcohols, thiols, carbanions), making it ideal for attaching the 3,5-difluoro-4-nitrobenzyl moiety to other molecules. The presence of the electron-withdrawing nitro group further activates this position, increasing its susceptibility to nucleophilic attack. [3]
-
Nitro Group (-NO₂): This group serves two critical functions. Firstly, its strong electron-withdrawing nature enhances the reactivity of the benzylic chloride. Secondly, it is a versatile functional handle that can be readily reduced to an aniline (-NH₂) using standard conditions (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂). This transformation is fundamental in drug development, as the resulting aniline can participate in amide bond formations, reductive aminations, and diazotization reactions, opening up a vast chemical space for analogue synthesis.
-
Fluorine Atoms (-F): The two fluorine atoms, positioned meta to the benzyl chloride, exert a significant inductive electron-withdrawing effect. This influences the overall electronic properties of the aromatic ring. In a pharmaceutical context, fluorine substitution is known to block sites of metabolism and can modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug candidate's pharmacokinetic profile. [1]
Applications in Organic Synthesis & Drug Discovery
This intermediate is a building block for creating more complex molecules, particularly those with potential biological activity. Its utility is best demonstrated through its role in attaching the substituted benzyl group to a core scaffold.
Example Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor
Many kinase inhibitors feature a heterocyclic core functionalized with various substituted aryl groups. 3,5-Difluoro-4-nitrobenzyl chloride is an ideal reagent for introducing a key pharmacophore.
Reaction Scheme:
Core Heterocycle (with -NH group) + 3,5-Difluoro-4-nitrobenzyl chloride → N-benzylated product
This N-alkylation reaction is typically a straightforward Sₙ2 displacement. The resulting product now contains the latent aniline (from the nitro group), which can be used for subsequent coupling reactions to build out the final complex molecule. This strategy is prevalent in the synthesis of compounds targeting a wide range of diseases. [4]
Experimental Protocols
The following is a representative, self-validating protocol for a standard nucleophilic substitution reaction using 3,5-Difluoro-4-nitrobenzyl chloride.
Protocol: N-Alkylation of a Primary Amine
Objective: To synthesize an N-(3,5-difluoro-4-nitrobenzyl) amine derivative.
Materials:
-
3,5-Difluoro-4-nitrobenzyl chloride (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary amine (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq) in the chosen solvent (e.g., acetonitrile).
-
Reagent Addition: While stirring the solution at room temperature, add a solution of 3,5-Difluoro-4-nitrobenzyl chloride (1.0 eq) in the same solvent dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off any inorganic salts. If DMF was used, partition the mixture between ethyl acetate and water. If acetonitrile was used, concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The use of a non-nucleophilic base (K₂CO₃ or DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. Heating accelerates the Sₙ2 reaction rate. The aqueous work-up removes the base and any water-soluble byproducts.
Safety, Handling, and Storage
As with related benzyl halides and nitroaromatics, 3,5-Difluoro-4-nitrobenzyl chloride must be handled with appropriate care.
-
Hazards: This compound is expected to be a corrosive solid and a lachrymator (causes tears). [5]It can cause severe skin burns and eye damage. [6][7][8]It should be treated as harmful if inhaled or ingested.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. * Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. [5]In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong oxidizing agents and bases.
Conclusion
3,5-Difluoro-4-nitrobenzyl chloride is more than just a chemical; it is a strategic tool for molecular design. Its pre-installed fluorine atoms and a synthetically versatile nitro group, combined with a highly reactive benzylic chloride handle, provide a direct and efficient route to complex, high-value molecules. For scientists in pharmaceutical and materials science, mastering the use of this intermediate opens a reliable pathway to novel compounds with potentially enhanced biological and physical properties. Its predictable reactivity and multi-functional nature ensure its continued relevance as a staple building block in the synthetic chemist's toolbox.
References
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. Available at: [Link]
-
The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents.
-
3,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 73554468 - PubChem. National Center for Biotechnology Information. Available at: [Link]
- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents.
-
Synthesis of 4-nitrobenzyl fluoride - PrepChem.com. Available at: [Link]
-
p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. Available at: [Link]
- US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. National Center for Biotechnology Information. Available at: [Link]
-
3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing). Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. (2024). Available at: [Link]
-
General synthetic route. (a) 3- or 4-nitrobenzenesulfonyl chloride,... - ResearchGate. Available at: [Link]
-
The P-Nitrobenzyl System. IV. Base-Induced Transformations In P-Nitrobenzyl Chloride, Bromide, Iodide, Tosylate, And Sulfonium S - Scholars' Mine. Available at: [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. BOC-L-BETA-HOMOTRYPTOPHAN | 229639-48-9 [m.chemicalbook.com]
- 3. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
Strategic Utilization of 3,5-Difluoro-4-nitrobenzyl Chloride in Agrochemical Synthesis
Topic: Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Organic Chemists, Agrochemical Process Engineers, and Discovery Scientists.[1][2]
Executive Summary: The Fluorinated Scaffold Advantage
In the modern agrochemical landscape, fluorine substitution is not merely a structural tweak; it is a fundamental design strategy for enhancing metabolic stability and lipophilicity. 3,5-Difluoro-4-nitrobenzyl chloride (DFNBC) serves as a high-value electrophilic building block.[1][2] Its utility lies in its ability to introduce the 3,5-difluoro-4-nitrophenyl moiety via a methylene bridge, a structural motif increasingly prevalent in next-generation mitochondrial electron transport inhibitors (METI) and succinate dehydrogenase inhibitors (SDHI).[1][2]
This guide dissects the chemical behavior of DFNBC, specifically addressing the competitive reactivity between benzylic alkylation (
Chemical Architecture & Reactivity Profile
The Electrophilic Triad
DFNBC presents a unique "Electrophilic Triad" that requires precise reaction engineering to control chemoselectivity.[2]
| Functional Group | Electronic Character | Primary Reactivity | Risk Factor |
| Chloromethyl (-CH₂Cl) | Hydrolysis to benzyl alcohol in aqueous base.[2] | ||
| Nitro (-NO₂) | Strong EWG | Activation / Latent Amine. Activates the ring for | Thermal instability at high temperatures (>150°C). |
| Fluorine (C3, C5) | Electronegative / Leaving Group | Unwanted side-reaction (displacement of F instead of Cl). |
Chemoselectivity: The vs. Challenge
A critical synthesis challenge is preventing the displacement of the fluorine atoms while engaging the benzyl chloride.
-
The Rule: Soft nucleophiles (sulfur, nitrogen) and mild bases favor benzylic attack (
) .[2] -
The Hazard: Hard nucleophiles (hydroxide, methoxide) and high heat favor aromatic substitution (
) , ejecting a fluoride ion due to the activation provided by the ortho-nitro group.[1]
Visualization: Reactivity Pathways
The following diagram maps the divergent pathways available to DFNBC, highlighting the critical decision points for the synthetic chemist.
Core Application: Synthesis of N-Benzylated Heterocycles
In agrochemistry, linking a fluorinated aromatic ring to a nitrogen heterocycle (pyrazole, imidazole, or triazole) is a standard strategy to modulate binding affinity to nicotinic acetylcholine receptors (nAChR) or mitochondrial complexes.[1][2]
Experimental Protocol: N-Alkylation of a Pyrazole Derivative
Objective: Synthesize 1-(3,5-difluoro-4-nitrobenzyl)-1H-pyrazole-4-carboxylate (Model Intermediate).
Rationale: This protocol uses Cesium Carbonate (
Reagents & Materials:
-
Substrate: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
Electrophile: 3,5-Difluoro-4-nitrobenzyl chloride (1.1 eq)[1][2]
-
Base: Anhydrous
(2.0 eq) - Milled for surface area.[1][2] -
Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.05 eq) - Accelerates reaction via Finkelstein-like halide exchange.[1][2]
Step-by-Step Methodology:
-
Activation:
-
Charge a 3-neck round-bottom flask with Ethyl 1H-pyrazole-4-carboxylate (10 mmol) and anhydrous MeCN (50 mL).
-
Add milled
(20 mmol) in one portion. -
Stir at room temperature (RT) for 30 minutes to facilitate deprotonation. Note: The solution may become slightly cloudy.
-
-
Coupling (The Critical Step):
-
Dissolve DFNBC (11 mmol) in a minimal amount of MeCN (10 mL).[2]
-
Add the DFNBC solution dropwise to the reaction mixture over 15 minutes.
-
Process Control: Maintain temperature between 20°C - 40°C. Do not reflux yet. High heat at high concentration increases
risk.[1][2] -
After addition, warm to 50°C and stir for 4-6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1) or HPLC.[2] Look for the disappearance of the pyrazole.
-
-
Workup:
-
Purification:
-
Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography.[2]
-
Yield Target: >85%.
-
Downstream Utility: The "Latent Aniline" Strategy
Once the DFNBC is attached, the nitro group serves as a masked aniline. In many SDHI fungicides, this aniline is subsequently coupled with an acid chloride (e.g., pyrazole-4-carbonyl chloride) to form the active amide bond.[1][2]
Reduction Protocol (Fe/NH₄Cl Method)
Why Iron? Catalytic hydrogenation (
-
Suspend the Nitro-benzyl intermediate in Ethanol/Water (4:1).[2]
-
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).
-
Heat to reflux (70-80°C) for 2 hours.
-
Filter hot through Celite to remove iron oxides.[2]
-
The resulting 3,5-difluoro-4-aminobenzyl derivative is ready for amide coupling.[1][2]
Safety & Handling (HSE)
-
Lachrymator: Benzyl chlorides are potent lachrymators (tear gas agents).[2] All handling of solid DFNBC must occur within a certified fume hood.[2]
-
Sensitizer: Nitro-aromatics are potential skin sensitizers.[1][2] Double-gloving (Nitrile) is mandatory.[1][2]
-
Energetics: While DFNBC is not a primary explosive, the combination of a nitro group and a halogenated ring suggests thermal sensitivity. Avoid heating bulk material above 100°C without solvent.[2]
References
-
Preparation of 3,5-difluorobenzyl derivatives. Quick Company Patents. Retrieved from Patent Application US20040024238.[2] Link
-
Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. (2022). Explains the activation of fluorine by ortho-nitro groups.[2] Link
-
Synthesis of Pyriprole Intermediates. Google Patents. Methodology for chlorination and functionalization of difluoronitrobenzene precursors. Link
-
Process for preparing 3,5-difluoroaniline. US Patent 5294742A.[2] Describes the reduction and handling of 3,5-difluoro-nitro intermediates. Link
-
Reactivity of 4-nitrobenzyl chloride. Journal of the Chemical Society B. Kinetic studies on the electrophilicity of nitro-substituted benzyl chlorides. Link
Sources
Theoretical & Mechanistic Profiling: 3,5-Difluoro-4-nitrobenzyl Chloride
Content Type: Technical Whitepaper & Theoretical Analysis Target Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists[1][2][3][4]
Executive Summary: The Dual-Electrophile Scaffold
3,5-Difluoro-4-nitrobenzyl chloride (DFNBC) represents a highly specialized intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][5] Unlike simple benzyl chlorides, DFNBC possesses a unique electronic architecture characterized by competing electrophilic sites : the benzylic carbon (susceptible to
This guide provides a theoretical framework for understanding the reactivity, stability, and spectroscopic signature of DFNBC.[1][2][4] By synthesizing Density Functional Theory (DFT) data from homologous nitro-halo-aromatics, we establish a predictive model to guide experimental protocols, minimizing side reactions such as unwanted defluorination or polymerization.[1][2][3][4]
Molecular Geometry & Electronic Structure
Based on B3LYP/6-311++G(d,p) Level of Theory (Inferred from Analogues)
Structural Conformation
The steric and electronic interplay between the nitro group (position 4) and the flanking fluorine atoms (positions 3 and 5) dictates the molecule's geometry.[2][5]
-
Nitro Group Torsion: While the nitro group typically seeks coplanarity with the benzene ring to maximize resonance (
-conjugation), the ortho-fluorine atoms introduce steric repulsion.[3] Theoretical models of similar 3,5-difluoro-nitrobenzenes suggest a slight torsional twist ( 15–25°) of the group out of the aromatic plane.[3][4][5] This reduces the resonance withdrawal slightly but maintains strong inductive withdrawal.[2][4][5] -
Benzylic C-Cl Bond: The C-Cl bond length is predicted to be approximately 1.81–1.83 Å .[3][5] The bond is polarized by the electron-deficient ring, lowering the energy barrier for heterolytic cleavage compared to unsubstituted benzyl chloride.[1][2]
Frontier Molecular Orbitals (FMO)
The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][5]
-
LUMO Location: The LUMO is heavily localized on the nitro-aromatic ring, specifically delocalized over the
, , and bonds.[1][2][3][4] This confirms high susceptibility to nucleophilic attack on the ring ( ).[2][4][5] -
HOMO Location: The HOMO is largely associated with the lone pairs of the chlorine atom and the
-system of the ring.[2][3] -
Chemical Hardness (
): The molecule is classified as a "soft" electrophile due to the strong electron-withdrawing nature of the and substituents, which lowers the LUMO energy significantly.[3]
Reactivity Profiling: The Chemoselectivity Challenge
The critical challenge in utilizing DFNBC is controlling Chemoselectivity .[2][4][5] The molecule presents two distinct reaction pathways for nucleophiles.[2][4][5]
Pathway A: Benzylic Substitution ( )[2][4][5]
-
Mechanism: Direct displacement of the chloride ion by a nucleophile (e.g., amines, thiols, alkoxides).[1][2][4]
-
Kinetics: Enhanced by the electron-withdrawing nature of the ring (Hammett
> 0).[3][5] The transition state is stabilized by the electron-poor ring accommodating the developing negative charge.[3][5] -
Preferred Conditions: Non-polar or polar aprotic solvents (DCM, THF) at low temperatures (
to RT) favor this pathway.[2][4][5]
Pathway B: Nucleophilic Aromatic Substitution ( )[4][5]
-
Mechanism: Attack at the
or position, displacing a fluoride ion.[1][2][4] -
Activation: The nitro group at
is ortho to both fluorines.[2][4][5] This is the "textbook" activation pattern for (Meisenheimer complex stabilization). -
Risk: Strong nucleophiles (e.g., methoxide, hydrazine) or elevated temperatures will trigger this pathway, leading to impurities where F is replaced instead of Cl.[1][2][4]
Visualization of Reaction Pathways
The following diagram illustrates the competing mechanisms and the theoretical decision tree for experimentalists.
Caption: Chemoselectivity map showing the competition between Benzylic Substitution (
Spectroscopic Identification (Theoretical Predictions)
To validate the synthesis or purity of DFNBC, the following spectroscopic markers are predicted based on DFT vibrational analysis of analogues (e.g., 4-nitrobenzyl chloride).
| Spectroscopic Method | Functional Group | Predicted Value / Range | Mechanistic Note |
| FT-IR | Shifted to higher freq.[3][4][5] due to F-inductive effect.[3][4][5] | ||
| FT-IR | Strong symmetric stretch.[3][4][5] | ||
| FT-IR | Multiple bands; broad and intense.[3][4][5] | ||
| FT-IR | Characteristic benzylic chloride stretch.[3][4][5] | ||
| Ar-F | Doublet (if coupling with H) or Singlet (decoupled).[3][4][5] | ||
| Deshielded singlet due to electron-poor ring.[3][4][5] |
Experimental Protocol: Theoretical Validation Workflow
For researchers characterizing DFNBC or its derivatives.
Computational Methodology
To refine these predictions for specific derivatives, the following computational workflow is recommended:
-
Geometry Optimization: Use DFT B3LYP/6-311++G(d,p) .[2][3][4][5][6][7] This basis set is essential to correctly model the diffuse electron density of the fluorine and chlorine atoms.[2][5]
-
Frequency Calculation: Ensure no imaginary frequencies (ground state verification) and apply a scaling factor (typically 0.961) for IR comparison.
-
NBO Analysis: Perform Natural Bond Orbital analysis to quantify the charge transfer from the ring to the nitro group.[2][5]
Workflow Diagram
Caption: Standardized computational workflow for validating the geometry and vibrational modes of halogenated nitro-aromatics.
References
The following sources provide the foundational theoretical frameworks and experimental data for the structural analogues used to derive the profile of 3,5-Difluoro-4-nitrobenzyl chloride.
-
Vibrational Spectroscopy of Nitrobenzyl Chlorides
-
DFT Characterization of Fluorinated Nitrobenzenes
-
Thermal Stability & Decomposition Mechanisms
-
General Chemical Properties & Safety Data
-
Synthesis of Fluorinated Intermediates
Sources
- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 2. prensipjournals.com [prensipjournals.com]
- 3. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]
- 4. 4-Nitrobenzyl chloride | 100-14-1 [chemicalbook.com]
- 5. 3,5-Difluorobenzyl chloride | C7H5ClF2 | CID 2736955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. ijesrr.org [ijesrr.org]
- 8. The influence of the nitro-group upon side-chain reactivity. Part V. The rate-determining α-proton extraction from 4-nitrobenzyl chloride and 3-methyl-4-nitrobenzyl chloride in their base-catalysed interaction with their corresponding aldehydes to form epoxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Precision O-Alkylation with 3,5-Difluoro-4-nitrobenzyl Chloride: Controlling Regioselectivity in Highly Activated Systems
Topic: O-alkylation using 3,5-Difluoro-4-nitrobenzyl chloride Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists[1]
Executive Summary
3,5-Difluoro-4-nitrobenzyl chloride is a specialized electrophile used in medicinal chemistry to introduce a highly electron-deficient, lipophilic motif.[1] The simultaneous presence of a nitro group and two fluorine atoms creates a unique electronic environment that modulates the pKa of proximal functional groups and enhances metabolic stability against oxidative metabolism (e.g., P450 hydroxylation).
The Critical Challenge: This reagent presents a classic "fork-in-the-road" reactivity profile. The nitro group activates the benzylic position for SN2 displacement (desired pathway), but it also hyper-activates the aromatic ring positions ortho to itself for Nucleophilic Aromatic Substitution (SNAr) .
This guide details protocols specifically engineered to favor benzylic O-alkylation while suppressing the competitive displacement of the ring fluorine atoms.
Mechanistic Insight & Regioselectivity Control
Understanding the competition between the benzylic carbon and the aromatic ring is the key to success.
-
Path A (Desired SN2): The nitro group acts as an electron sink, inductively destabilizing the C-Cl bond and stabilizing the transition state for backside attack.
-
Path B (Undesired SNAr): The 4-nitro group, reinforced by the -I (inductive) effect of the fluorines, makes the C-F carbons highly electrophilic. "Hard" nucleophiles (e.g., small alkoxides like methoxide, ethoxide) are prone to attacking here, leading to the displacement of fluorine.
Reaction Pathway Diagram
Caption: Divergent reaction pathways. Path A (Green) yields the target ether via SN2. Path B (Red) yields the SNAr byproduct via fluorine displacement.
Experimental Protocols
Method A: Alkylation of Phenols (Preferred)
Phenols are "softer" nucleophiles than aliphatic alcohols. Using a weak base in a polar aprotic solvent minimizes the concentration of "naked" phenoxide, favoring the SN2 mechanism.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)[1]
-
Electrophile: 3,5-Difluoro-4-nitrobenzyl chloride (1.1 equiv)[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (1.5 – 2.0 equiv)[1]
-
Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)[1]
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with the Phenol (1.0 equiv) and anhydrous Acetone (0.2 M concentration).
-
Activation: Add K₂CO₃ (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: A color change often indicates phenoxide formation.
-
Addition: Add 3,5-Difluoro-4-nitrobenzyl chloride (1.1 equiv) in a single portion.
-
Reaction:
-
Standard Phenols: Stir at 40°C for 4–6 hours.
-
Electron-Deficient Phenols: Reflux (approx. 56°C for acetone) may be required. Monitor by TLC/LCMS.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
Why this works: K₂CO₃ is not strong enough to generate a high concentration of free, high-energy anions that trigger SNAr.[1] Acetone solubilizes the electrophile well but keeps the ion pairs tight.
Method B: Alkylation of Aliphatic Alcohols (Challenging)
Aliphatic alcohols require stronger activation, increasing the risk of SNAr. The Silver Oxide (Ag₂O) method is recommended here to promote halide departure (SN1-like character) without using strong bases like NaH.[1]
Reagents:
-
Substrate: Aliphatic Alcohol (1.0 equiv)[1]
-
Electrophile: 3,5-Difluoro-4-nitrobenzyl chloride (1.2 – 1.5 equiv)[1]
-
Promoter: Silver(I) Oxide (Ag₂O) (1.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Toluene[1]
Protocol:
-
Setup: Dissolve the Alcohol (1.0 equiv) and 3,5-Difluoro-4-nitrobenzyl chloride (1.2 equiv) in DCM (0.1 M).
-
Addition: Add Ag₂O (1.5 equiv) in one portion. Protect the flask from light (aluminum foil).
-
Reaction: Stir vigorously at RT for 12–24 hours.
-
Workup: Filter the suspension through a Celite pad to remove silver salts. Concentrate the filtrate.
Why this works: Ag(I) coordinates to the benzylic chlorine, making it an exceptional leaving group. This allows the neutral alcohol to attack the benzylic carbon, avoiding the formation of a hard alkoxide nucleophile that would attack the ring fluorines.
Troubleshooting & Quality Control
Identifying the Impurity (The "SNAr Check")
Before scaling up, check your crude NMR for the SNAr byproduct.
| Feature | Target Product (SN2) | SNAr Byproduct (Impurity) |
| ¹⁹F NMR | Symmetric: Single signal (approx. -110 to -120 ppm).[1] | Asymmetric: Two distinct doublets (coupling between inequivalent F's). |
| ¹H NMR | Benzylic CH₂ appears as a singlet (~5.2 ppm). | Benzylic CH₂Cl protons remain (if ring attack occurred) or shift significantly. |
| MS (ESI) | M+ (Target Mass) | M+ (Target Mass - 20 Da) loss of HF |
Optimization Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Nucleophile too weak or Cl- leaving group too slow.[1] | Switch solvent to DMF (caution: monitor SNAr) or add catalytic KI (Finkelstein). |
| High SNAr Impurity | Base is too strong or Temperature too high. | Switch from Cs₂CO₃ to K₂CO₃. Lower temperature. Avoid NaH. |
| Hydrolysis (Benzyl Alcohol) | Wet solvent or hygroscopic base. | Use anhydrous solvents and flame-dry glassware.[1] |
Safety & Handling (SHE)[1]
-
Lachrymator: Benzyl chlorides are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.
-
Sensitizer: The 3,5-difluoro-4-nitro motif is a potential skin sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]
-
Explosion Hazard: Nitro compounds can be energetic. Do not distill the neat residue at high temperatures (>150°C).
Workflow Visualization
Caption: Decision tree for selecting the optimal alkylation protocol based on substrate acidity.
References
-
PubChem Compound Summary: 3,5-Difluoro-4-nitrobenzoic acid (Precursor/Analog data). National Center for Biotechnology Information.Link[1]
-
Reactivity of Nitro-Haloarenes: "Nucleophilic Aromatic Substitution: SNAr." Chemistry LibreTexts. (Mechanistic grounding for SNAr competition). Link
-
Ether Synthesis Protocols: "Williamson Ether Synthesis." Organic Chemistry Portal. (General conditions for O-alkylation). Link
-
Silver Oxide Mediated Alkylation: "Silver(I) Oxide Mediated Alkylation of Alcohols." Organic Syntheses.[2] (Basis for Method B). LinkNote: General reference for Ag2O methodology adapted for benzyl halides.[1]
Sources
Precision Alkylation vs. Arylation: Controlling Chemoselectivity in 3,5-Difluoro-4-nitrobenzyl Chloride Thiolations
Topic: Reaction conditions for 3,5-Difluoro-4-nitrobenzyl chloride with thiols Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Introduction: The Chemoselectivity Paradox
In medicinal chemistry and covalent probe design, 3,5-Difluoro-4-nitrobenzyl chloride represents a high-value, "Janus-faced" electrophile. It possesses two distinct sites of reactivity that compete for nucleophiles:
-
The Benzylic Position (C-Cl): Susceptible to SN2 nucleophilic substitution. This is the standard "linker" chemistry used to attach this moiety to a thiol-bearing payload.
-
The Aromatic Ring (C-F): The 3,5-difluoro-4-nitro motif is exceptionally activated for Nucleophilic Aromatic Substitution (SNAr). The nitro group at position 4 strongly withdraws electron density, making the ortho-fluorines (positions 3 and 5) highly labile, especially toward soft nucleophiles like thiols.
For researchers, this duality presents a critical challenge: How do you selectively alkylate the thiol (SN2) without triggering the displacement of the fluorine atoms (SNAr)? Conversely, how can you exploit the SNAr reactivity if the goal is scaffold diversification?
This guide provides the protocols to control this selectivity through precise manipulation of base strength , solvent polarity , and temperature .
Mechanistic Insight & Reaction Pathways
To master this reaction, one must understand the competing energy landscapes.
-
Pathway A (SN2 - Benzylic Substitution): This is kinetically favored under neutral or mildly basic conditions in non-polar solvents. The transition state involves the backside attack of the thiol/thiolate on the benzylic carbon.
-
Pathway B (SNAr - Aromatic Substitution): This pathway proceeds via a Meisenheimer Complex .[1] The stability of this anionic intermediate is dramatically increased by polar aprotic solvents (DMF, DMSO) and the electron-withdrawing power of the para-nitro group.
Visualizing the Competition
The following diagram illustrates the bifurcation of reactivity based on conditions.
Figure 1: Decision tree for selecting reaction conditions based on the desired chemotype.
Experimental Protocols
Protocol A: Selective Benzylic Thioether Formation (The "Linker" Strategy)
Objective: To displace the benzylic chloride while retaining the 3,5-difluoro-4-nitro aromatic core intact. Scope: Ideal for synthesizing PROTAC linkers, covalent warhead precursors, or antibody-drug conjugate (ADC) intermediates.
Reagents:
-
Substrate: 3,5-Difluoro-4-nitrobenzyl chloride (1.0 equiv)
-
Nucleophile: Thiol (R-SH) (1.05 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 equiv). Alternatively, use solid NaHCO₃ for highly sensitive substrates.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous). Avoid DMF/DMSO to suppress SNAr.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the Thiol (1.05 equiv) and anhydrous DCM (0.1 M concentration relative to substrate).
-
Cooling: Cool the solution to 0°C using an ice bath. Temperature control is critical to prevent activation of the aromatic ring.
-
Base Addition: Add DIPEA (1.1 equiv) dropwise. Stir for 5 minutes.
-
Substrate Addition: Dissolve 3,5-Difluoro-4-nitrobenzyl chloride (1.0 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The product should appear as a new spot/peak. If the reaction turns deep red/orange, it may indicate Meisenheimer complex formation (SNAr side reaction); cool further or dilute.
-
-
Quench: Quench with saturated aqueous NH₄Cl or water.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Controlled SNAr Displacement (The "Scaffold" Strategy)
Objective: To displace one of the fluorine atoms on the aromatic ring. Scope: Creating novel benzothiazole precursors or diversifying the aromatic core.
Reagents:
-
Substrate: 3,5-Difluoro-4-nitrobenzyl chloride (1.0 equiv)
-
Nucleophile: Thiol (R-SH) (1.1 – 2.0 equiv depending on mono- vs bis-substitution)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).
Step-by-Step Methodology:
-
Preparation: Dissolve Thiol (1.1 equiv) in DMF (0.2 M).
-
Base Activation: Add K₂CO₃ (2.0 equiv) and stir at Room Temperature (RT) for 10 minutes to generate the thiolate.
-
Substrate Addition: Add 3,5-Difluoro-4-nitrobenzyl chloride (1.0 equiv).
-
Reaction: Stir at RT to 40°C .
-
Note: The benzylic chloride will likely react first or concurrently under these conditions. If you want only SNAr without touching the benzylic chloride, this is chemically difficult because the benzylic position is more reactive to SN2 than the ring is to SNAr unless the ring is extremely electron-deficient.
-
Correction: In this specific substrate, the benzylic chloride is the primary electrophile. To achieve SNAr, one usually performs the benzylic substitution first, then increases temperature/base to force the SNAr on the ring, resulting in a bis-sulfide if the same thiol is used.
-
-
Monitoring: Watch for the disappearance of the benzylic-substituted intermediate and the formation of the SNAr product.
Data Summary & Troubleshooting
Reaction Parameter Impact Table
| Parameter | Condition for SN2 (Benzylic) | Condition for SNAr (Aromatic) | Mechanistic Reason |
| Solvent | DCM, THF, Toluene | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged Meisenheimer intermediate required for SNAr. |
| Base | TEA, DIPEA, NaHCO₃ | K₂CO₃, NaH, tBuOK | Stronger bases generate "naked" thiolates which are harder nucleophiles, promoting aromatic attack. |
| Temperature | -10°C to 20°C | 40°C to 80°C | SNAr generally has a higher activation energy barrier than benzylic SN2. |
| Concentration | 0.1 M | 0.5 M - 1.0 M | Higher concentration favors bimolecular kinetics, but solvent effects dominate here. |
Troubleshooting Guide
-
Issue: Reaction mixture turns deep red/purple immediately.
-
Cause: Formation of the Meisenheimer complex (SNAr pathway active).[1]
-
Solution: If SN2 is the goal, switch to a non-polar solvent (DCM) and lower the temperature. Use a weaker base (NaHCO₃).
-
-
Issue: Multiple spots on TLC (Complex mixture).
-
Cause: Competition between Cl-displacement and F-displacement, or double F-displacement.
-
Solution: Control stoichiometry strictly. Add the thiol slowly to the substrate (inverse addition) to keep the thiol concentration low relative to the electrophile.
-
-
Issue: Lachrymatory effect.
-
Safety Note: Benzyl chlorides are potent lachrymators (tear gas agents). Always handle in a functioning fume hood. Quench all glassware and waste with dilute NaOH to destroy residual alkylating agent.
-
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Thiol Reactivity & Chemoselectivity
-
Covalent Inhibitor Design (Warhead Chemistry)
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Enzymes Connection. Angewandte Chemie International Edition, 55(43), 13408–13421. Link
- Context: Provides background on using benzyl chlorides and fluoronitrobenzenes as covalent warheads in drug discovery.
-
- Neumann, C. N., & Hooker, J. M. (2016). Fluorine in the Driver's Seat: The SNAr Reaction in PET Radiochemistry. Journal of Nuclear Medicine, 57(supplement 3), 96S-102S.
Sources
Application Note: Purification Strategies for 3,5-Difluoro-4-nitrobenzyl Chloride Derivatives
This Application Note provides a rigorous technical guide for the purification of reaction products derived from 3,5-Difluoro-4-nitrobenzyl chloride . This reagent is a highly electrophilic "warhead" often used in medicinal chemistry to introduce a lipophilic, electron-deficient aromatic moiety.
Introduction & Chemical Context
3,5-Difluoro-4-nitrobenzyl chloride is a specialized alkylating agent. Unlike simple benzyl chlorides, the presence of two fluorine atoms and a nitro group on the aromatic ring creates a unique electronic environment:
-
High Electrophilicity: The electron-withdrawing nature of the nitro and fluoro groups significantly activates the benzylic carbon toward
attack. -
Lipophilicity: The fluorine atoms increase the
of the final product, often requiring specific solvent systems for chromatography. -
Stability Concerns: The resulting products (typically amines or ethers) are stable, but the reagent itself is prone to hydrolysis, generating 3,5-difluoro-4-nitrobenzyl alcohol as a persistent impurity.
This guide outlines three protocols to isolate target molecules (TMs) from crude reaction mixtures containing unreacted reagent and hydrolysis byproducts.
Reaction Profiling & Impurity Landscape
Before purification, understand the mixture.[1] In a typical alkylation (e.g., reacting with a secondary amine):
| Component | Polarity (Relative) | Chemical Behavior | Removal Strategy |
| Target Molecule (TM) | Moderate to High | Basic (if amine) or Neutral | Capture/Release or Chromatography |
| Starting Material (SM) | Low (Non-polar) | Highly Electrophilic / Lachrymatory | Chemical Scavenging or Non-polar Elution |
| Hydrolysis Impurity | Moderate | Hydroxyl (-OH) H-bonding | Polar Wash or Chromatography Separation |
| Bis-alkylated Byproduct | Low | Neutral / Lipophilic | Chromatography (Early eluter) |
Pre-Purification Workup: The "Quench & Scavenge"
Objective: Chemically destroy unreacted 3,5-Difluoro-4-nitrobenzyl chloride before chromatography. This prevents the reagent from streaking on columns or decomposing into the alcohol during purification.
Protocol A: Chemical Scavenging (Recommended)
Best for: Small to medium scale (<5g) synthesis of amines.
-
Reaction Check: Confirm reaction completion via TLC/LC-MS.
-
Scavenger Addition: Add 1.5 equivalents (relative to excess SM) of a scavenger amine.
-
Choice 1 (Solid Phase): Polymer-supported Trisamine (PS-Trisamine). Stir for 2 hours. Filter to remove.
-
Choice 2 (Solution Phase):Morpholine or N,N-Dimethylethylenediamine . Stir for 30 minutes. These form highly polar, basic adducts.
-
-
Acidic Wash (If TM is neutral): Wash organic layer with 1M HCl. The scavenger adduct (now a protonated amine) will partition into the aqueous phase.
-
Basic Wash (If TM is basic): If your product is an amine, use the PS-Trisamine method to avoid extracting your product during an acid wash.
Purification Protocols
Protocol B: Flash Column Chromatography
Best for: High-purity isolation of complex mixtures.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase Strategy: Due to the fluorine atoms, these compounds often exhibit "tailing" in pure chlorinated solvents.
-
Column Equilibration: Pre-flush column with 1% Triethylamine (TEA) in Hexanes if the product is an amine. This neutralizes acidic sites on the silica.
-
Gradient Elution:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Gradient: 0% B
10% B (Elutes unreacted SM) 30-50% B (Elutes Target Molecule) 100% B (Elutes Hydrolysis Alcohol).
-
-
Detection: The Nitro group is a strong chromophore. Monitor at 254 nm (aromatic) and 280 nm (nitro-specific absorbance).
Protocol C: Recrystallization (Scale-Up)
Best for: Large scale (>10g) where chromatography is cost-prohibitive.
The high crystallinity of the nitro-difluoro motif often allows for precipitation.
-
Solvent Selection:
-
Primary Solvent: Hot Ethanol or Isopropanol (dissolves impurities).
-
Anti-solvent: Water or Hexanes.
-
-
Procedure:
-
Dissolve crude solid in minimum boiling Ethanol.
-
Slowly add water until turbidity persists.
-
Cool to room temperature, then
. -
Critical Step: The unreacted benzyl chloride often remains in the mother liquor (oiling out), while the amino-product crystallizes.
-
-
Wash: Wash crystals with cold Hexanes to remove surface-bound benzyl chloride.
Visualized Workflows
Figure 1: Purification Decision Matrix
Caption: Decision tree for selecting the optimal purification route based on impurity profile and product basicity.
Figure 2: The "Scavenge & Wash" Mechanism
Caption: Chemical scavenging workflow to selectively remove unreacted electrophiles into the aqueous phase.
Safety & Handling (E-E-A-T)
Warning: 3,5-Difluoro-4-nitrobenzyl chloride is a potent lachrymator and skin irritant.
-
Neutralization: Never dispose of unreacted benzyl chloride directly into waste. Quench with 10% methanolic ammonia or aqueous NaOH before disposal.
-
Glassware: Rinse all glassware with a dilute ammonia solution to destroy trace alkylating agent before removing it from the fume hood.
-
Storage: Store the purified product under inert atmosphere (
/Ar). The electron-deficient ring makes the benzylic position susceptible to slow oxidation or hydrolysis over months.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7482, 4-Nitrobenzyl chloride. Retrieved from [Link].
-
Organic Syntheses (1936). p-Nitrobenzoyl Chloride. Org. Synth. 1936, 16, 54. Retrieved from [Link].
-
ScienceMadness Discussion (2006). Removing excess Benzoyl Chloride / Benzyl Chlorides. Retrieved from [Link].
-
Beilstein Journals (2016). Continuous-flow synthesis of primary amines. Beilstein J. Org. Chem. 2016, 12, 2614–2619. Retrieved from [Link].
Sources
Application Note: Catalytic Conversion of 3,5-Difluoro-4-nitrobenzyl chloride
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Chemoselectivity Challenge
The catalytic conversion of 3,5-Difluoro-4-nitrobenzyl chloride presents a significant synthetic challenge due to the presence of multiple reducible functional groups. The primary objective is the selective reduction of the nitro group to an amine, while preserving the benzylic chloride and the aromatic fluorine substituents. The resulting products, such as 3,5-difluoro-4-aminobenzylamine and 3,5-difluoro-4-aminobenzyl alcohol, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This application note provides a detailed guide to understanding and overcoming the challenges of this transformation, offering specific protocols for the synthesis of key derivatives.
The inherent difficulty lies in the propensity of common catalytic hydrogenation systems, particularly those employing palladium on carbon (Pd/C), to induce hydrodehalogenation (loss of chlorine and fluorine) and hydrogenolysis of the benzyl chloride to a methyl group. Therefore, careful selection of the catalyst, solvent, and reaction conditions is paramount to achieve the desired chemoselectivity.
Core Principles of Chemoselective Reduction
The successful catalytic conversion of 3,5-Difluoro-4-nitrobenzyl chloride hinges on modulating the reactivity of the catalyst to favor the reduction of the nitro group over the cleavage of the C-Cl and C-F bonds. Several strategies can be employed to achieve this:
-
Catalyst Selection: While Pd/C is a common choice for nitro group reductions, it is often too reactive for substrates containing benzylic halides, leading to undesired side reactions.[1] Raney Nickel is a viable alternative as it is known to be less prone to causing dehalogenation of aromatic halides.[2][3]
-
Catalyst Modifiers: The activity of Pd/C can be attenuated by the addition of catalyst poisons or modifiers. Ethylenediamine, for instance, can be used to control the catalyst's activity and improve selectivity for the hydrogenation of various functional groups, including nitro groups, in the presence of sensitive moieties like benzyl esters and aromatic halogens.[4]
-
Transfer Hydrogenation: This technique offers a milder alternative to high-pressure catalytic hydrogenation. It utilizes a hydrogen donor, such as formic acid, ammonium formate, or isopropanol, in the presence of a catalyst.[5][6] This method can often provide better selectivity at lower temperatures and atmospheric pressure.
-
Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and solvent is crucial. Lower temperatures and pressures generally favor the desired selective reduction. The choice of solvent can also influence the reaction pathway and selectivity.
Visualizing the Reaction Pathways
The following diagram illustrates the potential catalytic conversion pathways of 3,5-Difluoro-4-nitrobenzyl chloride, highlighting the desired products and potential side products.
Caption: Potential reaction pathways for the catalytic conversion of 3,5-Difluoro-4-nitrobenzyl chloride.
Experimental Protocols
The following protocols are designed as a starting point for the catalytic conversion of 3,5-Difluoro-4-nitrobenzyl chloride. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity.
Protocol 1: Synthesis of 3,5-Difluoro-4-aminobenzyl alcohol via Catalytic Hydrogenation
This protocol focuses on the reduction of the nitro group and the concomitant conversion of the benzyl chloride to a benzyl alcohol.
Workflow Diagram:
Caption: Workflow for the synthesis of 3,5-Difluoro-4-aminobenzyl alcohol.
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3,5-Difluoro-4-nitrobenzyl chloride (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) (5 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 1-5 atm and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 3,5-Difluoro-4-aminobenzyl alcohol.
Quantitative Data Summary:
| Parameter | Recommended Value |
| Substrate | 3,5-Difluoro-4-nitrobenzyl chloride |
| Catalyst | 5% Pd/C |
| Catalyst Loading | 5 mol% |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 1-5 atm |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Expected Product | 3,5-Difluoro-4-aminobenzyl alcohol |
Protocol 2: Chemoselective Synthesis of 3,5-Difluoro-4-aminobenzylamine via Transfer Hydrogenation
This protocol aims for the selective reduction of the nitro group to an amine while preserving the benzyl chloride moiety by using a milder transfer hydrogenation approach.
Workflow Diagram:
Caption: Workflow for the synthesis of 3,5-Difluoro-4-aminobenzylamine.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,5-Difluoro-4-nitrobenzyl chloride (1.0 eq), a suitable solvent such as isopropanol, and ammonium formate (3-5 eq) as the hydrogen donor.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (slurry in water) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux and stir for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3,5-Difluoro-4-aminobenzylamine.
Quantitative Data Summary:
| Parameter | Recommended Value |
| Substrate | 3,5-Difluoro-4-nitrobenzyl chloride |
| Catalyst | Raney Nickel |
| Hydrogen Donor | Ammonium Formate (3-5 eq) |
| Solvent | Isopropanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Expected Product | 3,5-Difluoro-4-aminobenzylamine |
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
In-Process Monitoring: Regular analysis of the reaction mixture by TLC and LC-MS is crucial to determine the optimal reaction time and to detect the formation of any side products. This allows for adjustments to the reaction conditions in real-time to maximize the yield of the desired product.
-
Product Characterization: The identity and purity of the final products should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the preservation of the fluorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
By following these validation steps, researchers can ensure the reliability and reproducibility of the described methods.
References
-
Different transfer hydrogenation pathways of halogenated nitrobenzenes catalyzed by Fe-, Co- or Ni-based species confined in nitrogen doped carbon. Molecular Catalysis, 2020.
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 2015.
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal.
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 2018.
-
Raney nickel - Wikipedia.
-
Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem, 2025.
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 2021.
-
Chemoselective Reduction catalysts | [Synthesis & Materials]Products - FUJIFILM Wako Chemicals.
-
Photo-thermal Catalytic Hydrogenation of Halogenated Nitrobenzenes over Ni/P25 Catalyst. Langmuir, 2024.
-
A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 2017.
-
Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents.
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 2021.
-
US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents.
-
Synthesis of 3,5-difluoroaniline - PrepChem.com.
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company.
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 2019.
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 2024.
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts, 2022.
-
Diborane Reduction of Nitro Salts. A New Synthesis of N-Monosubstituted Hydroxylamines. The Journal of Organic Chemistry, 1962.
-
Borane Reagents - Organic Chemistry Portal.
-
Rapid and efficient reduction of aliphatic nitro compounds to amines. Synthetic Communications, 1986.
-
4-Aminobenzyl alcohol 98 623-04-1 - MilliporeSigma.
-
CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents.
-
Chemoselective hydrogenation of 4‐nitrochlorobenzene over different Pd... - ResearchGate.
-
Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. ChemCatChem, 2015.
-
Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
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- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for the Chemoselective Reduction of the Nitro Group in 3,5-Difluoro-4-nitrobenzyl Chloride Derivatives
Introduction: Navigating the Synthesis of Fluorinated Anilines in Drug Discovery
The transformation of a nitro group to an amine is a fundamental and enabling reaction in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] For researchers in drug development, 3,5-difluoro-4-aminobenzyl chloride and its derivatives are of particular interest as versatile building blocks. The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the aminobenzyl chloride moiety provides a reactive handle for further molecular elaboration.
However, the synthesis of these valuable intermediates from their nitro precursors presents a significant chemoselectivity challenge. The target molecule, 3,5-Difluoro-4-nitrobenzyl chloride, contains a benzylic chloride, a functional group highly susceptible to reduction and nucleophilic substitution under many standard nitro reduction conditions. This guide provides a detailed analysis of various reduction methodologies, offering field-proven insights and step-by-step protocols to achieve the desired transformation with high fidelity, preserving the critical benzylic chloride functionality.
The Core Challenge: Chemoselectivity in the Presence of a Labile Benzylic Chloride
The primary obstacle in the reduction of 3,5-Difluoro-4-nitrobenzyl chloride is the inherent reactivity of the benzylic chloride. Standard catalytic hydrogenation, for instance, often employs catalysts like Palladium on carbon (Pd/C) which are highly effective for nitro group reduction but are also notorious for their propensity to cleave benzylic C-X bonds (where X is a halogen or oxygen).[3] This can lead to the formation of the corresponding toluene derivative as an undesired byproduct.
Therefore, the selection of a reducing agent and reaction conditions must be judicious, prioritizing a high degree of chemoselectivity for the nitro group over the benzylic chloride. This necessitates the exploration of milder, more selective reagents and conditions that can differentiate between the two reducible functionalities.
Recommended Reduction Methodologies and Protocols
Based on a comprehensive review of established and contemporary synthetic methods, the following protocols are recommended for the chemoselective reduction of 3,5-Difluoro-4-nitrobenzyl chloride derivatives. The choice of method will depend on available resources, scale, and the specific nature of the substrate.
Method 1: Stannous Chloride (SnCl₂) in a Non-Acidic Medium
Rationale: The use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a neutral or non-acidic solvent system is a classic and highly reliable method for the chemoselective reduction of aromatic nitro compounds.[3][4][5] It is well-documented to tolerate a wide range of sensitive functional groups, including aryl halides, esters, and O-benzyl ethers, making it a strong candidate for substrates containing a benzylic chloride.[4][5] The reaction proceeds under mild conditions, minimizing the risk of side reactions.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3,5-Difluoro-4-nitrobenzyl chloride derivative (1.0 eq).
-
Solvent Addition: Add absolute ethanol to dissolve the starting material.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3,5-Difluoro-4-aminobenzyl chloride derivative.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Method 2: Iron Powder and Ammonium Chloride (Fe/NH₄Cl)
Rationale: The Béchamp reduction, traditionally using iron in acidic media, can be modified to a milder, near-neutral condition by replacing the strong acid with ammonium chloride.[6][7] This system is known for its excellent chemoselectivity and is a cost-effective and environmentally benign option.[7] The reaction is heterogeneous and generally requires vigorous stirring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer (recommended for larger scale) or a magnetic stirrer, and a reflux condenser, add the 3,5-Difluoro-4-nitrobenzyl chloride derivative (1.0 eq).
-
Solvent and Reagent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v). To this suspension, add ammonium chloride (NH₄Cl) (4.0 eq) and iron powder (3.0 - 5.0 eq).
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic initially.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad thoroughly with ethanol or methanol.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired product.
-
-
Purification: Purify by column chromatography if required.
Method 3: Sodium Dithionite (Na₂S₂O₄)
Rationale: Sodium dithionite is a mild and inexpensive reducing agent that can selectively reduce nitroarenes in the presence of other functional groups.[8][9] It is typically used in a biphasic solvent system or in aqueous media. Caution should be exercised with reaction temperature, as high temperatures have been reported to cause reductive coupling of benzylic halides.[10]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add the 3,5-Difluoro-4-nitrobenzyl chloride derivative (1.0 eq).
-
Solvent and Reagent Addition: Add a mixture of dichloromethane and water (1:1 v/v). To this, add sodium dithionite (Na₂S₂O₄) (3.0 - 5.0 eq) and sodium bicarbonate (NaHCO₃) (3.0 - 5.0 eq).
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to give the crude product.
-
-
Purification: Purify as needed by column chromatography.
Comparative Analysis of Reduction Methods
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Stannous Chloride | SnCl₂·2H₂O | Reflux in Ethanol | High chemoselectivity, tolerates many functional groups.[3][4][5] | Stoichiometric amounts of tin salts are produced, requiring careful work-up and disposal. |
| Iron/Ammonium Chloride | Fe / NH₄Cl | Reflux in Ethanol/Water | Inexpensive, environmentally friendly, good chemoselectivity.[6][7] | Heterogeneous reaction requires efficient stirring; large amounts of iron sludge produced. |
| Sodium Dithionite | Na₂S₂O₄ | Room Temperature, Biphasic | Mild conditions, inexpensive.[8][9] | Potential for side reactions with the benzylic chloride at elevated temperatures.[10] |
| Catalytic Hydrogenation | H₂ / Pd/C | H₂ gas, pressure | High efficiency, clean reaction. | Low chemoselectivity, high risk of dehalogenation and reduction of the benzylic chloride.[3] |
| Transfer Hydrogenation | H-donor (e.g., HCOOH, HCOONH₄) / Catalyst | Reflux | Avoids high-pressure H₂ gas. | Catalyst choice is crucial to avoid side reactions. |
| Metal-Free Reductions | e.g., HSiCl₃/Et₃N | Room Temperature | High chemoselectivity, mild conditions.[11] | Reagents can be moisture-sensitive and require careful handling. |
Visualizing the Synthetic Workflow and Rationale
Decision-Making Workflow for Method Selection
Caption: Decision workflow for selecting a suitable reduction method.
General Reaction Pathway
Caption: General transformation of the nitro to the amino group.
Conclusion and Future Perspectives
The chemoselective reduction of 3,5-Difluoro-4-nitrobenzyl chloride derivatives is a critical transformation that requires careful consideration of the reducing agent and reaction conditions to preserve the labile benzylic chloride functionality. The protocols detailed in this guide, particularly the use of stannous chloride in a non-acidic medium and iron with ammonium chloride, offer reliable and scalable solutions for researchers in drug development and organic synthesis. As the demand for highly functionalized and fluorinated building blocks continues to grow, the development of even milder and more selective reduction methodologies, such as novel catalytic systems and metal-free approaches, will undoubtedly be a key area of future research.
References
-
Organic Synthesis Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (2026, January 7). Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Retrieved from [Link]
-
SciSpace. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]
-
Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Organic Letters. (2015). A mild, metal-free reduction of both aromatic and aliphatic nitro groups to amines. Retrieved from [Link]
-
Green Chemistry. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]
-
Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]
- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
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PMC. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
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ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
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Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. (2018, June 22). Beilstein Journal of Organic Chemistry, 14, 1529-1536. [Link]
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RWTH Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]
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PubMed. (2002, November 29). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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Materials Chemistry Frontiers. (n.d.). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]
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Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Retrieved from [Link]
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SciSpace. (1997). Reduction of Nitroarenes with Sodium Dithionite. Retrieved from [Link]
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Reddit. (2025, February 20). Nitro reduction conditions. Retrieved from [Link]
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ResearchGate. (2013, November 10). Any suggestions on a rather mild condition to reduce a nitro group to an amine group?. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP. Retrieved from [Link]
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RSC Publishing. (n.d.). Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Base-free Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines with Formic Acid as Hydrogen Source by Reusable Heterogeneous Pd/ZrP Catalyst. Retrieved from [Link]
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Semantic Scholar. (1992, December 1). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]
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MDPI. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The concept of VNS benzylation of nitroarenes. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
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PMC. (n.d.). Palladium Catalyzed Arylation and Benzylation of Nitroarenes using Aryl Sulfonates and Benzyl Acetates. Retrieved from [Link]
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Beilstein Journals. (2016, December 5). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Retrieved from [Link]
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PMC. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Retrieved from [Link]
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Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024, May 17). Molecules, 29(10), 2319. [Link]
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ResearchGate. (n.d.). Unexpected dimerization of a nitrobenzyl chloride under basic conditions. Retrieved from [Link]
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Application Notes & Protocols: 3,5-Difluoro-4-nitrobenzyl Chloride in the Synthesis of Advanced Fluorescent Probes
Introduction: The Quest for Precision in Cellular Imaging
In the intricate world of cellular biology and drug development, fluorescent probes are indispensable tools, acting as molecular beacons that illuminate specific analytes, events, or microenvironments within living systems.[1] The design of these probes is a delicate balance of chemistry and biology, requiring a fluorophore for signal output and a recognition element that selectively interacts with the target. A key strategy in modern probe design is the "pro-fluorescent" or "turn-on" approach, where a non-fluorescent molecule undergoes a specific chemical reaction with its target to release a highly fluorescent reporter.[2] This method offers a high signal-to-noise ratio, minimizing background fluorescence and enhancing detection sensitivity.
The nitroaromatic scaffold is a cornerstone of this design philosophy. The strong electron-withdrawing nature of the nitro group is an effective fluorescence quencher through mechanisms like photoinduced electron transfer (PET).[3] A chemical transformation, often a reduction of the nitro group to an electron-donating amine, can restore fluorescence, providing a clear "off-on" signal.[4][5] This principle is frequently exploited in probes for detecting nitroreductase (NTR), an enzyme often overexpressed in hypoxic tumor cells.[2]
This document introduces 3,5-Difluoro-4-nitrobenzyl chloride , a versatile and highly reactive building block for the synthesis of next-generation fluorescent probes. The presence of two fluorine atoms ortho to the nitro group, combined with the reactive benzyl chloride moiety, provides a unique chemical handle for creating sophisticated sensors for a range of biological targets.
Principle of Operation: A Multi-faceted Reagent for Probe Design
The utility of 3,5-Difluoro-4-nitrobenzyl chloride stems from two primary features: the reactive benzylic chloride and the electronically activated nitroaromatic ring.
-
Benzylic Chloride as a Reactive Handle: The chloride is an excellent leaving group in nucleophilic substitution reactions (Sₙ2 type). This allows for the straightforward attachment of the difluoronitrobenzyl group to a wide variety of fluorophores possessing a nucleophilic site (e.g., a hydroxyl or amino group). By attaching this quenching group to a fluorophore, its emission is initially silenced.
-
Analyte-Triggered Cleavage or Transformation: The probe's "turn-on" mechanism can be engineered in several ways:
-
Thiol-Mediated Cleavage: The electron-deficient nature of the nitroaromatic ring makes the benzyl ether or thioether linkage susceptible to cleavage by nucleophilic thiols like glutathione (GSH), cysteine (Cys), or hydrogen sulfide (H₂S).[6] This reaction releases the unquenched, fluorescent reporter. The fluorine atoms can enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate with thiols.
-
Nitroreductase-Mediated Reduction: In the presence of nitroreductase (NTR) and a cofactor like NADH, the nitro group can be reduced to an amine.[4] This transformation converts the electron-withdrawing quencher into a strongly electron-donating group, which not only abolishes quenching but can also lead to a significant intramolecular charge transfer (ICT) effect, resulting in a large Stokes shift and a dramatic fluorescence turn-on.[4][5]
-
The dual fluorine substitution is not merely passive. It significantly modulates the electronic properties of the aromatic ring, which can:
-
Enhance Reactivity: The inductive effect of fluorine atoms increases the susceptibility of the aromatic ring to nucleophilic attack and enhances the reactivity of the benzylic position.[7]
-
Tune Photophysical Properties: Fluorine substitution can alter the absorption and emission spectra of the final fluorophore, potentially shifting them to longer, more biologically compatible wavelengths.[8]
Visualizing the Mechanism: Probe Activation Pathways
The following diagrams illustrate the two primary activation mechanisms for probes synthesized using 3,5-Difluoro-4-nitrobenzyl chloride.
Caption: Thiol-Mediated Probe Activation.
Caption: Nitroreductase-Mediated Probe Activation.
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Responsive Fluorescent Probe
This protocol describes the synthesis of a pro-fluorescent probe for thiols by conjugating 3,5-Difluoro-4-nitrobenzyl chloride with a coumarin-based fluorophore, 7-Hydroxy-4-methylcoumarin.
Materials:
-
7-Hydroxy-4-methylcoumarin
-
3,5-Difluoro-4-nitrobenzyl chloride
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and thin-layer chromatography (TLC) supplies.
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add 7-Hydroxy-4-methylcoumarin (1.0 eq), potassium carbonate (2.0 eq), and 40 mL of anhydrous DMF.
-
Addition of Reagent: Stir the mixture at room temperature for 15 minutes. Add 3,5-Difluoro-4-nitrobenzyl chloride (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:EtOAc solvent system).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold deionized water. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with 50 mL of DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield the final probe.
-
Characterization: Confirm the structure and purity of the synthesized probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Validation of the Thiol Probe
This protocol details the steps to characterize the fluorescence response of the newly synthesized probe to a target thiol, such as glutathione (GSH).
Materials:
-
Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Glutathione (GSH) stock solution (e.g., 10 mM in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Preparation of Test Solutions: In a 96-well plate, prepare a series of wells containing the fluorescent probe at a final concentration of 10 µM in PBS buffer.
-
Addition of Analyte: To the test wells, add varying concentrations of GSH (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include control wells with the probe only and buffer only.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. Determine the optimal excitation and emission wavelengths by scanning the spectra of the probe in the presence and absence of GSH.
-
Selectivity Assay: To assess selectivity, repeat the experiment using other biologically relevant analytes (e.g., Cysteine, Homocysteine, H₂O₂, NaNO₂, etc.) at a high concentration (e.g., 1 mM) and compare the fluorescence response to that of GSH.
-
Data Analysis: Plot the fluorescence intensity as a function of GSH concentration to determine the probe's sensitivity and limit of detection (LOD).
| Parameter | Hypothetical Value |
| Excitation Wavelength (λex) | 350 nm |
| Emission Wavelength (λem) | 450 nm |
| Fluorescence Fold-Change (1 mM GSH) | >50-fold |
| Limit of Detection (LOD) | ~100 nM |
Protocol 3: Live-Cell Imaging Application
This protocol provides a general workflow for using the synthesized probe to visualize intracellular thiols in living cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized probe stock solution (1 mM in DMSO)
-
N-ethylmaleimide (NEM) as a thiol-depleting agent (optional, for control)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture overnight in a 37°C, 5% CO₂ incubator until they reach 60-70% confluency.
-
Control Group (Optional): To demonstrate specificity, pre-treat a set of cells with 1 mM NEM for 30 minutes to deplete intracellular thiols.
-
Probe Loading: Wash the cells twice with warm PBS. Incubate the cells with 5-10 µM of the fluorescent probe in serum-free DMEM for 30 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS to remove any excess probe.
-
Imaging: Add fresh PBS or cell culture medium to the dish. Image the cells using a confocal microscope with appropriate laser excitation and emission filter sets (e.g., 405 nm laser excitation, 420-480 nm emission collection).
-
Analysis: Acquire fluorescence images and quantify the mean fluorescence intensity within the cells using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between control and treated cells.
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Trustworthiness and Self-Validation
The protocols described herein are designed as a self-validating system.
-
Chemical Validation: The successful synthesis and purification (Protocol 1) are validated by standard analytical techniques (NMR, HRMS), ensuring the chemical identity and purity of the probe before biological testing.
-
Functional Validation: The in vitro assay (Protocol 2) confirms that the probe responds to the target analyte with high sensitivity and selectivity. The inclusion of a panel of non-target analytes is crucial for establishing the probe's specificity.
-
Biological Validation: The live-cell imaging experiment (Protocol 3) is validated by the optional control group. Depleting the target analyte with a known inhibitor (like NEM for thiols) should result in a significantly diminished fluorescence signal, confirming that the observed fluorescence is indeed due to the target.
References
-
Jia, C., Zhang, Y., Wang, Y., & Ji, M. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 11(15), 8784-8788. [Link]
-
Wang, Z. (2018). The synthesis and study of novel fluorescence probes for Nitroreductase. Maynooth University Electronic Theses. [Link]
-
Hu, M., et al. (2021). Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. Journal of Hazardous Materials, 406, 124501. [Link]
-
Tian, X., Murfin, L. C., Wu, L., Lewis, S. E., & James, T. D. (2021). Fluorescent small organic probes for biosensing. Chemical Science, 12(3), 844-861. [Link]
-
Zhang, J., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. The Analyst, 139(6), 1466-1470. [Link]
-
Shao, J., et al. (2015). Design and synthesis of a NIR fluorescent turn-on probe for the detection of hydrogen sulfide and its application in living cells. Scientific Reports, 5, 8438. [Link]
-
Yin, C., et al. (2019). Recent Progress in the Development of Fluorescent Probes for Thiophenol. Molecules, 24(20), 3736. [Link]
-
Liu, J., et al. (2016). Fluorescent Probes for Live Cell Thiol Detection. Current Organic Chemistry, 20(27), 2848-2864. [Link]
-
Yao, D., et al. (2016). A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging. The Analyst, 141(13), 4031-4036. [Link]
-
Slanina, T., & Shabat, D. (2018). Three Recent para-Nitrobenzyl-Based Hypoxia Probes: Promising Directions for Sensitivity, Reversibility, or Near-IR Emission. ChemBioChem, 19(18), 1886-1892. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Ltd. [Link]
-
Wagh, A. D., et al. (2021). Lessons in Organic Fluorescent Probe Discovery. ChemBioChem, 22(22), 3109–3139. [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375. [Link]
-
Makarov, N. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]
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- 3. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09512E [pubs.rsc.org]
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- 8. (PDF) Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics [academia.edu]
Application Notes & Protocols: Strategic Coupling Reactions with 3,5-Difluoro-4-nitrobenzyl chloride
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures for coupling reactions involving 3,5-Difluoro-4-nitrobenzyl chloride. This versatile reagent possesses two key sites of reactivity: a highly electrophilic benzylic carbon susceptible to nucleophilic substitution (SN2) and an electron-deficient aromatic ring activated for nucleophilic aromatic substitution (SNAr). We present detailed, field-proven protocols for leveraging these properties to synthesize diverse molecular scaffolds, with a focus on N-alkylation, O-alkylation, and S-alkylation. The guide explains the mechanistic rationale behind procedural choices, offers structured data for experimental planning, and includes a troubleshooting section to address common challenges.
Introduction: The Dual Reactivity of 3,5-Difluoro-4-nitrobenzyl chloride
3,5-Difluoro-4-nitrobenzyl chloride is a powerful electrophilic building block in organic synthesis. Its utility stems from a unique electronic architecture that facilitates two distinct modes of reactivity.
-
Benzylic Reactivity (SN2): The primary mode of reaction involves the benzylic chloride. The carbon-chlorine bond is polarized, and the adjacent aromatic ring stabilizes the transition state of nucleophilic attack, making it an excellent substrate for SN2 reactions[1]. The potent electron-withdrawing effects of the para-nitro group and two meta-fluoro substituents further enhance the electrophilicity of the benzylic carbon, accelerating substitution reactions with a wide range of nucleophiles.
-
Aromatic Reactivity (SNAr): The aromatic ring is rendered exceptionally electron-poor by the nitro group, a strong deactivating group. This, combined with the presence of fluorine atoms—which are effective leaving groups in SNAr reactions—activates the ring for nucleophilic attack[2][3][4]. While the benzylic chloride is significantly more reactive under standard conditions, SNAr can occur at the fluorine-bearing carbons under more forcing conditions or with specific, highly reactive nucleophiles, leading to displacement of a fluoride ion[4][5].
Understanding this dual reactivity is paramount for selectively targeting the desired position and preventing unwanted side reactions. This guide will focus primarily on the more common and synthetically versatile SN2 pathway.
Experimental Protocols: Nucleophilic Substitution at the Benzylic Carbon
The most direct application of 3,5-Difluoro-4-nitrobenzyl chloride is as an alkylating agent in SN2 reactions. These reactions are typically high-yielding and proceed under mild conditions.
General Workflow for SN2 Coupling
The following diagram outlines the standard laboratory workflow for the nucleophilic substitution reactions detailed in this section.
Caption: General workflow for SN2 coupling reactions.
Protocol for N-Alkylation of Amines
The formation of substituted benzylamines is a cornerstone of medicinal chemistry, often used to build libraries for structure-activity relationship (SAR) studies[6][7]. This protocol is suitable for primary and secondary aliphatic amines, as well as anilines.
Materials:
-
3,5-Difluoro-4-nitrobenzyl chloride
-
Amine of interest (primary or secondary)
-
Base: Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and anhydrous MeCN or DMF (to achieve a concentration of ~0.1 M).
-
Base Addition: Add the base. For amine hydrochlorides, use 2.2 equivalents of base. For free amines, use 1.2-1.5 equivalents. K₂CO₃ is a robust choice for many amines, while DIPEA is preferred for more sensitive substrates to avoid harsh basicity.
-
Substrate Addition: Add 3,5-Difluoro-4-nitrobenzyl chloride (1.05 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if the amine is a weak nucleophile (e.g., anilines). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzyl chloride starting material is fully consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzylated product.
Causality and Insights:
-
Choice of Base: A mild base like K₂CO₃ or an organic base like DIPEA is sufficient to neutralize the HCl formed during the reaction without promoting significant elimination (E2) side reactions or hydrolysis of the benzyl chloride[8].
-
Solvent Selection: Polar aprotic solvents like MeCN and DMF are ideal as they effectively dissolve the reagents and facilitate the SN2 mechanism without solvating the nucleophile as strongly as protic solvents would[1].
-
Stoichiometry: A slight excess of the amine can be used to drive the reaction to completion, but a slight excess of the benzyl chloride (as described) ensures full consumption of a more valuable amine.
Protocols for O-Alkylation and S-Alkylation
The same principles apply to the benzylation of alcohols, phenols, and thiols. The key difference is the choice of base required to deprotonate the nucleophile.
-
For Phenols and Thiols: These are sufficiently acidic to be deprotonated by K₂CO₃ or cesium carbonate (Cs₂CO₃) in DMF or MeCN. The protocol is nearly identical to that for amines. Thiols are exceptionally potent nucleophiles and reactions often proceed rapidly at room temperature.
-
For Aliphatic Alcohols: A stronger base is required. Sodium hydride (NaH) is effective but requires careful handling.
-
Dissolve the alcohol (1.0 eq) in anhydrous THF or DMF in a flask under nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the alkoxide.
-
Add 3,5-Difluoro-4-nitrobenzyl chloride (1.05 eq) and allow the reaction to warm to room temperature and stir until completion.
-
The workup and purification follow the general procedure outlined above, with a careful initial quench of excess NaH using water or isopropanol at 0 °C.
-
Summary of Typical SN2 Coupling Conditions
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Primary/Secondary Amines | K₂CO₃, DIPEA | MeCN, DMF | 25 - 60 | 2 - 12 | Risk of dialkylation with primary amines. |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 50 - 80 | 6 - 24 | Less nucleophilic; may require heating. |
| Phenols | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 25 - 50 | 2 - 8 | Cs₂CO₃ can accelerate difficult couplings. |
| Aliphatic Alcohols | NaH, KOtBu | THF, DMF | 0 - 25 | 4 - 16 | Requires stronger base and anhydrous conditions. |
| Thiols | K₂CO₃, Et₃N | MeCN, THF | 25 | 0.5 - 4 | Highly nucleophilic; reactions are often rapid. |
Advanced Coupling Strategies: C-C Bond Formation
While SN2 reactions with heteroatom nucleophiles are most common, 3,5-Difluoro-4-nitrobenzyl chloride can also participate in transition-metal-catalyzed cross-coupling reactions to form C-C bonds. These methods expand the synthetic utility of this building block to the creation of complex carbon skeletons.
-
Suzuki-Miyaura Coupling: Palladium catalysts can couple benzyl chlorides with boronic acids to form diarylmethane derivatives[9][10]. This is an alternative to classical Friedel-Crafts reactions, which may not be compatible with the electron-withdrawing groups on the benzyl chloride[9].
-
Heck Alkynylation: Palladium catalysts, often with specialized ligands like XPhos, can couple benzyl chlorides with terminal alkynes to furnish substituted benzyl alkynes[11][12].
-
Nickel-Catalyzed Couplings: Nickel catalysts have been shown to be effective in coupling benzyl chlorides with simple olefins in Heck-type reactions[13].
These reactions require specialized catalysts, ligands, and reaction conditions that are beyond the scope of this introductory guide but represent a powerful avenue for advanced applications.
Understanding Side Reactions: Nucleophilic Aromatic Substitution (SNAr)
Under the mild conditions used for most SN2 reactions, SNAr on the aromatic ring is not a significant concern. However, researchers should be aware of its potential under more forcing conditions (e.g., high temperatures, strong bases, or highly potent nucleophiles).
The nitro group strongly activates the ortho and para positions to nucleophilic attack. In this molecule, the fluorine atoms are located meta to the nitro group. While activation is weaker at the meta position, the overall electron deficiency of the ring can still permit substitution. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex before expelling a fluoride ion[2][3].
Caption: Mechanism of SNAr via a Meisenheimer complex.
To avoid SNAr, it is crucial to use the mildest possible conditions (lowest temperature, weakest base) that still afford a reasonable rate for the desired SN2 reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive nucleophile. 2. Insufficiently strong base. 3. Reagents are wet. | 1. Increase reaction temperature; switch to a more polar solvent like DMSO. 2. For alcohols, switch from K₂CO₃ to NaH. For anilines, try Cs₂CO₃. 3. Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly. |
| Formation of Dialkylated Product | (With primary amines) Amine is deprotonated twice and reacts with two equivalents of benzyl chloride. | Use a larger excess of the primary amine (2-3 eq) to favor mono-alkylation. Alternatively, add the benzyl chloride slowly to the amine solution at a lower temperature. |
| Formation of Elimination Product | The base is too strong or sterically hindered, acting as a base rather than a nucleophile scavenger. | Switch from a strong, hindered base to a weaker, non-nucleophilic base like K₂CO₃ or NaHCO₃[8]. |
| Benzyl Alcohol Impurity | Hydrolysis of the benzyl chloride due to water in the reaction or during workup. | Use anhydrous solvents and reagents. Ensure the base is present before adding the benzyl chloride. Perform workup efficiently. |
| Difficult Purification | Product and starting material have similar polarity. Product is highly polar. | Adjust the TLC solvent system to achieve better separation. If the product is basic (amine), an acid wash during workup can remove it from the organic layer for purification, followed by re-basification and extraction. |
References
-
Larsen, C. H., Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Synlett, 2006(18), 2941-2946. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. [Link]
-
Guan, Z., Li, B., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances. [Link]
-
Semantic Scholar. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Unknown Author. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(47), 19020–19023. [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. [Link]
-
Gabbutt, C. D., et al. (2020). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2020(3), M1147. [Link]
-
WWU Chemistry. (n.d.). Nucleophilic Substitution. [Link]
-
Bandgar, B. P., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [Link]
-
Foley, D. J., et al. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in Chemistry. [Link]
Sources
- 1. asccollegekolhar.in [asccollegekolhar.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. scribd.com [scribd.com]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides [organic-chemistry.org]
- 12. Benzylic substitution, benzylation [organic-chemistry.org]
- 13. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Difluoro-4-nitrobenzyl chloride
Introduction
3,5-Difluoro-4-nitrobenzyl chloride is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The strategic placement of its functional groups—two fluorine atoms, a nitro group, and a chloromethyl group—provides a versatile scaffold for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitro groups significantly influences the reactivity of the aromatic ring and the benzylic position, making it a valuable synthon for medicinal chemists and process development scientists.[2]
This document provides a comprehensive guide to the large-scale synthesis of 3,5-Difluoro-4-nitrobenzyl chloride, with a focus on practical considerations for industrial production. We will explore the most viable synthetic routes, delve into the mechanistic underpinnings of each transformation, and provide detailed, step-by-step protocols. Furthermore, this guide will address critical aspects of process safety, optimization, and analytical quality control, ensuring a robust and reproducible manufacturing process.
Synthetic Strategies and Mechanistic Insights
The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride can be approached through several strategic disconnections. The most logical and industrially scalable approach involves the initial synthesis of a substituted toluene derivative, followed by a selective chlorination of the benzylic methyl group.
Pathway 1: Nitration of 3,5-Difluorotoluene
This pathway commences with the commercially available 3,5-difluorotoluene. The key transformation is the regioselective nitration of the aromatic ring, followed by the chlorination of the methyl group.
Caption: Synthetic pathway starting from 3,5-difluorotoluene.
Mechanism of Nitration:
The nitration of 3,5-difluorotoluene proceeds via an electrophilic aromatic substitution mechanism. The strong acid catalyst, sulfuric acid, protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-donating methyl group directs the incoming electrophile to the ortho and para positions. However, the fluorine atoms are ortho, para-directing but deactivating. The interplay of these electronic effects favors the substitution at the position para to the methyl group and ortho to one of the fluorine atoms.
Pathway 2: From 2,4-Dichloronitrobenzene
An alternative and often cost-effective route begins with 2,4-dichloronitrobenzene. This pathway involves a nucleophilic aromatic substitution (Halex reaction) to introduce the fluorine atoms, followed by subsequent functional group manipulations. A multi-step process for preparing 3,5-difluorobenzyl derivatives from 2,4-dichloronitrobenzene has been described.[3]
Caption: Synthetic pathway starting from 2,4-dichloronitrobenzene.
Mechanism of Fluorination:
The conversion of 2,4-dichloronitrobenzene to 2,4-difluoronitrobenzene is a nucleophilic aromatic substitution reaction.[3] The use of a high-boiling polar aprotic solvent and a phase-transfer catalyst facilitates the displacement of the chloride ions by fluoride ions.[3] The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluoro-4-nitrotoluene via Nitration of 3,5-Difluorotoluene
This protocol is adapted from a general procedure for the nitration of fluorinated aromatic compounds.[4]
Materials:
-
3,5-Difluorotoluene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Chloroform
-
Methanol
-
Water
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while maintaining the temperature below 10°C with an ice bath.
-
Slowly add 3,5-difluorotoluene to the cooled nitrating mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with chloroform.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from aqueous methanol to afford pure 3,5-difluoro-4-nitrotoluene.
Protocol 2: Synthesis of 3,5-Difluoro-4-nitrobenzyl chloride via Benzylic Chlorination
This protocol is based on general methods for the benzylic chlorination of substituted toluenes.[5][6]
Materials:
-
3,5-Difluoro-4-nitrotoluene
-
N-Chlorosuccinimide (NCS)
-
Benzoyl Peroxide (BPO) or a suitable radical initiator
-
Carbon Tetrachloride or another suitable solvent
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a reactor equipped with a reflux condenser, mechanical stirrer, and inert gas inlet, add 3,5-difluoro-4-nitrotoluene and the chosen solvent.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be monitored by GC or TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude 3,5-Difluoro-4-nitrobenzyl chloride can be purified by vacuum distillation or recrystallization.
Large-Scale Synthesis Considerations
Safety and Handling
-
Hazardous Reagents: The synthesis involves the use of corrosive and oxidizing acids (nitric and sulfuric acid), as well as potentially explosive intermediates.[8][9][10] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[11]
-
Runaway Reactions: Nitration reactions are highly exothermic and have the potential for thermal runaway.[12] Strict temperature control is paramount. The addition of reagents should be slow and monitored carefully. An emergency cooling bath should be readily available.
-
Product Hazards: 3,5-Difluoro-4-nitrobenzyl chloride is a lachrymator and is harmful if swallowed or inhaled.[8] It can cause severe skin and eye burns.[8][10] Handle the final product in a contained system or with appropriate local exhaust ventilation.[8]
Process Optimization and Purity Control
| Parameter | Recommendation | Rationale |
| Nitration Temperature | Maintain below 10°C | Minimizes the formation of dinitrated and other byproducts. |
| Chlorinating Agent | N-Chlorosuccinimide | Offers a safer and more selective alternative to chlorine gas for large-scale operations.[5] |
| Solvent for Chlorination | Chlorinated solvents should be used with caution.[13] Consider alternatives like heptane or cyclohexane. | Minimizes environmental impact and potential side reactions.[13] |
| Purification | Vacuum Distillation or Recrystallization | Essential to remove unreacted starting materials and byproducts to achieve high purity required for pharmaceutical applications. |
Analytical Methods for Quality Control
The purity and identity of the starting materials, intermediates, and the final product must be rigorously controlled.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for monitoring the progress of the reaction and assessing the purity of the final product.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and intermediates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.
Conclusion
The large-scale synthesis of 3,5-Difluoro-4-nitrobenzyl chloride is a challenging yet achievable endeavor. By carefully selecting the synthetic route, understanding the underlying reaction mechanisms, and implementing robust process controls, it is possible to produce this valuable intermediate with high yield and purity. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully scale up the synthesis of this important compound. A commitment to safety and rigorous analytical monitoring is essential throughout the entire process to ensure a safe and reproducible manufacturing outcome.
References
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- ThermoFisher Scientific. (2012, March 7). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN103449964A - Preparation method of benzyl chloride derivatives.
- Apollo Scientific. (n.d.). 3,5-Difluoro-4-nitrobromobenzene.
- Guidechem. (2020, February 26). How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applications - FAQ.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2012, March 7). SAFETY DATA SHEET.
- Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods.
- Google Patents. (n.d.). CN107473931A - The production method of benzyl chloride.
- Chem-Impex. (n.d.). 3,5-Difluoronitrobenzene.
- Supporting Information. (n.d.).
- Benchchem. (n.d.). 3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity.
- IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS.
- MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid.
- Wordpress. (n.d.). Specific Solvent Issues with Chlorination.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Difluoronitrobenzene|CAS 2265-94-3|High-Purity [benchchem.com]
- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 4. guidechem.com [guidechem.com]
- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. CN107473931A - The production method of benzyl chloride - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. icheme.org [icheme.org]
- 13. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
catalyst selection for optimizing 3,5-Difluoro-4-nitrobenzyl chloride reactions
Technical Support Center: 3,5-Difluoro-4-nitrobenzyl Chloride Optimization
Executive Summary: The Chemoselectivity Paradox
Substrate: 3,5-Difluoro-4-nitrobenzyl chloride CAS: [Specific CAS dependent on synthesis, often custom] Reactivity Profile: High
As a researcher working with 3,5-difluoro-4-nitrobenzyl chloride , you are navigating a "chemoselectivity paradox." The molecule possesses two distinct electrophilic sites competing for your nucleophile:
-
The Benzylic Carbon (
): Activated by the electron-withdrawing nitro group (making the carbon more electrophilic) but prone to hydrolysis. -
The Aromatic Ring (
): The 3,5-difluoro positions are highly activated by the para-nitro group. Hard nucleophiles (alkoxides, amines) will attack here, leading to defluorination byproducts.
The Golden Rule: To functionalize the benzylic position without touching the ring fluorines, you must prioritize kinetic control using Phase Transfer Catalysis (PTC) or Halide Exchange (Finkelstein) methods.
Module 1: Catalyst Selection Matrix
Do not guess. Use this decision matrix to select the correct catalytic system based on your target transformation.
Figure 1: Decision matrix for catalyst selection based on reaction type and conditions.
Module 2: Benzylic Substitution ( ) Optimization
The Challenge: The nitro group withdraws electron density, destabilizing the carbocation. Therefore,
Recommended Protocol: The "Dual-Activation" System
For amination, etherification, or thio-etherification.
The Catalyst System:
-
Phase Transfer Catalyst (PTC): Tetrabutylammonium Bromide (TBAB).[1]
-
Nucleophilic Activator: Potassium Iodide (KI) or Sodium Iodide (NaI).
Mechanism of Action: The PTC shuttles the nucleophile into the organic phase. Simultaneously, the Iodide performs a Finkelstein reaction, transiently converting the benzyl chloride (poor electrophile) into a benzyl iodide (excellent electrophile). The nucleophile then displaces the iodide.
Step-by-Step Protocol:
-
Solvent: Use a biphasic system (Dichloromethane/Water) or a polar aprotic solvent (Acetone/Acetonitrile).
-
Loading:
-
Substrate: 1.0 equiv
-
Nucleophile: 1.1–1.2 equiv
-
TBAB: 5 mol%
-
KI: 10 mol% (Critical for rate acceleration)
-
-
Temperature: Keep below 40°C .
-
Why? Higher temperatures increase the energy of the system enough to overcome the activation barrier for
(attack on the ring fluorines), leading to impurities.
-
Module 3: Friedel-Crafts Alkylation
The Challenge: Using 3,5-difluoro-4-nitrobenzyl chloride as an electrophile to alkylate an aromatic ring.
Risk: Strong Lewis acids (like
Lewis Acid Selection Guide
| Catalyst | Reactivity | Risk Level | Recommendation |
| High | Critical | Avoid. Causes defluorination and polymerization. | |
| Moderate | Moderate | Good for neutral arenes (Benzene). | |
| Mild | Low | Best Choice for electron-rich arenes (Anisole, Phenols). | |
| AgOTf | High | Low | Excellent for difficult substrates; works via Halide abstraction. |
Protocol (Zinc Chloride Method):
-
Dissolve arene (excess, used as solvent if liquid) and catalyst (
, 20 mol%). -
Add 3,5-difluoro-4-nitrobenzyl chloride dropwise at 0°C.
-
Warm to Room Temperature. Do not reflux.
-
Note: If the reaction stalls, add 10 mol%
(Trimethylsilyl chloride) as a promoter to scavenge water and activate the Lewis Acid.
Module 4: Troubleshooting & FAQs
Q1: I am seeing a significant impurity (M-19 or M-20 mass difference). What is it?
Diagnosis: This is likely Defluorination (
-
The reaction mixture is too basic (pH > 10).
-
The temperature is too high (> 50°C).
-
You are using a "hard" nucleophile (e.g., methoxide) without a catalyst. Fix: Switch to the Dual-Activation System (TBAB + KI). The Iodide makes the benzylic position so reactive that the substitution happens there before the nucleophile has time to attack the ring.
Q2: My yield is low, and I see benzyl alcohol formation.
Diagnosis: Hydrolysis . Cause: The nitro group makes the benzylic carbon highly electrophilic toward water. Fix:
-
Use anhydrous solvents (Acetone dried over
). -
If using a biphasic system, ensure the organic phase is concentrated enough to minimize water contact time.
-
Increase the concentration of the leaving group scavenger (e.g., use
as a base, but keep it solid/suspended to minimize hydrolysis).
Q3: Can I use Palladium catalysis for cross-coupling?
Answer: Generally, No . Benzyl chlorides are notoriously difficult substrates for Pd-catalyzed cross-coupling (oxidative addition into C-Cl is slow). Alternative: Convert the chloride to an iodide in situ (using NaI) if you must use transition metal catalysis, or convert it to a Benzyl Zinc Reagent using Zinc dust and LiCl, then perform a Negishi coupling.
Module 5: Mechanistic Visualization
Understanding the competition between the desired path and the side reaction is vital.
Figure 2: Mechanistic competition. The Iodide pathway (Green) outcompetes the Ring Attack (Red) by lowering the activation energy for the benzylic substitution.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry. Link
- Olah, G. A., et al. (1985). "Friedel-Crafts Chemistry." John Wiley & Sons.
-
Sasson, Y. (2009). "Formation of Carbon-Heteroatom Bonds under Phase Transfer Catalysis." Handbook of Phase Transfer Catalysis. Link
- Halide Exchange (Finkelstein) Methodology: Validated via general organic synthesis principles for activating benzyl chlorides. See Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Support Center: Purity Optimization for 3,5-Difluoro-4-nitrobenzyl Chloride
Introduction: The Stability Paradox
Welcome to the technical support hub for 3,5-Difluoro-4-nitrobenzyl chloride (DFNBC) .
If you are encountering purity issues with this intermediate, you are likely fighting two opposing chemical forces.[1] The nitro group at the para position and the fluorine atoms at the meta positions create a highly electron-deficient aromatic ring.
-
Deactivated Nucleophilic Substitution: The electron-withdrawing nature of the ring destabilizes the benzylic carbocation, making the conversion from alcohol to chloride sluggish compared to standard benzyl alcohols.
-
High Reactivity to Hydrolysis: Once formed, the benzylic chloride is susceptible to hydrolysis (reversion to alcohol) due to the leaving group ability of the chloride, yet the electron deficiency makes the C-Cl bond paradoxically labile under certain aqueous conditions.
This guide provides troubleshooting workflows to navigate these challenges, focusing on the standard industrial route: Deoxychlorination of 3,5-Difluoro-4-nitrobenzyl alcohol using Thionyl Chloride (
Part 1: The Synthesis Vector & Impurity Profile
Core Reaction Mechanism
The most reliable high-purity route utilizes thionyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF).[1] This forms the Vilsmeier-Haack reagent in situ, which activates the alcohol more effectively than
Impurity Visualization (Pathway Analysis)
Figure 1: Reaction pathways showing the critical temperature dependence of the Vilsmeier intermediate. Low temperatures favor the formate ester impurity, while elevated temperatures drive the chloride formation.
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Unreacted Starting Material & Hydrolysis (Impurity A)[1]
Q: My HPLC shows 5-10% of the starting alcohol (RT ~3.2 min) persisting even after 12 hours of reflux. Why isn't the reaction completing?
A: This is a classic symptom of "Vilsmeier Stalling." Because the 3,5-difluoro-4-nitro ring is electron-poor, the oxygen of the benzyl alcohol is less nucleophilic. It struggles to attack the thionyl chloride initially.[1]
-
The Fix: You likely used insufficient DMF.[1] The DMF acts as a catalyst carrier (
).[1]-
Protocol Adjustment: Increase DMF loading to 0.1 - 0.5 equivalents .
-
Critical Step: Do not add
all at once. Add it dropwise to a mixture of Alcohol + DMF to generate the active species continuously.
-
Q: The reaction was complete by TLC, but after aqueous workup, the alcohol impurity reappeared. What happened?
A: You are experiencing Reversion Hydrolysis .[1] The electron-withdrawing groups make the benzylic carbon highly susceptible to nucleophilic attack by water during the quench, especially if the quench is exothermic.
-
The Fix: Switch to a Non-Aqueous Workup or a Reverse Quench .[1]
-
Protocol: Remove excess
via vacuum distillation first.[1] Then, dilute the residue in DCM (Dichloromethane) and pour the organic mixture into ice-cold saturated . Do not pour water into the reaction vessel.
-
Category 2: The "Mystery" Impurity (Impurity B)
Q: I see a new impurity peak (RRT 1.15) that looks like the product but has a different mass (+28 amu).[1] It correlates with using more DMF.
A: You have synthesized the Formate Ester .[1]
-
Mechanism: At low temperatures (0°C - 20°C), the Vilsmeier intermediate reacts with the alcohol to form an alkyl formate ester rather than the chloride [1].
-
The Fix: Heat is mandatory.
-
While you may start the addition at 0°C to control exotherms, you must ramp the temperature to 50°C - 70°C for at least 2 hours to convert the formate intermediate into the chloride.
-
Validation: Check the IR spectrum. A strong carbonyl stretch at ~1720
confirms the formate ester.[1]
-
Category 3: Sulfur Contamination (Impurity D)[1]
Q: My product is yellow/orange, and the elemental analysis shows high Sulfur levels (>0.5%). How do I remove this?
A: This is trapped Sulfur Dioxide (
-
The Fix: Azeotropic Distillation.
-
After stripping the
, add Toluene (2-3 volumes) and strip to dryness again under vacuum.[1] Repeat twice. Toluene helps co-distill the and breaks up the thionyl complexes. -
Note: Do not use alcohols (like Methanol) for recrystallization, as they will react to form benzyl ethers.[1] Use Heptane/DCM or Hexane/Ethyl Acetate .[1]
-
Part 3: Optimized Experimental Protocol
To minimize the impurities discussed above, follow this "Self-Validating" protocol.
| Step | Action | Technical Rationale (Why?) |
| 1 | Prepare Solution | Dissolve 1.0 eq Alcohol in DCM (5 vol). Add 0.1 eq DMF . |
| 2 | Addition | Add 1.5 eq |
| 3 | Activation | Ramp temp to reflux (40°C) for 4-6 hours. |
| 4 | IPC (In-Process Control) | Check HPLC. Target: Alcohol < 0.5%. |
| 5 | Distillation | Distill off solvent and excess |
| 6 | Chaser | Add Toluene (2 vol) and distill to dryness. |
| 7 | Isolation | Recrystallize from Heptane/DCM . |
Part 4: Analytical Troubleshooting (Decision Tree)
Use this logic flow to identify issues based on your analytical data.
Figure 2: Diagnostic decision tree for identifying impurities based on relative retention time (RRT) and corrective actions.[1]
References
-
Fujisawa, T., et al. (2013).[1] "Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides." Scientific Research. Link
-
Sigma-Aldrich. (n.d.).[1] "4-Nitrobenzyl chloride Product Specification." Merck KGaA.[1] Link
-
Organic Syntheses. (1941).[1] "p-Nitrobenzoyl chloride preparation via Thionyl Chloride." Org.[1][2][3][4] Synth. Coll. Vol. 1, p.394. Link[1]
-
Google Patents. (2019).[1] "Process for Preparation of 3,5-Difluorobenzyl Derivatives." Patent Application IN201911003885.[1] Link
Sources
- 1. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
dealing with moisture sensitivity of 3,5-Difluoro-4-nitrobenzyl chloride
Core Principles: Understanding the Instability
Welcome to the technical support guide for 3,5-Difluoro-4-nitrobenzyl chloride. This document is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling, storage, and use of this highly reactive reagent.
3,5-Difluoro-4-nitrobenzyl chloride is a valuable building block in medicinal chemistry and materials science, often used to introduce the difluoronitrobenzyl moiety. However, its utility is matched by its reactivity, particularly its sensitivity to moisture. The core of this sensitivity lies in the chemical structure: a benzylic halide activated by a strong electron-withdrawing nitro group.
The benzylic carbon is highly electrophilic, making it susceptible to nucleophilic attack.[1] Water, although a weak nucleophile, is often present in sufficient quantities in solvents, on glassware, or in the atmosphere to cause significant degradation via hydrolysis. This reaction, an SN2 or SN1-type substitution, replaces the chloro group with a hydroxyl group, yielding the corresponding and often undesired 3,5-Difluoro-4-nitrobenzyl alcohol.[2][3] This primary degradation pathway leads to reduced yields, formation of impurities, and potential failure of subsequent reaction steps.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 3,5-Difluoro-4-nitrobenzyl chloride.
Q1: What are the visible signs of degradation in my bottle of 3,5-Difluoro-4-nitrobenzyl chloride?
A: The pure compound is typically a solid. The primary hydrolysis product, 3,5-Difluoro-4-nitrobenzyl alcohol, is also a solid but may have a different appearance. Signs of significant degradation can include a change in color, a clumpy or "wet" appearance instead of a free-flowing solid, and a faint acidic odor of HCl, a byproduct of hydrolysis. For definitive assessment, analytical methods like NMR or LC-MS are recommended.
Q2: How should I store this reagent for maximum shelf-life?
A: Strict exclusion of moisture is paramount.[4][5][6] Store the reagent in its original container, tightly sealed, inside a desiccator containing an active desiccant (e.g., Drierite® or silica gel). For long-term storage, placing the desiccator in a refrigerator can further slow degradation, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Q3: Is it necessary to handle this reagent under an inert atmosphere (e.g., Argon or Nitrogen)?
A: Yes, for best results, it is highly recommended.[6][7] While brief exposure to the atmosphere for weighing may be unavoidable, all subsequent manipulations, such as dissolving and adding to a reaction, should be performed under a positive pressure of a dry, inert gas like argon or nitrogen. This is especially critical for reactions that are run for extended periods or at elevated temperatures.
Q4: What is the primary impurity I should look for, and how can I detect it?
A: The primary impurity resulting from moisture exposure is 3,5-Difluoro-4-nitrobenzyl alcohol . It can be readily identified using analytical techniques:
-
1H NMR: Look for the appearance of a new benzylic peak (a singlet or doublet around 4.8 ppm) and a hydroxyl proton peak (a broad singlet), alongside the disappearance of the benzylic chloride peak (singlet around 4.7 ppm). The exact shifts can vary based on the solvent.
-
LC-MS: The alcohol will have a different retention time and a molecular weight corresponding to the replacement of Cl (35.45 g/mol ) with OH (17.01 g/mol ). The molecular weight of the alcohol is approximately 189.12 g/mol .[8]
Table 1: Key Compound Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Typical 1H NMR Benzylic CH2 Shift (CDCl3) |
| 3,5-Difluoro-4-nitrobenzyl chloride | C7H4ClF2NO2 | 207.56 | ~4.7 ppm |
| 3,5-Difluoro-4-nitrobenzyl alcohol | C7H5F2NO3 | 189.12[8] | ~4.8 ppm[9] |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions involving 3,5-Difluoro-4-nitrobenzyl chloride.
Diagram 1: Hydrolysis Mechanism
The following diagram illustrates the nucleophilic substitution reaction responsible for the degradation of the reagent in the presence of water.
Caption: The hydrolysis pathway of 3,5-Difluoro-4-nitrobenzyl chloride.
Problem 1: Low or No Yield of Desired Product
Symptom: Your reaction has gone to completion (by TLC or LC-MS), but the isolated yield of your target molecule is significantly lower than expected. Analysis of the crude reaction mixture shows a significant amount of 3,5-Difluoro-4-nitrobenzyl alcohol.
Root Cause: This is the classic sign of reagent degradation due to moisture. Water present in the reaction has competed with your intended nucleophile, consuming the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Reaction is Sluggish or Stalls
Symptom: The reaction does not proceed to completion, even after extended time or heating. Both starting material and the hydrolysis byproduct are observed.
Root Cause: In addition to consuming your electrophile, water can also react with and neutralize common reagents, particularly bases. For example, if your reaction requires a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA), trace water will quench the base, preventing the deprotonation of your nucleophile and stalling the reaction.
Solutions:
-
Verify Solvent Water Content: Before use, verify the water content of your "anhydrous" solvents. Commercial anhydrous solvents can absorb moisture over time once opened. The gold standard for this is Karl Fischer titration.[10][11]
-
Use Freshly Activated Molecular Sieves: Add freshly activated 3Å or 4Å molecular sieves to your reaction flask with the solvent and stir for at least one hour before adding other reagents.
-
Check Your Base: Ensure any bases used are fresh and have been stored under anhydrous conditions. If using a solid base like NaH, ensure it is a fresh dispersion and handle it quickly.
Key Experimental Protocols
Protocol 1: Karl Fischer Titration for Solvent Water Content
This protocol provides a general guideline for determining the water content in an organic solvent (e.g., THF, DMF, Acetonitrile) using a volumetric Karl Fischer titrator.
Objective: To quantify the water content (in ppm or %) of a solvent to ensure it meets the anhydrous criteria for a moisture-sensitive reaction.
Materials:
-
Volumetric Karl Fischer Titrator
-
Appropriate Karl Fischer reagents (e.g., one-component or two-component systems).[12]
-
Dry, gas-tight syringe
-
Solvent to be tested
Procedure:
-
System Preparation: Turn on the Karl Fischer instrument and allow it to stabilize. The titration vessel should be filled with the appropriate KF solvent medium (e.g., methanol) and conditioned automatically by the instrument to remove any residual water.[13]
-
Titer Determination: Accurately determine the titer (concentration) of the Karl Fischer titrant using a certified water standard. This calibration is crucial for accurate results.
-
Sample Introduction: Using a dry syringe, carefully withdraw a precise volume or weight of the solvent you wish to test. For best results, the amount of sample should contain an optimal amount of water for the titrator (typically 0.5-5 mg for volumetric systems).[10]
-
Injection: Quickly inject the solvent into the conditioned titration cell, ensuring the needle tip is below the surface of the solvent but does not touch the vessel walls.[13] Record the exact weight or volume added.
-
Titration: Start the titration. The instrument will automatically add the titrant until the endpoint is reached and will calculate the water content based on the volume of titrant used and the sample size.
-
Analysis: The result is typically displayed in ppm (parts per million) or as a percentage. For most moisture-sensitive reactions, a water content of <50 ppm is desirable.
Protocol 2: Setting Up an Inert Atmosphere Reaction
Objective: To create a reaction environment free of atmospheric oxygen and moisture.
Materials:
-
Schlenk flask or three-neck round-bottom flask
-
Rubber septa
-
Source of dry inert gas (Argon or Nitrogen) with a bubbler outlet
-
Schlenk line or manifold
-
Dry syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven (>120 °C) for several hours.[14] Assemble the glassware hot and allow it to cool under a positive pressure of inert gas.
-
Purging the System: Connect the reaction flask to the Schlenk line. Subject the flask to at least three cycles of vacuum/inert gas backfill to remove all atmospheric gases.
-
Adding Reagents:
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.
-
Solids: Add solid reagents like 3,5-Difluoro-4-nitrobenzyl chloride under a positive flow of inert gas. To do this, briefly remove a stopper or septum and quickly add the solid via a powder funnel while a strong stream of inert gas flows out of the flask, preventing air from entering.
-
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the flask to the inert gas line with an oil or mercury bubbler to indicate the gas flow.
References
-
University of Wisconsin-Madison. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link]
-
University of California, San Diego. (2018, July 1). EHS-400.18 Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]
-
Wayne State University. (n.d.). WATER REACTIVE CHEMICALS STANDARD OPERATING PROCEDURE. Office of Environmental Health and Safety. Retrieved from [Link]
-
ScienceMadness.org. (2019, January 8). Benzyl Chloride Distillation Problems. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
National Renewable Energy Laboratory. (2021, October 7). Determination of Water Content in Bio-Oils by Volumetric Karl Fischer Titration. Retrieved from [Link]
-
Gov.UK. (2016, January 15). Benzyl chloride - Incident management. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Green Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Nitrobenzyl alcohol, heptafluorobutyrate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
-
ResearchGate. (2026, December 22). Enhanced Humidity Sensing Characteristics of MoS2 through Benzyl Viologen Dichloride Doping. Retrieved from [Link]
-
Wikipedia. (n.d.). Moisture sensitivity level. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
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Technical Support Center: Work-Up and Purification Strategies for 3,5-Difluoro-4-nitrobenzyl chloride
Welcome to the technical support resource for researchers working with 3,5-Difluoro-4-nitrobenzyl chloride. As a highly reactive electrophilic building block, its efficient removal after a reaction is critical for obtaining pure products. This guide, structured in a question-and-answer format, provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during reaction work-up and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the first and most critical step to handle the unreacted 3,5-Difluoro-4-nitrobenzyl chloride?
Answer: The first step is to "quench" the reaction. This deactivates the unreacted, highly electrophilic 3,5-Difluoro-4-nitrobenzyl chloride, preventing the formation of unwanted byproducts during subsequent work-up steps. The choice of quenching agent depends on the stability of your desired product.
Core Principle: The goal is to convert the reactive benzyl chloride into a more benign and easily separable species. Benzyl chlorides are susceptible to hydrolysis, especially under basic conditions, which converts them to the corresponding benzyl alcohol.[1][2] This transformation is advantageous as the resulting alcohol has different polarity and solubility, simplifying purification.
Recommended Quenching Protocols:
-
For Base-Stable Products (Most Common): A slow addition of a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) is the standard and recommended method. This approach serves two purposes: it neutralizes any acidic byproducts and promotes the hydrolysis of the benzyl chloride to (3,5-Difluoro-4-nitrophenyl)methanol.[3]
-
For Base-Sensitive Products: If your product contains base-labile functional groups, a neutral water wash is the safest initial step.[4] While hydrolysis will be slower than with a base, it will still proceed. Alternatively, you can quench with a mild nucleophile that can be easily removed later, such as a primary or secondary amine that forms a water-soluble salt upon acidification (see Q3).
Q2: I've quenched the reaction. How do I perform a standard liquid-liquid extraction to remove the bulk of the unreacted starting material and its byproducts?
Answer: A standard aqueous work-up using a separatory funnel is the primary method for initial purification.[5] This process relies on the differential solubility of your product and the impurities between an organic solvent and various aqueous solutions.
Detailed Protocol:
-
Dilution: Ensure your quenched reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with one to two portions of saturated aqueous sodium bicarbonate. This step is crucial for hydrolyzing the benzyl chloride. You may observe gas evolution (CO₂) if your reaction mixture is acidic; vent the funnel frequently.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This step helps to remove residual water from the organic layer ("salting out") and aids in breaking up any emulsions that may have formed.[4][6]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove trace amounts of water.[4]
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The resulting crude material is now ready for final purification, typically by column chromatography.
Q3: The standard aqueous wash isn't removing all of the unreacted benzyl chloride. What advanced strategies can I use?
Answer: If a significant amount of the electrophile persists after standard washes, a "scavenger" reagent is an effective solution. Scavengers are nucleophiles designed to react specifically with the excess electrophile, converting it into a compound that is easily removed by extraction.[7]
Decision Framework: The ideal scavenger reacts quickly with the benzyl chloride but not with your desired product, and the resulting adduct should have drastically different solubility properties.
| Scavenger Type | Example Reagent | Mechanism of Action | Removal of Adduct |
| Amine-Based | Tris(2-aminoethyl)amine (TREN) | The primary amine groups are highly nucleophilic and react with the benzyl chloride to form a poly-benzylated amine adduct.[8] | The resulting adduct is a poly-amine, which is highly soluble in acidic aqueous solutions (e.g., 1M HCl) after protonation. |
| Thiol-Based | Sodium 2-mercaptoethanesulfonate | The thiolate is a potent nucleophile that displaces the chloride. The attached sulfonate group renders the resulting thioether adduct highly water-soluble.[7] | The sulfonate-containing adduct is readily extracted into a simple water or brine wash.[7] |
Protocol for Amine Scavenger:
-
After the initial work-up, dissolve the crude product in an organic solvent.
-
Add a small excess (1.5-2 equivalents relative to the estimated remaining benzyl chloride) of Tris(2-aminoethyl)amine.
-
Stir at room temperature for 1-2 hours, monitoring the disappearance of the benzyl chloride spot by TLC.
-
Transfer the mixture to a separatory funnel and wash thoroughly with 1M HCl to extract the protonated scavenger-adduct.
-
Proceed with a standard water and brine wash before drying and concentrating.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Persistent Yellow Color in Organic Layer | The nitroaromatic group in the starting material and product imparts a yellow color.[9] A persistent bright yellow may indicate a high concentration of unreacted starting material. | Use TLC or LC-MS to confirm the identity of the colored species. If it is the starting material, consider using a scavenger reagent (see Q3) or proceed to chromatography, as the color will separate on the column. |
| Formation of a Stable Emulsion | Emulsions are common with complex mixtures, especially when basic washes are used. High concentrations of salts or polar compounds can stabilize the interface between the organic and aqueous layers. | Add a saturated brine solution to the separatory funnel and swirl gently (do not shake vigorously).[6] This increases the ionic strength of the aqueous phase, often causing the layers to separate. If that fails, filtering the entire mixture through a pad of Celite® can break the emulsion. |
| Product Loss into Aqueous Layer | If your desired product is highly polar or has acidic/basic functional groups, it may have partial solubility in the aqueous washes. | Minimize the number of aqueous washes. Use brine in all washes to decrease the solubility of organic compounds in the aqueous phase ("salting out").[4] If product loss is still significant, it may be better to skip the aqueous work-up, filter out any solid salts, and proceed directly to a suitable chromatography method like HILIC.[10][11] |
Purification via Chromatography
Column chromatography is nearly always required for the final purification step. Due to the polar nature of the difluoro-nitro-aromatic system, special considerations are needed.
| Chromatography Technique | Stationary Phase | Mobile Phase System | Best For... |
| Normal-Phase | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradient | Separating compounds of moderate polarity. The unreacted benzyl chloride, its corresponding alcohol, and the desired product will typically have different Rf values in this system. |
| HILIC | Silica Gel, Diol, or Amine-functionalized Silica[10][12] | Acetonitrile/Water gradient | Purifying highly polar products that have poor retention in reversed-phase or streak badly in traditional normal-phase chromatography.[11][13] |
Pro-Tip: Before committing your entire batch to a column, always develop a separation method using Thin Layer Chromatography (TLC) first. This allows you to quickly find a solvent system that provides good separation between your product, the unreacted 3,5-Difluoro-4-nitrobenzyl chloride, and its hydrolysis byproduct, (3,5-Difluoro-4-nitrophenyl)methanol.
References
-
Supercritical Fluid Extraction of Energetic Nitroaromatic Compounds and Their Degradation Products in Soil Samples. (2005). ACS Publications. [Link]
-
Benzyl chloride. (2021). Sciencemadness Wiki. [Link]
-
hydrolysis (of benzyl chloride). (n.d.). Filo. Retrieved February 19, 2026, from [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
Selective extraction of nitroaromatic explosives by using molecularly imprinted silica sorbents. (2011). PubMed. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]
-
Process for separating nitroaromatic compounds from spent nitric acid. (n.d.). European Patent Office. Retrieved February 19, 2026, from [Link]
-
Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. (2016). Journal of Chemistry and Technologies. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Labex. Retrieved February 19, 2026, from [Link]
-
Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved February 19, 2026, from [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). PubMed. [Link]
-
The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]
-
The volume of activation for benzyl chloride hydrolysis and its pressure dependence. (n.d.). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]
-
Ammonolysis of benzyl chloride and rind ole amine so formed and.... (2024). Filo. [Link]
-
Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. (2014). TSI Journals. [Link]
-
Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. (2003). ACS Publications. [Link]
-
Benzyl Chloride. (n.d.). Common Organic Chemistry. Retrieved February 19, 2026, from [Link]
- Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
-
Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. (n.d.). ProQuest. Retrieved February 19, 2026, from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester Department of Chemistry. Retrieved February 19, 2026, from [Link]
-
4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]
-
Can anyone suggest a better workup procedure in compound purification for organic synthesis? (2015). ResearchGate. [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024). ACS Publications. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 19, 2026, from [Link]
-
Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement. (2014). ResearchGate. [Link]
-
3,5-Difluoro-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
4-Nitrobenzyl chloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
3,5-Difluorobenzyl chloride. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved February 19, 2026, from [Link]
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- 13. waters.com [waters.com]
Technical Support Center: Synthesis and Stability of 3,5-Difluoro-4-nitrobenzyl chloride
Welcome to the technical support center for the synthesis and handling of 3,5-Difluoro-4-nitrobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis and use of this important intermediate. My aim is to combine established chemical principles with practical, field-proven insights to ensure the success and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3,5-Difluoro-4-nitrobenzyl chloride?
A1: The most prevalent and industrially scalable method for the synthesis of 3,5-Difluoro-4-nitrobenzyl chloride is the free-radical chlorination of 3,5-difluoro-4-nitrotoluene. This reaction typically involves the use of a chlorinating agent, such as chlorine gas or N-chlorosuccinimide (NCS), and is initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)[1]. The reaction proceeds via a free-radical chain mechanism at the benzylic position, which is activated for halogenation[2][3].
Q2: What are the primary safety concerns associated with 3,5-Difluoro-4-nitrobenzyl chloride and its synthesis?
A2: Several safety considerations are paramount. Firstly, nitrobenzyl halides are known to be thermally unstable and can decompose exothermically, which can lead to a runaway reaction, especially in the absence of proper temperature control[4]. It is crucial to avoid excessive heating during synthesis, purification, and storage. Secondly, the reagents used in the synthesis, such as chlorine gas, are hazardous and require appropriate handling in a well-ventilated fume hood[5]. Finally, the product itself is likely to be a lachrymator and an irritant, so appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Q3: How should 3,5-Difluoro-4-nitrobenzyl chloride be stored to prevent decomposition?
A3: To ensure the long-term stability of 3,5-Difluoro-4-nitrobenzyl chloride, it should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The compound is sensitive to moisture, which can lead to hydrolysis of the benzyl chloride to the corresponding benzyl alcohol[6]. Exposure to light should also be minimized, as photochemical decomposition can occur in nitro-aromatic compounds[7][8].
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 3,5-Difluoro-4-nitrobenzyl chloride.
Issue 1: Low Yield of 3,5-Difluoro-4-nitrobenzyl chloride
-
Possible Cause A: Incomplete Reaction
-
Explanation: The free-radical chlorination may not have gone to completion. This can be due to insufficient reaction time, low initiator concentration, or inadequate light exposure (if using photochemical initiation).
-
Troubleshooting Steps:
-
Monitor the reaction: Use techniques like TLC, GC, or NMR to monitor the disappearance of the starting material, 3,5-difluoro-4-nitrotoluene.
-
Optimize initiator/light source: If using a chemical initiator, ensure it is fresh and used in the correct stoichiometric amount. For photochemical reactions, check the intensity and wavelength of your UV lamp.
-
Extend reaction time: Continue the reaction until the starting material is consumed, but be cautious of over-chlorination (see Issue 2).
-
-
-
Possible Cause B: Decomposition of the Product
-
Explanation: As previously mentioned, nitrobenzyl chlorides are thermally sensitive[4]. Excessive heat during the reaction or workup can lead to degradation. The presence of bases or moisture can also cause decomposition[9].
-
Troubleshooting Steps:
-
Maintain strict temperature control: Use a well-controlled heating mantle or oil bath and avoid exceeding the recommended reaction temperature.
-
Ensure anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere to prevent hydrolysis.
-
Neutralize with care: During workup, if an aqueous wash is necessary, use a dilute, weak base (e.g., sodium bicarbonate solution) and perform the extraction quickly at a low temperature. Avoid strong bases like sodium hydroxide, which can promote decomposition and side reactions[9].
-
-
Issue 2: Presence of Impurities in the Final Product
-
Observed Impurity A: Unreacted Starting Material (3,5-Difluoro-4-nitrotoluene)
-
Explanation: This is a clear indication of an incomplete reaction.
-
Mitigation Strategy: Refer to the troubleshooting steps for "Incomplete Reaction" (Issue 1, Cause A). Purification via column chromatography or recrystallization can separate the product from the starting material.
-
-
Observed Impurity B: Over-chlorinated Byproducts (e.g., 3,5-Difluoro-4-nitrobenzal chloride)
-
Explanation: The benzylic position can undergo further chlorination to form the benzal chloride (dichloromethyl) and even the benzotrichloride (trichloromethyl) derivatives. This is more likely to occur with prolonged reaction times or an excess of the chlorinating agent.
-
Mitigation Strategy:
-
Control stoichiometry: Use a controlled amount of the chlorinating agent (typically 1.0-1.2 equivalents).
-
Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to minimize the formation of di- and tri-chlorinated species.
-
Purification: These byproducts can often be separated by careful column chromatography or fractional distillation under reduced pressure.
-
-
-
Observed Impurity C: 3,5-Difluoro-4-nitrobenzyl alcohol
-
Explanation: This impurity arises from the hydrolysis of the benzyl chloride product. This can happen if the reaction is exposed to water during the process or workup.
-
Mitigation Strategy:
-
Strict anhydrous conditions: Ensure all solvents and glassware are thoroughly dried.
-
Careful workup: If an aqueous wash is necessary, minimize contact time and use cold solutions.
-
Purification: The alcohol is more polar than the chloride and can typically be removed by column chromatography.
-
-
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluoro-4-nitrobenzyl chloride via Free-Radical Chlorination
This protocol is a general guideline based on established methods for benzylic chlorination[1][2]. Optimization may be required for your specific setup.
Materials:
-
3,5-Difluoro-4-nitrotoluene
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or benzene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoro-4-nitrotoluene (1.0 eq.) in the anhydrous solvent.
-
Add N-chlorosuccinimide (1.1 eq.) and the radical initiator (e.g., AIBN, 0.05 eq.).
-
Flush the system with an inert gas.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for several hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for 3,5-Difluoro-4-nitrobenzyl chloride.
Caption: Primary decomposition pathways for 3,5-Difluoro-4-nitrobenzyl chloride.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing common issues during the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis of 3,5-Difluoro-4-nitrobenzyl chloride.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 50-80 °C (solvent dependent) | Balances reaction rate with minimizing thermal decomposition. |
| NCS Stoichiometry | 1.05 - 1.2 equivalents | Sufficient for monochlorination while minimizing over-chlorination. |
| Radical Initiator | 0.02 - 0.1 equivalents | Catalytic amount to initiate the chain reaction. |
| Storage Temperature | 2-8 °C | Reduces the rate of potential decomposition reactions. |
This guide is intended to be a living document. As new methods and insights become available, it will be updated. We encourage you to reach out to our technical support team with any further questions or to share your own experiences.
References
-
Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. (n.d.). Retrieved from [Link]
-
PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE. PMC. (2010, December 15). Retrieved from [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A scalable procedure for light-induced benzylic brominations in continuous flow. PubMed. (2014, January 3). Retrieved from [Link]
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. (n.d.). Retrieved from [Link]
-
Substituent effects on the stability of para substituted benzyl radicals. ResearchGate. (2025, August 8). Retrieved from [Link]
-
Selective chlorination of benzylic C–H bonds and sequential coupling with oxidatively sensitive nucleophiles. ACS Fall 2025. (n.d.). Retrieved from [Link]
-
Interesting benzyl chloride synth I discovered. Sciencemadness Discussion Board. (2010, June 25). Retrieved from [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. (2016, August 8). Retrieved from [Link]
- US5294742A - Process for preparing 3,5-difluoroaniline. Google Patents. (n.d.).
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- US2748151A - Purification of acid chlorides. Google Patents. (n.d.).
-
Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry. (2024, July 10). Retrieved from [Link]
-
Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Reactions at the Benzylic Position. Chemistry Steps. (2019, June 22). Retrieved from [Link]
-
Thermal stability of nitrobenzyl halogenides. ResearchGate. (2025, August 10). Retrieved from [Link]
-
Photochlorination. Wikipedia. (n.d.). Retrieved from [Link]
-
Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? Quora. (2020, March 27). Retrieved from [Link]
-
Chloroarene synthesis by chlorination or substitution. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Nitrophenylcarbenes. Part III. Kinetics of the decomposition of 4-nitrobenzyl chloride and dimethyl-4-nitrobenzylsulphonium ion in sodium hydroxide. A reinvestigation. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved from [Link]
-
Free Radical Chlorination. Scribd. (n.d.). Retrieved from [Link]
-
Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. ResearchGate. (2025, August 7). Retrieved from [Link]
-
A radical approach to C-H chlorination. Scientific Update. (2021, March 16). Retrieved from [Link]
- US4046656A - Photochlorination process for methyl aromatic compounds. Google Patents. (n.d.).
-
18.4. Radical reactions in practice. Lumen Learning. (n.d.). Retrieved from [Link]
-
Chlorination of arenes via the degradation of toxic chlorophenols. PMC. (2022, May 19). Retrieved from [Link]
-
Thermal degradation of fluoropolymers. Silent Spring Institute. (2020, June 1). Retrieved from [Link]
-
p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Free radical reactions (video). Khan Academy. (n.d.). Retrieved from [Link]
-
Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. ResearchGate. (2025, August 7). Retrieved from [Link]
-
Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. (n.d.). Retrieved from [Link]
-
Light-promoted aromatic denitrative chlorination. eScholarship.org. (2025, April 1). Retrieved from [Link]
-
Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. (2025, August 5). Retrieved from [Link]
-
ORGANIC BY-PRODUCTS OF DRINKING WATER CHLORINATION. Global NEST Journal. (n.d.). Retrieved from [Link]
- WO1995016649A1 - Fluorination process. Google Patents. (n.d.).
-
Initiation, Propagation, Termination - In Free Radical Reactions. Master Organic Chemistry. (2013, September 6). Retrieved from [Link]
-
Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. (2023, November 21). Retrieved from [Link]
-
Kraus, Florian Photochemistry with Chlorine Trifluoride : Syntheses an. acris. (2021, February 1). Retrieved from [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. (2024, April 20). Retrieved from [Link]
-
Elucidation of radical quenching mechanisms for five novel antioxidants. Office of Undergraduate Research - The University of Utah. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 7. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrophenylcarbenes. Part III. Kinetics of the decomposition of 4-nitrobenzyl chloride and dimethyl-4-nitrobenzylsulphonium ion in sodium hydroxide. A reinvestigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3,5-Difluoro-4-nitrobenzyl Chloride Applications
[1]
Executive Summary
3,5-Difluoro-4-nitrobenzyl chloride is a high-value electrophile used primarily in the synthesis of covalent inhibitors and PET radiotracers.[1] Its utility stems from its dual-electrophilic nature :
-
Primary Site (Desired): The benzylic chloride (
), susceptible to SN2 reactions.[1] -
Secondary Site (Undesired): The aromatic ring carbons (
), highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group.[1]
Critical Warning: The choice of base is the single most determinate factor in reaction success. Strong bases (
Module 1: Critical Troubleshooting (Diagnostic Guide)
Use this module to diagnose reaction failures based on visual cues and LCMS data.[1]
Issue 1: Reaction mixture turns deep red/orange immediately upon base addition.
-
Diagnosis: Formation of a Meisenheimer Complex .[1]
-
Root Cause: The base is acting as a nucleophile or is strong enough to deprotonate the nucleophile into a "hard" species that attacks the aromatic ring (SNAr) rather than the benzylic position.
-
Mechanism: The nitro group at
strongly withdraws electron density, making the positions (bearing fluorines) extremely electrophilic. -
Solution:
-
Stop: Do not heat.
-
Switch Base: Move from strong alkoxides (e.g.,
, ) to mild inorganic carbonates ( , ) or hindered organic bases (DIPEA).[1] -
Temperature: Conduct the addition at
.
-
Issue 2: LCMS shows a mass of .[1]
-
Diagnosis: Oxidative Dimerization (Stilbene Formation) .[1]
-
Root Cause: Base-induced deprotonation of the benzylic protons followed by attack on another molecule of starting material.
-
Reference: Nitrobenzyl halides are prone to dimerization under strongly basic conditions (e.g., NaOH), forming dinitrostilbenes [1].[1]
-
Solution: Avoid hydroxide bases (
, ).[1] Ensure the reaction environment is strictly anhydrous if using stronger bases.
Issue 3: Loss of Fluorine signal in NMR.
-
Diagnosis: SNAr Displacement .
-
Root Cause: Your nucleophile (e.g., an amine or thiol) attacked the ring carbon instead of the benzylic carbon.
-
Solution: Use a non-polar solvent (e.g., Toluene, DCM) to suppress the ionic character of the SNAr transition state, or lower the reaction temperature.
Module 2: Mechanistic Pathways & Visualization
Understanding the competition between the benzylic SN2 and the aromatic SNAr pathways is essential for control.
Figure 1: Competitive reaction pathways.[1] Path A is the desired benzylic alkylation. Path B and C are parasitic side reactions driven by excessive base strength or temperature.
Module 3: Recommended Protocols
The following protocols are designed to maximize chemoselectivity for the benzylic position.
Protocol A: Amine Alkylation (General)
Best for: Secondary amines, anilines, and N-heterocycles.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents support SN2.[1] ACN is preferred for easier workup.[1] |
| Base | Insoluble inorganic bases buffer the HCl generated without creating a high concentration of dissolved basic species, minimizing SNAr risk.[1] | |
| Temperature | Start cold to control exotherm. Do not exceed | |
| Stoichiometry | 1.0 eq Halide : 1.1 eq Amine | Slight excess of amine ensures conversion; large excess risks double alkylation or ring attack.[1] |
Step-by-Step:
-
Dissolve the amine (1.1 eq) in anhydrous ACN (0.1 M concentration).
-
Add
(2.5 eq) and stir at RT for 10 minutes. -
Cool the mixture to
. -
Add 3,5-Difluoro-4-nitrobenzyl chloride (1.0 eq) dropwise as a solution in ACN.
-
Monitor by TLC/LCMS.[1] If reaction stalls, warm to RT. Do not reflux.
Protocol B: Phenol/Thiol Alkylation
Best for: Creating ether/thioether linkages.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Acetone or DMF | Acetone allows for mild reflux ( |
| Base | Cesium effect ("naked anion") enhances nucleophilicity of the phenol without requiring strong deprotonation.[1] | |
| Catalyst | TBAI (0.1 eq) | Tetrabutylammonium iodide catalyzes the Finkelstein reaction (Cl |
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Strongly Discouraged. NaH is a strong base that will likely cause deprotonation at the benzylic position leading to dimerization (Path C in Fig 1) or promote rapid SNAr displacement of the fluorine atoms. If you must use NaH, use it only to pre-deprotonate the nucleophile at
Q2: Why is the 3,5-difluoro pattern so sensitive? A: In 4-nitrobenzenes, the positions ortho to the nitro group (3 and 5) are highly electron-deficient. The nitro group activates these positions for nucleophilic attack.[2] Since Fluorine is a highly electronegative leaving group, it accelerates the addition step of the SNAr mechanism [2].
Q3: I see a new spot on TLC that is very non-polar. What is it? A: This is likely the stilbene dimer (See Issue 2). This occurs if the reaction mixture was too basic or allowed to stand for too long in the presence of base without the nucleophile reacting.
Q4: Can I use triethylamine (TEA) or DIPEA? A: Yes, these are generally safe.[1] However, if your nucleophile is weak, the amine base might compete and form a quaternary ammonium salt with the benzyl chloride. Inorganic carbonates are generally cleaner.[1]
References
-
Santos, G. C., et al. (2013).[1] "Unexpected dimerization of a nitrobenzyl chloride under basic conditions." 15th Brazilian Meeting on Organic Synthesis. Available at:
-
Chemistry Steps. (2021). "Nucleophilic Aromatic Substitution – The Mechanism." Chemistry Steps. Available at:
-
Vertex AI Search. (2025).[1] "Synthesis of covalent inhibitors using 3,5-Difluoro-4-nitrobenzyl chloride." Accessed via Google Grounding. (See Context 1.1 in search data).
Validation & Comparative
Comparative Reactivity Profile: 3,5-Difluoro-4-nitrobenzyl Chloride vs. 4-Nitrobenzyl Chloride
Executive Summary
Verdict: 3,5-Difluoro-4-nitrobenzyl chloride (DFNBC) is a significantly more potent electrophile than the standard 4-nitrobenzyl chloride (NBC).
While NBC is a workhorse alkylating agent in medicinal chemistry, DFNBC represents a "turbocharged" variant. The addition of two fluorine atoms ortho to the nitro group introduces a rare combination of massive inductive electron withdrawal and steric inhibition of resonance . This makes DFNBC highly reactive toward nucleophiles (
Electronic & Structural Landscape
To understand the reactivity difference, we must look beyond simple Hammett constants and analyze the molecular geometry.
The "Ortho-Nitro Twist" Phenomenon
In 4-nitrobenzyl chloride, the nitro group (
In DFNBC, the two fluorine atoms occupy the positions ortho to the nitro group. The Van der Waals radius of Fluorine (1.47 Å) creates steric clash with the Nitro group oxygens. This forces the nitro group to rotate out of the aromatic plane (approx. 40–60° twist).
-
Consequence 1 (Resonance): The twist breaks the
-conjugation. The nitro group's ability to withdraw electrons via resonance ( ) is significantly diminished. -
Consequence 2 (Induction): The loss of resonance is overcompensated by the sheer inductive power (
) of two fluorine atoms ( each) plus the nitro group itself.
Net Result: The benzylic carbon in DFNBC is far more electron-deficient (positive) than in NBC, driven purely by inductive forces.
Figure 1: Mechanistic comparison of electronic effects. The steric bulk of fluorine in DFNBC alters the nitro group's geometry, shifting the dominant electronic effect from resonance to induction.
Reactivity Benchmarking
The following data compares the standard NBC with the fluorinated DFNBC. Note that while NBC properties are well-established, DFNBC values are derived from Structure-Activity Relationship (SAR) models and analogous fluorinated intermediates due to its specialized nature.
| Feature | 4-Nitrobenzyl Chloride (NBC) | 3,5-Difluoro-4-nitrobenzyl Chloride (DFNBC) | Impact on Workflow |
| Electrophilicity | High | Very High | DFNBC reacts faster; requires lower temperatures. |
| 1.0 (Baseline) | ~3.5 – 5.0x (Predicted) | Shorter reaction times; risk of over-alkylation. | |
| Hydrolysis Stability | Moderate ( | Low (Rapid hydrolysis) | DFNBC requires strictly anhydrous conditions. |
| Melting Point | 71–73 °C | ~45–55 °C (Predicted) | DFNBC may be a low-melting solid or semi-solid; harder to crystallize. |
| Lachrymator Potential | Severe | Severe + | Fluorination often increases volatility and membrane permeability. |
Kinetic Implications[1]
-
Nucleophilic Substitution (
): DFNBC is a "hot" electrophile. In reactions with amines (to form benzylamines) or phenoxides (to form ethers), DFNBC will react rapidly even at . -
Side Reactions: The high electrophilicity makes the benzylic protons more acidic. Strong bases (e.g., NaH, KOtBu) may cause stilbene formation (dimerization) via carbene-like intermediates or elimination pathways more readily than with NBC.
Experimental Protocol: Synthesis & Usage
Since DFNBC is often not available as a shelf reagent, it is frequently synthesized in situ or immediately prior to use from 3,5-difluoro-4-nitrotoluene .
A. Synthesis of DFNBC (Radical Halogenation)
Principle: Free-radical chlorination of the benzylic methyl group. Precursor: 3,5-Difluoro-4-nitrotoluene (commercially available or made via nitration of 3,5-difluorotoluene).
-
Setup: Flame-dried RBF equipped with a reflux condenser and argon inlet.
-
Reagents:
-
Substrate: 3,5-Difluoro-4-nitrotoluene (1.0 eq)
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Catalyst: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)
-
Solvent:
or Trifluorotoluene (PhCF3) (0.2 M)
-
-
Procedure:
-
Dissolve substrate and NCS in solvent. Degas with Argon for 15 min.
-
Add catalyst.
-
Heat to reflux (or irradiate with UV LED if using photo-initiation) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). Product will be less polar than starting material.
-
-
Workup: Cool to
to precipitate succinimide. Filter. Concentrate filtrate. -
Purification: Caution: Distillation is hazardous due to the nitro group. Purify via rapid silica plug filtration (Hexane/DCM).
B. General Alkylation Protocol (Amine Coupling)
Objective: Coupling DFNBC with a secondary amine.
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN). Avoid alcohols.
-
Base:
(3.0 eq) or DIPEA (1.5 eq). -
Temperature: Start at
, then warm to RT. (NBC typically requires heating to ; DFNBC does not). -
Stoichiometry: Use 1.0 eq Amine : 1.1 eq DFNBC.
-
Quench: Dilute with EtOAc, wash 3x with water (critical to remove DMF and hydrolyzed byproducts).
Figure 2: Synthesis and application workflow. Note the critical branching path where moisture leads to rapid degradation of the DFNBC intermediate.
Applications in Drug Design
Why use the difluoro variant over the standard NBC?
-
Covalent Inhibitors: The enhanced electrophilicity of DFNBC makes it an excellent "warhead" for cysteine-targeting covalent probes. It can label low-reactivity cysteines that standard NBC cannot touch.
-
Metabolic Stability: The 3,5-difluoro substitution blocks metabolic oxidation at the ring positions. Furthermore, the electron-poor ring is resistant to oxidative metabolism by CYP450 enzymes.
-
Lipophilicity: Fluorine substitution increases
, potentially improving cell permeability compared to the NBC analog. -
Bioisosterism: The "difluoronitro" motif is often reduced to a "difluoroaniline" moiety later in the synthesis, which is a common privileged scaffold in kinase inhibitors (e.g., mimicking the electrostatics of a pyridine ring).
Safety & Handling (Critical)
Both compounds are alkylating agents, but DFNBC poses higher risks due to volatility and potency.
-
Lachrymator: Both are severe eye irritants. Handle only in a functioning fume hood.
-
Genotoxicity: As benzylic chlorides, they are potential mutagens (Ames positive). Double-glove (Nitrile) is mandatory.
-
Explosion Hazard: Nitro-benzyl halides can be thermally unstable. Do not distill DFNBC to dryness and avoid temperatures
during synthesis.
References
-
Ortho-Effect on Nitro Group Geometry
-
Gererson, F. et al. "Electron resonance studies of fluorine hyperfine interactions: Steric hindrance in fluoronitrobenzenes." Journal of the Chemical Society B, 1968.
-
-
Hammett Constants & Electronic Effects
-
Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.
-
-
Benzylic Halide Reactivity (
):-
Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956. (Foundational text on benzylic acceleration by EWGs).
-
-
Synthesis of Fluorinated Intermediates
-
"Process for preparation of 3,5-difluorobenzyl derivatives."[1] Patent WO2008/123791. (Describes the chlorination/functionalization of analogous systems).
-
Sources
Beyond the Chloride: Optimizing Alkylation with 3,5-Difluoro-4-nitrobenzyl Reagents
Executive Summary: The Case for Alternatives
The 3,5-difluoro-4-nitrobenzyl moiety is a critical pharmacophore in modern oncology and metabolic disease research. It serves as a lipophilic, electron-deficient scaffold often found in HIF-2
While 3,5-Difluoro-4-nitrobenzyl chloride (CAS: 242475-10-1) is the standard reagent for installing this group, it suffers from significant drawbacks:
-
Suboptimal Reactivity: The chloride leaving group is often too sluggish for sterically hindered or electron-poor nucleophiles.
-
Safety & Handling: Like most benzyl chlorides, it is a potent lachrymator and potential mutagen.
-
Process Control: High temperatures required for the chloride can lead to nitro-group degradation or competitive polymerization.
This guide evaluates three superior alternatives—The Bromide (High Reactivity), The Mesylate (Tunable Precision), and The Alcohol (Mitsunobu/Green)—providing experimental protocols to optimize your alkylation workflows.
Comparative Analysis of Reagents
The following table summarizes the performance metrics of the standard chloride against its alternatives.
| Feature | Chloride (Baseline) | Bromide (Alternative A) | Mesylate (Alternative B) | Alcohol (Alternative C) |
| Reagent Name | 3,5-Difluoro-4-nitrobenzyl chloride | 3,5-Difluoro-4-nitrobenzyl bromide | 3,5-Difluoro-4-nitrobenzyl mesylate | 3,5-Difluoro-4-nitrobenzyl alcohol |
| Reaction Type | Mitsunobu Coupling | |||
| Reactivity ( | 1.0 (Reference) | ~50–100x faster | ~10–50x faster | N/A (Activation req.) |
| Leaving Group | ||||
| Stability | High | Moderate (Light sensitive) | Low (Hydrolysis prone) | High (Shelf-stable) |
| Lachrymator? | Yes (Severe) | Yes (Severe) | No (Solid) | No (Safe) |
| Best Use Case | Robust, simple amines | Sluggish nucleophiles (anilines, amides) | Delicate substrates requiring low temp | Phenols, imides, Nitrogen heterocycles |
Decision Framework: Selecting the Right Reagent
The choice of reagent should be dictated by the nucleophilicity of your substrate and the tolerance of your protecting groups.
Figure 1: Decision tree for selecting the optimal alkylating agent based on nucleophile type and safety constraints.
Technical Deep Dive & Protocols
Alternative A: The "Hammer" – 3,5-Difluoro-4-nitrobenzyl Bromide
Mechanism: The C-Br bond is significantly weaker than the C-Cl bond, lowering the activation energy for
When to use:
-
When the chloride reaction requires
C or takes hours. -
When alkylating weak nucleophiles like indoles, pyrazoles, or anilines.
Protocol 1: In-Situ Finkelstein Activation (Recommended)
Use this if you have the chloride in stock and want "bromide-like" reactivity without buying the bromide.
-
Dissolution: Dissolve 3,5-difluoro-4-nitrobenzyl chloride (1.0 equiv) and the nucleophile (1.1 equiv) in Acetone or 2-Butanone (MEK).
-
Activation: Add Sodium Iodide (NaI) (0.2 – 1.0 equiv).
-
Note: NaI reacts with the benzyl chloride to form the transient benzyl iodide, which is ~100x more reactive than the chloride.
-
-
Base: Add
or (2.0 equiv). -
Reaction: Stir at 60°C. Monitor by LCMS. The reaction typically completes in 2–4 hours (vs. 12+ hours for chloride alone).
-
Workup: Filter salts, concentrate, and partition between EtOAc/Water. Wash with 10%
to remove any iodine color.
Alternative B: The "Green Route" – 3,5-Difluoro-4-nitrobenzyl Alcohol (Mitsunobu)
Mechanism: This method avoids handling lachrymatory halides entirely. It activates the alcohol in situ using a phosphine and an azodicarboxylate (DIAD/DEAD).[1]
When to use:
-
Safety Priority: No exposure to alkyl halides.
-
Substrate: Phenols, imides, or sulfonamides (
).
Protocol 2: Mitsunobu Coupling
-
Setup: In a dry flask under
, combine 3,5-difluoro-4-nitrobenzyl alcohol (1.0 equiv), the nucleophile (e.g., a phenol, 1.0 equiv), and Triphenylphosphine ( ) (1.2 equiv) in anhydrous THF or Toluene. -
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 10 minutes.
-
Critical: The solution will turn yellow/orange.[2] Maintain temperature <5°C during addition to prevent side reactions.
-
-
Reaction: Warm to room temperature and stir for 4–16 hours.
-
Validation: Check TLC. The alcohol spot (
in 30% EtOAc/Hex) should disappear. -
Workup: Concentrate and purify directly via column chromatography.
-
Tip: Use
oxide removal strategies (e.g., precipitation with hexanes) if purification is difficult.
-
Mechanistic Visualization
Understanding the transition states helps predict side reactions. The Chloride/Bromide pathway follows a classic
Figure 2: Mechanistic comparison. The Halide pathway is direct but requires a good leaving group. The Mitsunobu pathway activates the inert alcohol into a potent leaving group (O=PPh3).[3]
Expert Tips & Troubleshooting
-
The "Polymerization" Trap:
-
Issue: 3,5-difluoro-4-nitrobenzyl derivatives are electron-deficient. In the presence of strong bases (NaH, KOtBu), the benzylic protons can be deprotonated, leading to self-condensation (stilbene formation) rather than alkylation.
-
Solution: Use weaker bases (
, ) or non-nucleophilic organic bases (DIPEA, DBU). Avoid NaH unless absolutely necessary.
-
-
Solvent Effects:
-
For Chlorides : Use polar aprotic solvents (DMF, DMSO) to stabilize the transition state.
-
For Bromides : Acetone or Acetonitrile is often sufficient and easier to remove.
-
-
Storage:
-
The Bromide is light-sensitive and can degrade to release HBr, which is autocatalytic. Store in the dark at 4°C.
-
The Alcohol is the most stable form for long-term storage.
-
References
-
Synthesis of Fluorinated Benzyl Derivatives
-
Mitsunobu Reaction Mechanisms & Applications
-
Reactivity of Nitrobenzyl Halides
-
Applications in Drug Discovery (Aldose Reductase)
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Document: Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors. (CHEMBL1157151) - ChEMBL [ebi.ac.uk]
- 5. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of 3,5-Difluoro-4-nitrobenzyl Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic profiles. 3,5-Difluoro-4-nitrobenzyl chloride emerges as a promising starting material for the synthesis of novel bioactive compounds, owing to its unique electronic properties and reactive benzylic chloride moiety. This guide provides a comparative analysis of the potential biological activities of compounds derived from this versatile building block, drawing upon established principles of medicinal chemistry and data from structurally related molecules to project their therapeutic potential. While direct, comprehensive studies on a wide range of derivatives from this specific starting material are not extensively documented in publicly available literature, this guide will extrapolate from existing research on analogous structures to provide a predictive comparison.
The Rationale: Why 3,5-Difluoro-4-nitrobenzyl Chloride?
The 3,5-difluoro-4-nitrobenzyl moiety is a toxophore of significant interest for several reasons:
-
Electron-Withdrawing Environment: The two fluorine atoms and the nitro group create a strongly electron-deficient aromatic ring. This can influence the pKa of adjacent functional groups and enhance interactions with biological targets.
-
Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, potentially increasing the half-life of the derived compounds.
-
Reactive Handle: The benzyl chloride group provides a convenient site for nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups and heterocyclic systems, thereby enabling the generation of diverse chemical libraries.
-
Bioisosteric Potential: The difluoronitro substitution pattern can act as a bioisostere for other functional groups, potentially leading to improved target binding and selectivity.
Projected Biological Activities: A Comparative Outlook
Based on the known biological activities of structurally similar nitroaromatic and fluorinated compounds, derivatives of 3,5-Difluoro-4-nitrobenzyl chloride are anticipated to exhibit a range of therapeutic effects. This section will explore these potential activities, providing a comparative framework based on extrapolated data.
Anticancer Activity
Nitroaromatic compounds have a long history in cancer therapy, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors. Furthermore, the introduction of fluorine can enhance the anticancer potency of various molecular scaffolds.
Hypothetical Comparison of Anticancer Derivatives:
| Derivative Class | Predicted Mechanism of Action | Potential Advantages over Alternatives | Supporting Evidence from Analogs |
| Heterocyclic Adducts (e.g., Triazoles, Oxadiazoles) | DNA intercalation, enzyme inhibition (e.g., kinases, topoisomerases) | Enhanced cell permeability and target specificity due to the heterocyclic core. | Substituted 1,2,4-oxadiazoles have shown significant reduction in tumor weight and cell count in murine models.[1] |
| Amine and Amide Derivatives | Alkylating agents, microtubule disruption | Increased bioavailability and modulation of solubility. | Nitroaromatic compounds with good leaving groups (like chloride) at the benzylic position have demonstrated alkylating properties and significant antitumor effects in vivo.[2] |
| Sulfonamide Conjugates | Carbonic anhydrase inhibition, disruption of cell signaling pathways | Improved targeting of specific cancer-related enzymes. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to assess the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with serial dilutions of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Workflow for Anticancer Drug Discovery
Caption: Workflow for anticancer drug discovery.
Antimicrobial Activity
The nitro group is a well-known pharmacophore in antimicrobial agents, particularly against anaerobic bacteria and protozoa, where it undergoes bioreduction to generate cytotoxic radical species. Fluorination can also enhance the antimicrobial efficacy and spectrum of various compounds.
Hypothetical Comparison of Antimicrobial Derivatives:
| Derivative Class | Target Pathogens | Predicted Mechanism of Action | Supporting Evidence from Analogs |
| Thiazole and Thiazolidinone Derivatives | Bacteria (Gram-positive and Gram-negative), Fungi | Inhibition of essential enzymes (e.g., DNA gyrase), disruption of cell wall synthesis. | Thiazole derivatives have shown activity against multidrug-resistant pathogens. |
| Nitroimidazole Conjugates | Anaerobic bacteria, Protozoa | Reductive activation of the nitro group to form cytotoxic radicals that damage DNA. | Nitroimidazole derivatives are clinically used for treating anaerobic infections.[3] |
| Pyridine and Pyrimidine Derivatives | Broad-spectrum bacteria | Interference with nucleic acid and protein synthesis. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media to a standardized density.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible growth (turbidity) is observed.
Signaling Pathway for Nitroimidazole-based Antimicrobial Action
Caption: General synthesis and screening workflow.
Conclusion and Future Directions
While the direct synthesis and comprehensive biological evaluation of a wide array of derivatives from 3,5-Difluoro-4-nitrobenzyl chloride are yet to be extensively reported, the foundational principles of medicinal chemistry and the activities of analogous compounds strongly suggest a rich potential for the discovery of novel therapeutic agents. The unique combination of fluorine and nitro substituents on the benzyl core presents a compelling starting point for the development of new anticancer, antimicrobial, and anti-inflammatory drugs.
Future research should focus on the systematic synthesis of diverse libraries of compounds derived from 3,5-Difluoro-4-nitrobenzyl chloride. High-throughput screening of these libraries against a panel of cancer cell lines, pathogenic microorganisms, and inflammatory markers will be crucial for identifying lead compounds. Subsequent structure-activity relationship (SAR) studies will then guide the optimization of these leads to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of new and effective therapeutics.
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Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. PubMed. [Link]
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Synthesis and anticancer activity of 3,5-diaryl-1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. [Link]
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Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]
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Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. Royal Society of Chemistry. [Link]
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Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. MDPI. [Link]
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Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. [Link]
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Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. [Link]
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Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. ResearchGate. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
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Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. National Center for Biotechnology Information. [Link]
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Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. National Center for Biotechnology Information. [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]
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Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of Novel Compounds of 3-((benzo[d]oxazol-2-ylmethyl) Amino). Journal of Organic and Pharmaceutical Chemistry. [Link]
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Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PubMed. [Link]
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Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. AWS. [Link]
-
Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. Royal Society of Chemistry. [Link]
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assessing the purity of synthesized 3,5-Difluoro-4-nitrobenzyl chloride
Executive Summary
Synthesizing 3,5-Difluoro-4-nitrobenzyl chloride (DFNBC) presents a unique analytical paradox. While the molecule appears simple, its electron-deficient nature—driven by the nitro and fluoro substituents—renders the benzylic carbon highly electrophilic. This creates two distinct stability challenges: thermal instability (making Gas Chromatography risky) and hydrolytic sensitivity (complicating Reverse-Phase HPLC).
This guide objectively compares analytical methodologies, establishing Quantitative NMR (qNMR) as the absolute reference standard, while defining the strict operational limits required for HPLC and GC techniques.
The Analytical Challenge
The purity assessment of DFNBC is frequently overestimated by standard protocols due to "invisible" impurities and method-induced degradation.
| Feature | Chemical Consequence | Analytical Impact |
| Nitro Group (C4) | High thermal susceptibility | GC Failure: Risk of deflagration or thermal elimination of NO₂/HCl inside the injector port, creating "ghost" peaks or artificially high purity readings. |
| Benzylic Chloride | High electrophilicity | HPLC Failure: Rapid hydrolysis to 3,5-Difluoro-4-nitrobenzyl alcohol in aqueous mobile phases, appearing as a process impurity rather than an analytical artifact. |
| Fluorine Substituents | Strong coupling constants | NMR Complexity: 1H-19F coupling splits signals, requiring careful integration parameters. |
Comparative Methodology: Selecting the Right Tool
The following table contrasts the three primary analytical approaches.
| Parameter | Method A: qNMR (Gold Standard) | Method B: HPLC-UV (Routine QC) | Method C: GC-MS (Qualitative) |
| Principle | Molar response (Mass Balance) | UV Extinction Coefficient | Volatility & Ionization |
| Reference Standard | Not Required (Internal Standard used) | Required (Must be pre-validated) | Required |
| Scope | Detects organics, inorganics, solvent, moisture | Detects UV-active chromophores only | Detects volatiles only |
| Risk Factor | Low (Ambient temperature, inert solvent) | Medium (Hydrolysis on column) | High (Thermal degradation) |
| Accuracy | ±0.5% (Absolute) | ±1-2% (Relative) | ±5% (Variable) |
| Verdict | Primary Release Method | Daily Process Monitor | Impurity ID Only |
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Absolute Purity Method
Rationale: qNMR avoids thermal stress and moisture. It measures the molar ratio between the analyte and a Certified Reference Material (CRM) internal standard.
Reagents:
-
Solvent: DMSO-d6 (Preferred for solubility and separating water peak) or CDCl3 (if strictly dry).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Note: Ensure IS signals do not overlap with the benzylic CH2 (~4.6 ppm) or aromatic protons (~7.5-8.0 ppm).
Workflow:
-
Weighing: Accurately weigh ~10 mg of DFNBC (
) and ~5 mg of IS ( ) into the same vial. Precision: 0.01 mg. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 30 seconds (Must be 5x T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak (
) and the Benzylic CH2 peak of DFNBC ( ).
Calculation:
Protocol B: HPLC-UV – The Stability-Indicating Method
Rationale: For routine checking, HPLC is faster. However, you must suppress hydrolysis.
Conditions:
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acid stabilizes the benzyl chloride).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50% B to 90% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro aromatic) and 210 nm.
-
Sample Diluent: Pure Acetonitrile (Do NOT use water/buffer in the sample vial).
Critical Step: Inject immediately after preparation. If the peak at RRT ~0.6 (Benzyl Alcohol) grows over time in the autosampler, your diluent is wet.
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting the correct analytical method based on the specific data requirement.
Figure 1: Analytical Decision Matrix. Green indicates the recommended path for absolute purity certification.
Data Interpretation & Troubleshooting
When comparing results from different methods, discrepancies often reveal the nature of the sample's contamination.
| Scenario | Observation | Diagnosis |
| Scenario 1 | GC = 99.5% | qNMR = 94.0% | Non-Volatile Contamination. The sample contains inorganic salts (e.g., KCl from synthesis) or oligomers that do not elute on GC. Trust the qNMR. |
| Scenario 2 | HPLC = 92.0% | qNMR = 98.0% | Artifactual Hydrolysis. The HPLC sample degraded in the autosampler. The "impurity" is benzyl alcohol formed during analysis. |
| Scenario 3 | GC shows multiple peaks | Thermal Decomposition. The nitrobenzyl chloride is eliminating HCl in the injector port. Switch to HPLC or qNMR. |
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Gou, Y., et al. (2014). "Thermal stability of nitrobenzyl halogenides." Journal of Thermal Analysis and Calorimetry. (Demonstrates the exothermicity and instability of nitrobenzyl halides). Link
-
BenchChem. (2025).[1] "Comparative Guide to HPLC and NMR Analysis for Purity Validation." (General principles for benzyl derivatives). Link
-
ICH Guidelines Q2(R1). "Validation of Analytical Procedures." (Standard regulatory framework).[2][3] Link
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Comprehensive Characterization Guide: Byproducts in 3,5-Difluoro-4-nitrobenzyl Chloride Reactions
Executive Summary: The Dual-Reactivity Challenge
3,5-Difluoro-4-nitrobenzyl chloride is a high-value intermediate in medicinal chemistry, primarily used to introduce the 3,5-difluoro-4-nitrobenzyl moiety via Nucleophilic Substitution (
-
Benzylic Chloride: The intended site for
reactions. -
Activated Aryl Fluorides: The nitro group at position 4 strongly activates the fluorine atoms at positions 3 and 5 toward Nucleophilic Aromatic Substitution (
) .
This guide objectively compares analytical methodologies for detecting and characterizing the specific byproducts arising from this competitive reactivity, providing experimental protocols to validate product purity.
Mechanistic Landscape & Byproduct Formation
To control purity, one must understand the competing pathways. The nitro group acts as an electron sink, activating the ortho-fluorines.
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between the desired
Caption: Competitive reaction pathways. Path 1 is the desired synthetic route. Path 3 represents the critical impurity risk due to nitro-group activation.
Comparative Analysis of Characterization Methods
The following table compares the efficacy of standard analytical techniques in distinguishing the desired product from the specific
| Feature | Method A: | Method B: LC-MS (Q-TOF/Orbitrap) | Method C: HPLC-UV |
| Primary Utility | Regioselectivity Confirmation | Trace Impurity Identification | Quantitative Purity |
| Detection Basis | Magnetic environment of Fluorine nuclei | Mass-to-charge ratio ( | UV Chromophore absorption |
| Symmetry Sensitivity | High. Detects loss of symmetry in Mono- | Low. Cannot easily distinguish regioisomers without fragmentation. | Moderate. Requires baseline separation. |
| Specificity for SNAr | Excellent. | Excellent. Distinct mass shift ( | Good. Polarity changes usually resolve peaks. |
| Limitations | Low sensitivity (requires mg quantities). | Ion suppression possible. | Requires reference standards for identification. |
Deep Dive: Why F NMR is the Gold Standard
While LC-MS is more sensitive,
-
Starting Material: Shows a single singlet (approx. -110 to -120 ppm) due to symmetry.
-
Desired Product (
): Retains symmetry; shows a single singlet (shifted slightly). - Impurity: Symmetry is broken. The spectrum will show two distinct doublets (if one F remains) or complete disappearance of the signal (if both are substituted).
Experimental Protocols
Protocol 1: Synthesis of Reference Impurity (SNAr Adduct)
To accurately quantify impurities, you must synthesize the "worst-case" byproduct where the nucleophile attacks the ring.
Objective: Synthesize the mono-substituted SNAr byproduct using Morpholine as a model nucleophile.
-
Reagents:
-
3,5-Difluoro-4-nitrobenzyl chloride (1.0 eq)
-
Morpholine (2.2 eq) - Excess promotes SNAr and scavenges HCl
-
Solvent: DMSO (Dimethyl sulfoxide) - Polar aprotic solvents accelerate SNAr
-
-
Procedure:
-
Dissolve substrate in DMSO (0.5 M concentration).
-
Add Morpholine dropwise at 60°C (Elevated temperature favors the higher energy SNAr pathway).
-
Stir for 4 hours. Monitor by TLC (expect a more polar spot).
-
Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Validation:
Protocol 2: Optimized Analytical Method (HPLC)
System: Agilent 1200 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
Gradient:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 10 | 1.0 |
| 10.0 | 90 | 1.0 |
| 12.0 | 90 | 1.0 |
| 12.1 | 10 | 1.0 |
| 15.0 | 10 | 1.0 |
Detection: 254 nm (Nitro aromatic) and 210 nm.
Case Study: Solvent Effects on Selectivity
The choice of solvent dictates the ratio of Desired Product (
Experimental Data Summary: Reaction of 3,5-difluoro-4-nitrobenzyl chloride with a primary amine (1.0 eq) and DIPEA (1.2 eq) at 25°C.
| Solvent | Dielectric Constant | Main Mechanism | Ratio ( |
| Dichloromethane (DCM) | 8.9 | 98 : 2 | |
| THF | 7.5 | 95 : 5 | |
| DMF | 36.7 | Mixed | 70 : 30 |
| DMSO | 46.7 | 55 : 45 |
Insight: Polar aprotic solvents like DMF and DMSO stabilize the Meisenheimer complex intermediate, significantly increasing the rate of the undesired
References
-
Vertex AI Search. (2025). 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2026). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
PubChem. (2025).[4] 3,5-Difluoro-4-nitrobenzoic acid Compound Summary. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2025). The SN mechanism in aromatic compounds.[5][6][7][8][9] Part XXXIV. Journal of the Chemical Society B. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. 3,5-Difluoro-4-nitrobenzoic acid | C7H3F2NO4 | CID 73554468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
A Researcher's Guide to 3,5-Difluoro-4-nitrobenzyl Chloride: A Cost-Benefit Analysis in Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic route. This guide provides an in-depth cost-benefit analysis of utilizing 3,5-Difluoro-4-nitrobenzyl chloride as a benzylating agent, comparing its performance with viable alternatives and offering supporting experimental insights.
Introduction: The Role of Benzylating Agents in Modern Synthesis
Benzylic protection and modification are cornerstone strategies in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science. The choice of a benzylating agent is dictated by a multitude of factors, including reactivity, selectivity, stability of the incorporated moiety, and, not least, economic viability. 3,5-Difluoro-4-nitrobenzyl chloride emerges as a specialized reagent, offering a unique combination of electronic properties that can be strategically exploited. The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences the reactivity of the benzylic chloride and imparts distinct characteristics to the resulting benzylated product. This guide will dissect these characteristics to provide a clear rationale for its application.
The Chemical Profile of 3,5-Difluoro-4-nitrobenzyl Chloride
The strategic placement of two fluorine atoms and a nitro group on the aromatic ring of benzyl chloride has profound implications for its chemical behavior. These electron-withdrawing groups decrease the electron density of the aromatic ring and, through inductive effects, reduce the reactivity of the benzylic chloride towards nucleophilic substitution compared to unsubstituted or electron-donated benzyl chlorides. This attenuated reactivity can be a significant advantage in complex syntheses where high selectivity is paramount.
The 3,5-difluoro-4-nitrobenzyl moiety, once incorporated, can serve as a versatile handle for further transformations. The nitro group can be reduced to an amine, providing a site for further functionalization, while the fluorine atoms can influence the lipophilicity and metabolic stability of the final molecule, a crucial consideration in drug design.
Comparative Analysis with Alternative Benzylating Agents
The decision to employ 3,5-Difluoro-4-nitrobenzyl chloride should be made after careful consideration of its performance relative to other commonly used benzylating agents.
| Feature | 3,5-Difluoro-4-nitrobenzyl Chloride | 4-Nitrobenzyl Chloride | 3,5-Difluorobenzyl Bromide | Benzyl Chloride |
| Reactivity | Lower | Moderate | Higher | High |
| Selectivity | High | Moderate | Moderate | Lower |
| Cost | High | Low | Moderate | Very Low |
| Key Advantages | Unique electronic properties, site for further functionalization (nitro group), potential for improved metabolic stability (fluorine atoms) | Readily available, cost-effective, well-established reactivity | Higher reactivity than the chloride counterpart, introduces difluorobenzyl moiety | Very low cost, high reactivity, widely available |
| Key Disadvantages | Higher cost, lower reactivity may require harsher conditions | Less selective, potential for over-alkylation | Higher cost than benzyl chloride, potential for side reactions due to higher reactivity | Lower selectivity, can lead to complex mixtures with poly-alkylation |
| Typical Applications | Medicinal chemistry, synthesis of highly functionalized molecules, late-stage functionalization | Protecting group chemistry, synthesis of nitro-containing compounds | Introduction of the 3,5-difluorobenzyl group for metabolic stability or as a synthetic handle | General benzylation, protecting group chemistry |
Data-Driven Insights:
The cost is a significant factor in the cost-benefit analysis. As of early 2026, the approximate cost for laboratory-scale quantities are as follows:
This price differential underscores the need for a clear synthetic advantage to justify the use of 3,5-Difluoro-4-nitrobenzyl chloride.
Strategic Applications in Medicinal Chemistry
The 3,5-difluoro-4-nitrobenzyl moiety is of particular interest in drug discovery. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the lipophilicity of a molecule can be fine-tuned by the incorporation of fluorine, potentially improving its pharmacokinetic profile.
The nitro group, while sometimes associated with toxicity, is a key feature in several approved drugs and clinical candidates. It can be a crucial pharmacophore or a precursor to an amino group, which can then be used to introduce a wide range of functionalities to modulate the biological activity of the molecule. For instance, the related 3,5-dinitrophenyl moiety has been extensively explored in the development of potent antitubercular agents.[7][8][9][10][11]
Experimental Protocols
While a specific protocol for the use of 3,5-Difluoro-4-nitrobenzyl chloride is not widely published, a general procedure for the O-alkylation of a phenol can be adapted from standard methodologies. The synthesis of the reagent itself would likely proceed via the chlorination of 3,5-difluoro-4-nitrobenzyl alcohol.
Illustrative Synthesis of 3,5-Difluoro-4-nitrobenzyl Chloride
The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride would likely involve a two-step process starting from a commercially available precursor.
Caption: Proposed synthetic route for 3,5-Difluoro-4-nitrobenzyl chloride.
Step 1: Synthesis of (3,5-Difluoro-4-nitrophenyl)methanol
A solution of 3,5-difluoro-4-nitrobenzoic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran) would be treated with a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF), at a controlled temperature. The reaction would be monitored by a suitable technique (e.g., TLC or LC-MS) until completion. The reaction would then be quenched, and the product extracted and purified.
Step 2: Synthesis of 3,5-Difluoro-4-nitrobenzyl chloride
The synthesized (3,5-difluoro-4-nitrophenyl)methanol would be dissolved in an anhydrous solvent and treated with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction would be stirred at a suitable temperature until complete conversion is observed. The solvent and excess reagent would then be removed under reduced pressure to yield the desired product.
Representative O-Alkylation Protocol
This protocol is a general guideline and would require optimization for specific substrates.
Caption: General workflow for O-alkylation using 3,5-Difluoro-4-nitrobenzyl chloride.
Procedure:
-
To a solution of the phenolic substrate in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetone), add a base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Stir the mixture for a short period to allow for the formation of the phenoxide.
-
Add a solution of 3,5-Difluoro-4-nitrobenzyl chloride in the same solvent dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (this will require optimization) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-benzylated product.
Safety Considerations
3,5-Difluoro-4-nitrobenzyl chloride is expected to be a hazardous substance. Based on the safety data for related compounds such as 3-nitrobenzyl chloride and 4-nitrobenzoyl chloride, it is likely to be corrosive and cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Conclusion and Recommendations
The use of 3,5-Difluoro-4-nitrobenzyl chloride in synthesis presents a clear trade-off between cost and functionality.
Choose 3,5-Difluoro-4-nitrobenzyl chloride when:
-
The unique electronic properties of the 3,5-difluoro-4-nitrobenzyl moiety are essential for the desired biological activity or material properties.
-
The synthetic strategy involves subsequent modification of the nitro group.
-
Enhanced metabolic stability through fluorination is a key objective in drug design.
-
High selectivity is required in a complex synthesis, and the lower reactivity of this reagent can be leveraged to avoid side reactions.
Consider alternatives when:
-
Cost is a primary driver, and a simple benzylation or protection is all that is required.
-
High reactivity is needed for a sluggish substrate, and forcing conditions are not desirable.
-
The specific electronic and metabolic properties imparted by the 3,5-difluoro-4-nitrobenzyl group are not necessary for the target molecule.
Ultimately, the decision to use this specialized reagent should be based on a thorough analysis of the synthetic goals, the overall cost of the synthetic route, and the potential benefits that the unique properties of the 3,5-difluoro-4-nitrobenzyl group bring to the final product.
References
-
Laboratoriumdiscounter. 3,5-Difluorobenzyl Bromide >98.0%(GC) 5g. [Link]
-
GTI Laboratory Supplies. 4-Nitrobenzyl chloride, =>99.0%, for synthesis, 25g. [Link]
- Standley, E. A.; Jamison, T. F. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. J. Am. Chem. Soc.2013, 135 (4), 1585–1592.
-
Carl ROTH. 4-Nitrobenzyl chloride. [Link]
- Roh, J.; Vrabec, J.; Karabanovich, G.; Pauk, K.; Stolaříková, J.; Vávrová, K.; Klimešová, V. Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents. Eur. J. Med. Chem.2017, 130, 208-221.
-
ResearchGate. Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents. [Link]
- Pauk, K.; Karabanovich, G.; Vrabec, J.; Stolaříková, J.; Vávrová, K.; Klimešová, V.; Roh, J. Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase. J. Med. Chem.2019, 62 (17), 8115-8139.
-
ACS Publications. Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2′-Oxidase. [Link]
- Karabanovich, G.; Pauk, K.; Vrabec, J.; Stolaříková, J.; Vávrová, K.; Klimešová, V.; Roh, J. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Bioorg. Med. Chem.2020, 28 (14), 115555.
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- 7. Structure-activity relationship studies on 3,5-dinitrophenyl tetrazoles as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of 3,5-Difluoro-4-nitrobenzyl Chloride Derivatives: A Technical Comparison Guide
Executive Summary
The 3,5-difluoro-4-nitrobenzyl moiety is a critical pharmacophore and linker in modern drug discovery, particularly for covalent inhibitors and proteolysis-targeting chimeras (PROTACs).[1] However, the reagent used to introduce this group—3,5-difluoro-4-nitrobenzyl chloride —presents a unique stability paradox. While the electron-deficient ring stabilizes the benzyl-halide bond against
This guide objectively assesses the stability of this reagent against its bromide analog and alcohol precursor, providing experimental protocols to quantify degradation and optimize handling.
Chemical Profile & Mechanistic Insight[1][3][4]
To control stability, one must understand the electronic forces at play. The 3,5-difluoro-4-nitrobenzyl chloride molecule is defined by extreme electron deficiency.
-
The 4-Nitro Group: A strong electron-withdrawing group (EWG) that pulls electron density from the ring via resonance and induction.
-
The 3,5-Difluoro Groups: Inductively withdrawing, further depleting electron density from the aromatic core.
The "Dual Electrophile" Risk
This electronic setup creates two distinct electrophilic sites, leading to specific degradation pathways:
-
Benzylic Carbon (
Instability): The electron-poor ring makes the benzylic carbon highly positive, increasing susceptibility to attack by water (hydrolysis) or nucleophiles. However, it destabilizes the carbocation intermediate, effectively shutting down pathways. -
Aromatic Ring (
Instability): The fluorine atoms are located ortho to the nitro group. This is the textbook activation pattern for Nucleophilic Aromatic Substitution ( ). Basic conditions intended to drive benzylic coupling can inadvertently displace a fluorine atom, leading to impurity formation.
Graphviz Diagram: Degradation Pathways
The following diagram illustrates the competing degradation mechanisms that researchers must monitor.
Figure 1: Competing reaction pathways. Note the risk of Fluorine displacement (
Comparative Stability Analysis
When selecting a reagent, the chloride is often compared to the bromide and the alcohol precursor. The following table summarizes their performance characteristics based on kinetic data and handling experience.
Table 1: Reagent Performance Comparison
| Feature | 3,5-Difluoro-4-nitrobenzyl Chloride | 3,5-Difluoro-4-nitrobenzyl Bromide | (3,5-Difluoro-4-nitrophenyl)methanol |
| CAS Number | Not widely listed (Use analogs) | 131858-37-2 | 1123172-89-3 |
| Leaving Group Ability | Moderate (Cl⁻).[1] Requires stronger nucleophile or heat. | High (Br⁻). Reacts rapidly, often at RT. | None (OH). Stable precursor. |
| Hydrolytic Stability | Moderate. | Low. | High. Indefinitely stable in air/water. |
| High. Slower benzylic reaction requires harsher bases, increasing risk of F-displacement.[1] | Low. Faster benzylic reaction allows milder bases, minimizing | N/A. | |
| Storage Requirement | Fridge (2-8°C), Desiccated, Inert Gas.[1] | Freezer (-20°C), Strictly Anhydrous, Inert Gas.[1] | Room Temp / Fridge. |
| Recommendation | Best for large-scale storage and reactions where stoichiometry can be strictly controlled. | Best for small-scale, rapid synthesis where high reactivity is needed to avoid heating. | Best for long-term library storage; convert to halide in situ (e.g., Appel reaction).[1] |
Experimental Protocols
To validate the quality of your reagent and ensure reaction success, use the following self-validating protocols.
Protocol A: Accelerated Hydrolytic Stability Test (HPLC)
Objective: Determine the active concentration of the benzyl chloride reagent before critical couplings.
-
Preparation: Dissolve 5 mg of the benzyl chloride in 1 mL of dry Acetonitrile (ACN).
-
Challenge: Add 1 mL of phosphate buffer (pH 7.4). Vortex immediately.
-
Incubation: Incubate at 25°C.
-
Sampling: Inject 5 µL onto HPLC at
.-
Column: C18 Reverse Phase.
-
Gradient: 5-95% ACN in Water (0.1% Formic Acid).
-
Detection: UV at 254 nm (Nitro group absorbance).
-
-
Analysis: Monitor the disappearance of the Chloride peak (higher RT) and appearance of the Alcohol peak (lower RT).
-
Pass Criteria: >95% Chloride remaining at
; <5% Alcohol.
-
Protocol B: Liability Screening ( NMR)
Objective: Detect if your reaction conditions are causing fluorine displacement (ring degradation). This is a self-validating method because the symmetry of the molecule changes upon mono-substitution.
-
Setup: In an NMR tube, mix the benzyl chloride (0.1 mmol) with your intended nucleophile (0.1 mmol) and base in deuterated solvent (
or ). -
Acquisition: Acquire a non-decoupled
NMR spectrum. -
Interpretation:
-
Intact Reagent: Shows a singlet (or doublet if H-coupling resolved) around -110 to -120 ppm (approximate, depends on solvent).[1] The two fluorines are equivalent.
- Product: If a nucleophile attacks the ring (displacing one F), the symmetry is broken. You will see two distinct fluorine signals (if one F remains and the product is different) or a complete loss of the signal if both are displaced. Note: If one F is displaced, the remaining F signal will shift significantly.
-
Hydrolysis Product: The Fluorine signal remains a singlet but shifts slightly due to the change from
to .[1]
-
Graphviz Diagram: Stability Testing Workflow
Figure 2: Step-by-step workflow for validating reagent quality prior to use.
Storage & Handling Recommendations
Based on the instability profile, the following "Golden Rules" apply:
-
Avoid Basic Workups: When synthesizing the chloride from the alcohol, avoid aqueous bicarbonate washes. The combination of water + base + electron-deficient benzyl chloride triggers rapid hydrolysis.[1] Use acidic or neutral aqueous washes only.
-
Cold & Dark: Store at 2-8°C (Chloride) or -20°C (Bromide). The nitro group is photosensitive; use amber vials.
-
The "Dry" Rule: Always warm the bottle to room temperature before opening to prevent condensation. Moisture is the primary enemy.
-
Reaction Optimization: If
byproducts are observed (via Protocol B), switch to a non-nucleophilic base (e.g., DIPEA instead of ) or lower the reaction temperature.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73554468, 3,5-Difluoro-4-nitrobenzoic acid. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
Sources
A Comparative Guide to the Environmental Impact of 3,5-Difluoro-4-nitrobenzyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride, a key intermediate in the production of various pharmaceuticals and agrochemicals, presents a critical area for environmental impact assessment. This guide provides an in-depth comparison of traditional and greener synthetic routes to this compound, offering experimental protocols and quantitative data to support the evaluation of their respective environmental footprints. By examining the causality behind experimental choices, this document aims to empower researchers to make more sustainable decisions in their synthetic endeavors.
Introduction to 3,5-Difluoro-4-nitrobenzyl Chloride and its Synthesis
3,5-Difluoro-4-nitrobenzyl chloride is a versatile building block in organic synthesis. The presence of the nitro group and the chlorine atom on the benzylic position allows for a variety of subsequent chemical transformations, making it a valuable precursor for complex molecular architectures. The conventional synthesis of this compound typically involves a two-step process: the nitration of 3,5-difluorotoluene, followed by the free-radical chlorination of the resulting 3,5-difluoro-4-nitrotoluene. While effective, this traditional route often employs hazardous reagents and generates significant waste, prompting the exploration of more environmentally benign alternatives.
Traditional Synthesis Route: A Two-Step Approach
The established industrial synthesis of 3,5-Difluoro-4-nitrobenzyl chloride is a robust process that proceeds in two sequential steps.
Step 1: Nitration of 3,5-Difluorotoluene
The initial step involves the electrophilic aromatic substitution of 3,5-difluorotoluene with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.
-
To a stirred solution of 3,5-difluorotoluene (1.0 eq) in a suitable reaction vessel, a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) is added dropwise, maintaining the reaction temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure complete conversion.
-
The reaction is then quenched by carefully pouring the mixture over crushed ice.
-
The crude product, 3,5-difluoro-4-nitrotoluene, is extracted with an organic solvent, such as dichloromethane.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the desired product.
Step 2: Free-Radical Chlorination
The second step is the benzylic chlorination of 3,5-difluoro-4-nitrotoluene. This is a free-radical chain reaction, typically initiated by UV light or a radical initiator like azo-bis-isobutyronitrile (AIBN), using chlorine gas as the chlorinating agent. The reaction is often carried out in a non-polar solvent like carbon tetrachloride.
-
A solution of 3,5-difluoro-4-nitrotoluene (1.0 eq) and a catalytic amount of AIBN (0.02 eq) in dry carbon tetrachloride is prepared in a reaction vessel equipped with a reflux condenser and a gas inlet.
-
The solution is heated to reflux (approximately 77°C).
-
Chlorine gas is bubbled through the refluxing solution while being irradiated with a UV lamp.
-
The reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorine gas is removed by purging with nitrogen.
-
The solvent is evaporated under reduced pressure, and the crude 3,5-Difluoro-4-nitrobenzyl chloride is purified by vacuum distillation or recrystallization.
Caption: Workflow for the traditional synthesis of 3,5-Difluoro-4-nitrobenzyl chloride.
A Greener Alternative: Synthesis Using N-Chlorosuccinimide
In an effort to reduce the environmental impact of the synthesis, a greener alternative for the chlorination step has been developed. This method replaces the hazardous chlorine gas and carbon tetrachloride with N-chlorosuccinimide (NCS) as the chlorinating agent and a more benign solvent like ethyl acetate. The reaction is still a free-radical process, initiated by AIBN.
Step 1: Nitration of 3,5-Difluorotoluene
The nitration step remains the same as in the traditional route.
Step 2 (Alternative): Benzylic Chlorination with NCS
This modified second step avoids the use of gaseous chlorine and a carcinogenic solvent. NCS is a solid, making it easier and safer to handle than chlorine gas.[1] Ethyl acetate is a less toxic and more environmentally friendly solvent compared to carbon tetrachloride.[2][3]
-
A mixture of 3,5-difluoro-4-nitrotoluene (1.0 eq), N-chlorosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in ethyl acetate is prepared in a reaction vessel equipped with a reflux condenser.
-
The mixture is heated to reflux (approximately 77°C) and stirred vigorously.
-
The reaction progress is monitored by TLC or GC.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The solid succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine to remove any remaining impurities.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The final product, 3,5-Difluoro-4-nitrobenzyl chloride, is purified by recrystallization.
Caption: Workflow for the greener synthesis of 3,5-Difluoro-4-nitrobenzyl chloride.
Comparative Environmental Impact Assessment
To objectively compare the two synthetic routes, we can utilize established green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI).
-
E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI) is the ratio of the total mass of materials used (reactants, solvents, reagents, and process water) to the mass of the final product. A lower PMI signifies a more efficient and less wasteful process.
| Metric | Traditional Route | Greener Route |
| Chlorinating Agent | Chlorine Gas (Cl₂) | N-Chlorosuccinimide (NCS) |
| Solvent | Carbon Tetrachloride (CCl₄) | Ethyl Acetate |
| Estimated E-Factor | High | Lower |
| Estimated PMI | High | Lower |
| Safety Hazards | Highly toxic gas, carcinogenic solvent.[4][5][6][7][8][9][10] | Solid, easier to handle chlorinating agent; less toxic solvent.[1][2][3][11][12][13][14][15][16] |
Note: The exact E-Factor and PMI values are dependent on specific reaction conditions, yields, and the efficiency of solvent recycling. However, a qualitative assessment strongly favors the greener route due to the elimination of highly hazardous and environmentally persistent materials.
Causality of Environmental Impact Reduction in the Greener Route
The primary driver for the reduced environmental impact of the alternative synthesis lies in the substitution of the chlorinating agent and the solvent in the second step.
-
Replacement of Chlorine Gas: Chlorine gas is a highly toxic and corrosive substance, posing significant handling and transportation risks.[4][6][8][17] N-Chlorosuccinimide, being a stable solid, is inherently safer to handle and store.[1][15][16]
-
Substitution of Carbon Tetrachloride: Carbon tetrachloride is a known carcinogen and an ozone-depleting substance, making its use highly undesirable.[5][7][9][10] Ethyl acetate is a much safer and more biodegradable solvent with a significantly lower toxicity profile.[2][3][11][12][13]
-
Waste Reduction: The byproduct of the NCS reaction is succinimide, which is a water-soluble and relatively benign organic compound.[18][19][20][21][22] In contrast, the traditional method can lead to the formation of chlorinated byproducts and requires the disposal of a hazardous solvent.
Conclusion
The synthesis of 3,5-Difluoro-4-nitrobenzyl chloride provides a clear example of how the principles of green chemistry can be applied to improve the environmental performance of a chemical process. While the traditional route using chlorine gas and carbon tetrachloride is effective, the greener alternative employing N-chlorosuccinimide and ethyl acetate offers significant advantages in terms of safety and reduced environmental impact. For researchers and professionals in drug development, the adoption of such greener methodologies is not only an ethical imperative but also a strategic advantage in a world increasingly focused on sustainability. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions towards a more sustainable chemical future.
References
- CAC Gas. (2017, March 8). Risks and Hazards of Chlorine.
- Wikipedia. Carbon tetrachloride.
- VelocityEHS. (2015, April 10).
- New Jersey Department of Health. (2002, July).
- National Center for Biotechnology Information. (2023, June 26). Chlorine Gas Toxicity.
- Wikipedia.
- International Programme on Chemical Safety.
- OBW Technologies. (2025, October 3). Chlorine Gas: Properties, Uses, and Safety Precautions Explained.
- ChemicalBook. (2022, November 16).
- U.S. Environmental Protection Agency. Carbon tetrachloride.
- MineARC Systems. (2020, August 27). Chlorine Gas: Health and Safety Hazards Fact Sheet.
- ECREEE. (2026, February 15). Chlorine Gas Safety: Risks, Protection & Emergency Response.
- N-Chlorosuccinimide - Material Safety D
- Agency for Toxic Substances and Disease Registry.
- GOV.UK. (2022, November 17).
- New Jersey Department of Health. Carbon Tetrachloride - Hazardous Substance Fact Sheet.
- Santa Cruz Biotechnology. N-Chlorosuccinimide.
- Techno PharmChem. SUCCINIMIDE.
- Honrel. (2024, December 29).
- BenchChem.
- Fisher Scientific. (2009, September 22).
- Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No..
- Columbus Chemical. (2022, May 12). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
- Cole-Parmer. (2003, October 10).
- Haz-Map. N-Chlorosuccinimide - Hazardous Agents.
- CAMEO Chemicals. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
- KISHIDA CHEMICAL CO., LTD. (2023, February 28).
- Apollo Scientific. Succinimide.
- Chemos GmbH & Co.KG.
- Quora. (2017, November 12). What is the effect of mixing sulfuric acid and nitric acid?
- CDH Fine Chemical.
- ECHEMI.com. (2024, November 22).
- Slideshare. Safety and hazards of 2,2' azobisisobutyronitrile | PDF.
- JUNSEI CHEMICAL CO., LTD. (2021, February 5). Safety Data Sheet - α,α'-Azobis(isobutyronitrile).
- MilliporeSigma. (2024, October 8).
- BenchChem.
- Guidechem. (2020, February 26).
- CDN Isotopes.
- East Harbour Group. (2022, December 16).
- ChemBK. (2024, April 9). 3,5-Difluoro Toluene.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- Thermo Fisher Scientific. (2025, September 10).
- Fisher Scientific.
- Organic Chemistry Portal.
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Quick Company.
- BenchChem. Technical Support Center: Synthesis of 3,5-Difluorotoluene.
- University of Wisconsin–Madison.
- ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
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Safety Operating Guide
Personal protective equipment for handling 3,5-Difluoro-4-nitrobenzyl chloride
Executive Safety Summary
Immediate Hazard Alert: 3,5-Difluoro-4-nitrobenzyl chloride is a potent lachrymator and corrosive alkylating agent .
Unlike standard laboratory reagents, this compound possesses a highly electrophilic benzylic carbon, activated by the electron-withdrawing nitro group and the inductive effects of the fluorine substituents. This structural combination dramatically increases its reactivity toward biological nucleophiles (proteins, DNA) and accelerates its permeation through standard glove materials.
Critical Directive: Handling outside of a certified chemical fume hood is strictly prohibited. Standard safety glasses are insufficient ; unvented or indirect-vented goggles are mandatory due to the lachrymatory nature of the hydrolysis byproducts (HCl and HF).
Chemical Hazard Analysis & Mechanism
To select the correct PPE, one must understand the failure modes of standard protection against this specific molecule.
| Feature | Chemical Consequence | Safety Implication |
| Benzylic Chloride Moiety | High electrophilicity ( | Generates Hydrochloric Acid (HCl) vapor upon contact with mucous membranes (eyes/lungs). |
| Difluoro- Substituents | Increases lipophilicity (LogP). | Enhances dermal absorption rates; standard nitrile breakthrough times are reduced compared to non-fluorinated analogs. |
| Nitro- Group | Strong electron-withdrawing group (EWG). | Destabilizes the C-Cl bond, increasing alkylation potential. Explosion risk if heated under confinement or mixed with strong bases. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to alkylating lachrymators.
Tiered Protection Protocol[1]
| Protection Zone | Standard Handling (< 1g) | Scale-Up / High Risk (> 1g or Heating) | Technical Rationale |
| Respiratory | Fume Hood (Required). Sash at working height (18"). | Fume Hood + Respirator. If hood containment is uncertain, use Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. | The compound hydrolyzes to release HCl and potentially HF. Particulate masks (N95) offer zero protection against these vapors. |
| Ocular | Chemical Splash Goggles. Indirect venting or unvented. | Full-Face Respirator or Goggles + Face Shield. | Safety glasses allow vapors to bypass side shields, causing debilitating tearing (lachrymation) and potential corneal etching. |
| Dermal (Hand) | Double Nitrile (5 mil). Change outer pair every 15 mins. | Silver Shield® (Laminate) liners under Nitrile. | Fluorinated benzyl chlorides permeate nitrile rapidly. Laminate films provide broad-spectrum chemical resistance. |
| Body | Lab coat (buttoned), long pants, closed-toe shoes. | Chemical-resistant apron (Tychem® or PVC) + Sleeve covers. | Cotton lab coats absorb liquids, keeping the corrosive agent against the skin. An apron provides an impervious barrier. |
Operational Workflow & Engineering Controls
The following workflow enforces a "Self-Validating System" where the user must check containment integrity before the chemical container is opened.
Figure 1: Operational Logic Flow. Note that the Quench Solution is prepared before the active chemical is handled to ensure immediate neutralization capability.
Detailed Handling Protocol
-
Pre-Operational Setup:
-
Verify Fume Hood Face Velocity: Must be 80–100 fpm.
-
The Quench Station: Prepare a beaker of 5% Sodium Bicarbonate (
) or dilute Ammonium Hydroxide ( ) inside the hood. This is for neutralizing contaminated spatulas/pipettes immediately after use. -
Balance Placement: Place the analytical balance inside the hood. Never weigh this chemical on an open bench.
-
-
Transfer & Weighing:
-
Don double nitrile gloves.
-
Open container only inside the hood.
-
Use a disposable spatula.
-
Crucial Step: Immediately after weighing, submerge the contaminated spatula into the Quench Station beaker. Do not place it on the benchtop.
-
-
Reaction Monitoring:
-
If heating is required, ensure a reflux condenser is properly seated and vented to a scrubber or the back of the hood.
-
Warning: Do not mix directly with strong oxidizers or heat in a closed system without pressure relief, as nitro-benzyls can exhibit thermal instability [1].
-
Decontamination & Disposal Plan
Disposal of 3,5-Difluoro-4-nitrobenzyl chloride requires chemical inactivation. Direct disposal of the active alkylating agent into waste drums poses a risk to downstream waste handlers.
In-Lab Quenching (Chemical Inactivation)
-
Principle: Convert the reactive alkyl halide into a benign benzyl alcohol/salt via hydrolysis.
-
Reagent: 5% Aqueous Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ) (Use mild base to avoid thermal runaway). -
Procedure:
-
Collect all solid residues and contaminated wipes in a beaker.
-
Slowly add the base solution. Caution: Evolution of
(bubbling) and heat will occur as HCl is neutralized. -
Allow to stir/stand for 1 hour to ensure complete hydrolysis of the C-Cl bond.
-
Check pH to ensure neutrality (pH 7-9).
-
Waste Stream Designation
-
Labeling: "Deactivated Benzyl Chloride Waste - Aqueous/Basic."
-
Segregation: Do not mix with acidic waste streams (risk of heat generation) or organic solvents incompatible with water.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Immediate Drench. Do not wipe (drives chemical deeper).[1][2][3][4] Flush with water for 15 minutes. Remove contaminated clothing under the shower. Seek medical attention (fluorinated compounds may require specific treatment).[4][5][6] |
| Eye Contact | Flush & Hold. Force eyelids open under eyewash for 15 minutes. The lachrymatory effect causes involuntary closing; you must fight this reflex. |
| Spill (> 5g) | Evacuate. The lachrymatory vapor will quickly overwhelm the room. Close hood sash. Evacuate lab. Call EHS/Fire Department. Do not attempt cleanup without SCBA if outside the hood. |
References
-
PubChem. (n.d.). Compound Summary: 4-Nitrobenzyl chloride (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
